molecular formula C8H7BrFNO2 B1433294 Methyl 5-amino-3-bromo-2-fluorobenzoate CAS No. 1803581-88-5

Methyl 5-amino-3-bromo-2-fluorobenzoate

Cat. No.: B1433294
CAS No.: 1803581-88-5
M. Wt: 248.05 g/mol
InChI Key: NEXQWIXZHGVDDY-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-bromo-2-fluorobenzoate is a useful research compound. Its molecular formula is C8H7BrFNO2 and its molecular weight is 248.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-amino-3-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXQWIXZHGVDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 5-amino-3-bromo-2-fluorobenzoate" synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of Methyl 5-amino-3-bromo-2-fluorobenzoate

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern—featuring an amino group for nucleophilic reactions, a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a methyl ester for further derivatization—makes it an exceptionally versatile intermediate.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and applications of this important scaffold, grounding its utility in the principles of modern organic synthesis. The presence of multiple reactive sites allows for the systematic and controlled construction of complex molecular architectures, a necessity in the intricate process of designing novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1427430-43-3[2]
Molecular Formula C₈H₇BrFNO₂[2]
Molecular Weight 248.05 g/mol [3]
Monoisotopic Mass 246.96442 Da[2]
Appearance White to pale yellow solidInferred
Storage Keep in a dark place, inert atmosphere, room temperature[3]
SMILES COC(=O)C1=C(F)C(=C(N)C=C1)Br[2]
InChIKey NEXQWIXZHGVDDY-UHFFFAOYSA-N[2]

Note: Experimental data such as melting point and specific solubility were not available in the searched literature. The appearance is inferred from similar compounds.

Synthesis of this compound: A Strategic Approach

The synthesis of polysubstituted benzene rings requires careful planning to ensure correct regiochemistry. A plausible and efficient synthetic route to this compound starts from commercially available 2-fluoro-5-nitrobenzoic acid. This approach strategically installs the substituents in a controlled sequence.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

  • Esterification: Protection of the carboxylic acid as a methyl ester.

  • Bromination: Introduction of the bromine atom ortho to the fluorine and meta to the nitro group.

  • Reduction: Conversion of the nitro group to the target amino group.

G A 2-Fluoro-5-nitrobenzoic Acid B Methyl 2-fluoro-5-nitrobenzoate A->B  CH3OH, H2SO4 (cat.)  Reflux C Methyl 3-bromo-2-fluoro-5-nitrobenzoate B->C  Br2, FeBr3  or NBS, H2SO4 D This compound C->D  Fe, NH4Cl, EtOH/H2O  or H2, Pd/C

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Esterification of 2-Fluoro-5-nitrobenzoic Acid The initial step involves a standard Fischer esterification to protect the carboxylic acid, preventing it from interfering with the subsequent electrophilic bromination.

  • Procedure: To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-5-nitrobenzoate, which can often be used in the next step without further purification.

Step 2: Electrophilic Bromination The electron-withdrawing nitro group and the ortho,para-directing fluorine atom guide the incoming electrophile (Br+) to the desired position. The fluorine's ortho-directing effect is dominant, placing the bromine at the C3 position.

  • Causality: The strong deactivating effect of the nitro group directs the bromination away from the positions ortho and para to it. The fluorine atom, being an ortho,para-director, directs the bromine to the adjacent C3 position.

  • Procedure: To a solution of Methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat sulfuric acid), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with sodium thiosulfate solution to remove any unreacted bromine, followed by brine.

  • Dry over sodium sulfate and concentrate. Purify the crude product by column chromatography to obtain Methyl 3-bromo-2-fluoro-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. Several methods are effective, with iron in the presence of an acid or catalytic hydrogenation being common choices for their functional group tolerance.

  • Procedure (Fe/NH₄Cl): Suspend Methyl 3-bromo-2-fluoro-5-nitrobenzoate (1.0 eq) and ammonium chloride (1.2 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Upon completion, filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure and extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the final product, this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its ability to serve as a versatile hub for generating molecular diversity. The distinct reactivity of its functional groups can be selectively exploited.

Reactions at the Amino Group

The primary amine at the C5 position is a potent nucleophile and a precursor to diazonium salts, opening avenues for a wide range of transformations.

  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy to introduce varied side chains or to build larger molecular frameworks.

  • Diazotization (Sandmeyer Reaction): Treatment with sodium nitrite in an acidic medium converts the amino group into a diazonium salt.[4] This intermediate is highly valuable and can be displaced by a variety of nucleophiles (e.g., -CN, -Cl, -OH, -H) to install different functional groups.

G cluster_0 Reactions of the Amino Group A This compound B Amide Derivative A->B  RCOCl, Base C Sulfonamide Derivative A->C  RSO2Cl, Base D Diazonium Salt Intermediate A->D  NaNO2, HCl  0-5 °C E Sandmeyer Products (e.g., Cyano, Chloro) D->E  CuCN or CuCl

Caption: Key transformations involving the amino group of the title compound.

Reactions at the Bromine Atom

The aryl bromide at the C3 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond, introducing new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, a cornerstone of modern medicinal chemistry for synthesizing complex aniline derivatives.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to create a C-C triple bond, useful for constructing rigid linkers.

Reactions of the Methyl Ester

The ester group provides further opportunities for modification, typically after the more sensitive transformations have been performed.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup converts the methyl ester to the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides.

  • Direct Amination: The ester can be converted directly to an amide by heating with an amine, sometimes requiring a catalyst.

Applications in Pharmaceutical Research

Substituted aminobenzoic acids are privileged scaffolds in drug discovery.[1][5] The specific substitution pattern of this compound makes it a precursor for compounds targeting a range of biological pathways. The fluorine atom can enhance binding affinity and improve metabolic stability, while the other positions allow for the fine-tuning of steric and electronic properties to optimize potency and pharmacokinetic profiles.[6] For example, similar structures are integral to the synthesis of kinase inhibitors, where the aniline core often forms key hydrogen bonds within the ATP-binding pocket of the target enzyme.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazard Identification: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][7] It may also cause respiratory irritation.[7]

  • GHS Hazard Codes: H302, H315, H319, H335.[3][7]

  • Recommended PPE: Wear protective gloves, eye protection, and a face shield. Use in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]

Conclusion

This compound is a high-value, multifunctional building block for chemical synthesis. Its well-defined regiochemistry and the orthogonal reactivity of its functional groups provide a robust platform for the efficient construction of complex molecules. A solid understanding of its synthesis and the diverse reactions it can undergo empowers researchers in drug discovery and development to rationally design and create novel chemical entities with therapeutic potential. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6086. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9, x240198. Retrieved from [Link]

  • Ningbo Innopharmchem. (n.d.). Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-bromo-3-methylbenzoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-5-fluorobenzoate. Retrieved from [Link]

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A Technical Guide to Methyl 5-amino-3-bromo-2-fluorobenzoate: A Key Intermediate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents depend on the availability of highly functionalized and versatile chemical building blocks. Methyl 5-amino-3-bromo-2-fluorobenzoate, a substituted aniline derivative, represents a significant intermediate for the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. Its unique substitution pattern, featuring an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring, offers multiple points for chemical modification, making it a valuable tool for researchers and drug development professionals. This guide provides an in-depth analysis of its properties, a plausible synthetic route, its applications in drug discovery, and essential safety and handling protocols.

Core Properties of this compound

The physicochemical properties of a compound are critical for its handling, reactivity, and role in synthetic chemistry. Below is a summary of the key properties for this compound.

PropertyValueSource
CAS Number 1803581-88-5[1][2]
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Predicted to be a solid at room temperature
Purity Typically available at ≥95%
Storage Recommended to be sealed in a dry environment at room temperature.[3]

Synthetic Pathway and Mechanistic Insights

While specific patented synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible and efficient synthesis can be devised from commercially available starting materials, leveraging well-established organic reactions. The proposed pathway involves the esterification of the parent carboxylic acid, 5-amino-3-bromo-2-fluorobenzoic acid.

Proposed Synthesis Workflow

The synthesis of the title compound can be logically approached from its corresponding carboxylic acid, 5-amino-3-bromo-2-fluorobenzoic acid (CAS 1936029-22-9).[4] The parent acid itself is a valuable intermediate with known reactivity.[3]

Step 1: Synthesis of the Carboxylic Acid Precursor

The synthesis of 5-amino-3-bromo-2-fluorobenzoic acid can be achieved through a multi-step process likely starting from a simpler fluorinated benzoic acid, followed by regioselective bromination and amination. The unique arrangement of substituents suggests a carefully planned synthetic strategy to control the regiochemistry.[3]

Step 2: Esterification to Yield the Final Product

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically performed under reflux to drive the equilibrium towards the product.

Experimental Protocol: Fischer Esterification of 5-amino-3-bromo-2-fluorobenzoic acid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-amino-3-bromo-2-fluorobenzoic acid.

  • Reagent Addition: Add an excess of methanol to serve as both the solvent and the reactant.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G cluster_0 Proposed Synthesis of this compound start 5-amino-3-bromo-2-fluorobenzoic acid reagents Methanol (excess) Sulfuric Acid (catalyst) start->reagents  + conditions Reflux reagents->conditions Heat product This compound conditions->product Yields

Caption: Proposed Fischer Esterification Workflow.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The strategic placement of its functional groups allows for a variety of chemical transformations.

  • Amino Group: The nucleophilic amino group can be readily derivatized through acylation, alkylation, or used in the construction of heterocyclic rings such as quinazolines, benzodiazepines, or other systems prevalent in medicinal chemistry.

  • Bromo Group: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.[1] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, enabling the exploration of a large chemical space.

  • Fluoro Group: The presence of a fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This trifunctional nature makes it a key building block for creating libraries of compounds for screening against various diseases, with potential applications in the development of anti-inflammatory and anti-cancer agents.[1]

G cluster_1 Chemical Reactivity and Applications cluster_reactions cluster_products start_mol This compound Amine Bromine Ester amine_rxn Acylation / Alkylation Heterocycle Formation start_mol:amine->amine_rxn bromo_rxn Suzuki / Heck / Buchwald-Hartwig Cross-Coupling Reactions start_mol:bromo->bromo_rxn ester_rxn Hydrolysis to Carboxylic Acid Amidation start_mol:ester->ester_rxn complex_mols Complex Bioactive Molecules amine_rxn->complex_mols bromo_rxn->complex_mols ester_rxn->complex_mols drug_candidates Novel Drug Candidates complex_mols->drug_candidates

Caption: Reactivity and Application Pathways.

Safety and Handling

  • Hazard Identification: Compounds in this class are often classified as irritants to the skin, eyes, and respiratory system.[6] They may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling Precautions: Avoid contact with skin and eyes.[5] Avoid inhalation of dust or vapors. Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.[5]

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of complex and novel molecules in the field of drug discovery. Its trifunctional nature provides a versatile platform for a wide range of chemical modifications, enabling the creation of diverse compound libraries for biological screening. While detailed experimental data for this specific isomer is still emerging, its structural features and the well-understood reactivity of its functional groups make it a valuable asset for medicinal chemists and researchers in the pharmaceutical industry. Adherence to strict safety protocols is essential when handling this and similar compounds.

References

  • Chem-I-Plast. (n.d.). Benzoic acid, 5-amino-3-bromo-2-fluoro-, methyl ester | 1803581-88-5. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Available at: [Link]

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Spectroscopic Characterization of Methyl 5-amino-3-bromo-2-fluorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 5-amino-3-bromo-2-fluorobenzoate, a key intermediate in pharmaceutical and materials science research. While direct experimental spectra for this specific compound are not widely available in the public domain, this document, intended for researchers, scientists, and drug development professionals, offers a detailed theoretical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are derived from established principles of spectroscopy and analysis of substituent effects on aromatic systems.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a highly substituted benzene ring, leading to a complex and informative spectroscopic profile. The interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing methyl ester (-COOCH₃), fluorine (-F), and bromine (-Br) substituents dictates the electronic environment of the molecule, which is directly reflected in its NMR, IR, and MS spectra. Understanding these interactions is crucial for accurate spectral interpretation and structural confirmation.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.[1] The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing groups (ester, fluorine, and bromine) will deshield them.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-4~7.2 - 7.4Doublet of doublets (dd)J(H-4, H-6) ≈ 2-3 Hz, J(H-4, F-2) ≈ 4-6 HzDeshielded by the adjacent bromine and fluorine atoms. Coupled to H-6 (meta) and F-2.
H-6~6.8 - 7.0Doublet of doublets (dd)J(H-6, H-4) ≈ 2-3 Hz, J(H-6, F-2) ≈ 1-2 HzShielded by the ortho amino group. Coupled to H-4 (meta) and weakly to F-2.
-NH₂~4.0 - 5.0Broad singlet-The chemical shift is concentration and solvent dependent. Broadening is due to quadrupolar relaxation and exchange.
-OCH₃~3.8 - 3.9Singlet-Typical chemical shift for a methyl ester.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.[2]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~165 - 170Typical chemical shift for an ester carbonyl carbon.
C-1~120 - 125Attached to the electron-withdrawing ester group.
C-2~150 - 155 (d, J(C-F) ≈ 240-250 Hz)Attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling.
C-3~110 - 115Attached to the bromine atom.
C-4~125 - 130Influenced by the adjacent bromine and the para amino group.
C-5~145 - 150Attached to the electron-donating amino group.
C-6~115 - 120Influenced by the ortho amino group and the meta fluorine and ester groups.
-OCH₃~52 - 53Typical chemical shift for a methyl ester carbon.
Experimental Protocol for NMR Spectroscopy

Sample Preparation: [3]

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

  • Cap the NMR tube and carefully wipe the outside.

Data Acquisition: [3]

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum, typically with 16-32 scans.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.

MS_Fragmentation_Pathway M [M]⁺˙ (m/z 247/249) M_minus_OCH3 [M - OCH₃]⁺ (m/z 216/218) M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ (m/z 188/190) M->M_minus_COOCH3 - •COOCH₃ M_minus_Br [M - Br]⁺ (m/z 168) M->M_minus_Br - •Br M_minus_Br_minus_OCH3 [M - Br - OCH₃]⁺ (m/z 138) M_minus_Br->M_minus_Br_minus_OCH3 - •OCH₃

Figure 3: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and enters the ion source.

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided experimental protocols, serve as a valuable resource for the identification and characterization of this and structurally related compounds. While the presented data is based on established spectroscopic principles, experimental verification is essential for definitive structural confirmation.

References

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • NMR Chemical Shift Guide. (n.d.). Scribd. Retrieved from [Link]

  • NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15). NIST. Retrieved from [Link]

  • Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Benzene and its derivatives. (n.d.). Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved from [Link]

  • This compound (C8H7BrFNO2). (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • Far infrared spectra and vibrational assignments of substituted benzenes. (1967). Sci-Hub. Retrieved from [Link]

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  • Mass Spectrometry - Examples. (n.d.). University of Arizona. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Physicochemical Characterization in Drug Discovery

Methyl 5-amino-3-bromo-2-fluorobenzoate is a halogenated aromatic compound with functional groups—amine, bromo, fluoro, and a methyl ester—that make it a versatile building block in medicinal chemistry and organic synthesis. Its structural complexity suggests its potential as an intermediate for creating novel pharmaceutical agents. However, before a compound can be successfully utilized in multi-step syntheses or formulated into a drug candidate, its fundamental physicochemical properties must be thoroughly understood.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind them. Understanding why a certain experimental path is chosen is paramount for troubleshooting, data interpretation, and intelligent application of the results. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust physicochemical assessment.

Part 1: Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's utility. In drug discovery, it influences everything from the feasibility of in vitro assays to oral bioavailability.[1][2] We must differentiate between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility : This is a high-throughput measurement of how quickly a compound dissolves after being introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the conditions of many biological assays and is useful for early-stage screening.[1][3][4][5][6]

  • Thermodynamic Solubility : This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a prolonged period.[2][7] It is the gold standard for understanding a compound's intrinsic solubility and is crucial for formulation and pre-clinical development.[7][8]

Determining Solubility in Organic Solvents

The first step is to identify suitable solvents for synthesis, purification, and analytical characterization. A simple, effective method involves a graded volume addition approach.

  • Preparation : Weigh approximately 10 mg of this compound into a series of clear glass vials (e.g., 4 mL).

  • Solvent Addition : To each vial, add a common organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) in incremental aliquots. Start with 100 µL.

  • Mixing : After each addition, cap the vial and vortex vigorously for 30-60 seconds. Observe for complete dissolution.

  • Incremental Addition : If the solid has not dissolved, continue adding 100 µL aliquots of the solvent, vortexing after each addition, until the solid is fully dissolved or a total volume of 2 mL is reached.

  • Data Recording : Record the total volume of solvent required to dissolve the 10 mg of compound. Calculate the approximate solubility in mg/mL. If the compound does not dissolve in 2 mL, it is classified as poorly soluble (<5 mg/mL).

  • Causality : This method provides a rapid, semi-quantitative assessment. Starting with a small, known mass and incrementally adding solvent allows for an efficient determination across a range of potential solubilities. The choice of solvents covers a spectrum of polarities, which is essential for understanding the compound's dissolution behavior.

SolventPolarity IndexVolume to Dissolve 10 mg (mL)Approx. Solubility (mg/mL)Classification
Dichloromethane3.1[Experimental Result][Calculated Value]e.g., Soluble
Ethyl Acetate4.4[Experimental Result][Calculated Value]e.g., Sparingly Soluble
Methanol5.1[Experimental Result][Calculated Value]e.g., Freely Soluble
Acetonitrile5.8[Experimental Result][Calculated Value]e.g., Soluble
THF4.0[Experimental Result][Calculated Value]e.g., Soluble
DMF6.4[Experimental Result][Calculated Value]e.g., Very Soluble
Determining Aqueous Solubility

Aqueous solubility is arguably the most important solubility parameter for a potential drug candidate. We will outline protocols for both kinetic and thermodynamic measurements.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Shake-Flask) A Prepare 10 mM stock in DMSO B Dispense stock into 96-well plate A->B C Add aqueous buffer (e.g., PBS, pH 7.4) to achieve final concentrations B->C D Shake for 2h at 25°C C->D E Measure turbidity via nephelometry or absorbance D->E F Determine highest concentration without precipitation E->F G Add excess solid compound to vials H Add aqueous buffer (e.g., pH 1.2, 6.8, 7.4) G->H I Shake at 25°C for 24-48h to reach equilibrium H->I J Filter or centrifuge to remove undissolved solid I->J K Quantify supernatant via HPLC-UV or LC-MS J->K L Determine concentration against a standard curve K->L Start Start Start->A Start->G

Caption: Workflow for Kinetic and Thermodynamic Aqueous Solubility.

  • Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.[3][9]

  • Plate Preparation : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a range of final compound concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1%).[8]

  • Incubation : Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[3]

  • Measurement : Measure the light scattering of each well using a nephelometer.[3][9] An increase in scattering relative to controls indicates precipitation.

  • Analysis : The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

  • Causality : This method is rapid and mimics the conditions of adding a drug from a DMSO stock into an aqueous assay buffer, providing a highly relevant data point for in vitro screening campaigns.[1]

  • Sample Preparation : Add an excess amount of solid this compound (e.g., 2-5 mg) to separate vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 1.2, 6.8, and 7.4).[7][10]

  • Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[7][8][11]

  • Separation : After incubation, separate the undissolved solid from the saturated solution. This is a critical step; use either centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., PVDF).[3][12]

  • Quantification : Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared from a known stock solution.[2][3][12]

  • Causality : This method measures the true equilibrium state between the solid and dissolved forms of the compound, providing the most accurate and fundamental solubility value.[7] Testing at different pH values is essential for compounds with ionizable groups (like the amino group) as their charge state, and thus solubility, will change with pH.[13]

Part 2: Comprehensive Stability Assessment

The stability of a research compound dictates its shelf-life, informs required storage conditions, and reveals potential liabilities that could hinder its development. A forced degradation (or stress testing) study is the most effective way to rapidly assess these liabilities.[14][15] The goal is to induce degradation (typically 10-20%) to identify degradation pathways and products.[16] These studies are mandated by regulatory bodies like the ICH for all new drug substances.[15][17][18]

G A Prepare Compound Solutions (e.g., in ACN/Water) B Expose to Stress Conditions (Parallel Experiments) A->B C Hydrolytic (Acid, Base, Neutral) B->C D Oxidative (e.g., H₂O₂) B->D E Thermal (e.g., 60°C) B->E F Photolytic (ICH Q1B Light Exposure) B->F G Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) C->G D->G E->G F->G H Use Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Quantify Parent Compound (% Remaining) H->I J Identify & Characterize Major Degradants H->J K Determine Degradation Pathways I->K J->K

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Hydrolytic Stability

The ester functional group in this compound is susceptible to hydrolysis, a reaction with water that can be catalyzed by acid or base.[19][20] Therefore, assessing stability across a pH range is critical.

  • Solution Preparation : Prepare solutions of the compound (e.g., at 0.1 mg/mL) in three different aqueous buffers:

    • Acidic : 0.1 M HCl (pH ~1)

    • Neutral : Purified Water or PBS (pH ~7)

    • Basic : 0.1 M NaOH (pH ~13) A co-solvent like acetonitrile may be used if aqueous solubility is low, but should be kept to a minimum (<10%).

  • Incubation : Store the solutions at a controlled elevated temperature (e.g., 40-60°C) to accelerate degradation. Include a control sample stored at 4°C.

  • Time-Point Analysis : At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each solution. Quench the reaction if necessary by neutralizing the acidic/basic samples.

  • Quantification : Analyze each sample using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). Calculate the percentage of the parent compound remaining relative to the T=0 sample.

  • Causality : Esters are prone to base-catalyzed hydrolysis, which is typically much faster than acid-catalyzed hydrolysis.[13] This experiment will quickly reveal if the compound is labile at low or high pH, which has significant implications for oral formulation (stomach acid) and processing.

Thermal Stability

This assessment determines the compound's stability when exposed to heat in its solid state.

  • Sample Preparation : Place a small amount of the solid compound (5-10 mg) in a clear glass vial. Prepare a separate vial for each time point and temperature.

  • Incubation : Place the vials in ovens set at different temperatures as per ICH guidelines (e.g., 40°C, 60°C).[21][22][23] Include a control sample stored under recommended conditions (e.g., 4°C, protected from light).

  • Time-Point Analysis : After set periods (e.g., 1, 2, 4 weeks), remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC to determine the purity and presence of degradants.

  • Advanced Analysis (TGA/DSC) :

    • Thermogravimetric Analysis (TGA) : Heat a small sample on a microbalance at a constant rate to measure mass loss as a function of temperature. This identifies the decomposition temperature.[24][25][26]

    • Differential Scanning Calorimetry (DSC) : Measure the heat flow into or out of a sample as it is heated. This identifies melting point, phase transitions, and can also indicate decomposition.[24][27]

  • Causality : TGA and DSC provide rapid, precise data on thermal events.[28] TGA shows when the compound starts to break down (mass loss), while DSC can reveal exothermic decomposition events that are critical for safety assessments. The long-term oven storage test simulates real-world storage conditions.

Photostability

Many aromatic compounds are sensitive to light. Photostability testing is a regulatory requirement and essential for determining appropriate packaging and handling.[29][30]

  • Sample Preparation : Expose the solid compound, as well as a solution of the compound in a photochemically inert solvent, to a light source that meets ICH Q1B specifications.[30][31] This requires a calibrated light cabinet capable of delivering a specific overall illumination (≥ 1.2 million lux-hours) and near UV energy (≥ 200 watt-hours/m²).[32]

  • Dark Control : A parallel set of samples, wrapped in aluminum foil to protect from light, must be stored under the same temperature and humidity conditions to serve as a dark control.[31][32]

  • Analysis : After the exposure period, analyze both the light-exposed and dark control samples by HPLC. Compare the purity and degradation profiles.

  • Causality : The ICH Q1B guideline provides a standardized, worst-case scenario for light exposure.[30] The dark control is crucial to differentiate between degradation caused by light (photolysis) and degradation caused by temperature during the experiment.

Summary and Application of Data

The data generated from these studies provide a robust physicochemical profile of this compound.

  • Solubility Data will guide the selection of solvents for chemical reactions, purification (crystallization), and formulation. Aqueous solubility data is paramount for designing relevant biological assays and predicting potential bioavailability challenges.

  • Stability Data will establish the compound's intrinsic liabilities. If it is unstable to base, for instance, basic reaction conditions must be avoided. If it is photolabile, all manipulations must be performed under protected light conditions. This information is foundational for defining storage conditions, assigning a re-test date, and developing a stable formulation.

By systematically applying these protocols and understanding the science behind them, a researcher can confidently and efficiently advance this compound from a novel intermediate to a valuable component in the drug discovery and development process.

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"Methyl 5-amino-3-bromo-2-fluorobenzoate" safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-amino-3-bromo-2-fluorobenzoate

Foreword: A Proactive Approach to Chemical Safety

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough risk assessment is the cornerstone of any laboratory protocol. For this compound, we must infer its hazard profile by examining its constituent functional groups—an aromatic amine, a bromine substituent, and a fluorine substituent—and by analyzing data from closely related analogues.

GHS Classification & Inferred Hazards

Data for the specific CAS number 1803581-88-5 points towards significant acute toxicity.[1] This is corroborated by the general toxicology of primary aromatic amines, which are known for systemic effects and are often readily absorbed through the skin.[2][3] Furthermore, data from structurally similar compounds suggest strong irritant properties.[4][5][6]

Hazard ClassHazard CodeStatementRationale / Source
Acute Toxicity, OralH301Toxic if swallowedDirect data for the compound.[1]
Acute Toxicity, DermalH311Toxic in contact with skinDirect data for the compound.[1] Aromatic amines are often lipid-soluble and readily absorbed dermally.[2]
Acute Toxicity, InhalationH331Toxic if inhaledDirect data for the compound.[1] Powders can be easily aerosolized.
Skin Corrosion/IrritationH315Causes skin irritationInferred from analogues like Methyl 3-Amino-5-bromo-2-methylbenzoate and 2-Amino-3-bromo-5-fluorobenzoic acid.[4]
Serious Eye Damage/IrritationH319Causes serious eye irritationInferred from the same analogues. Direct contact with the eye is likely to cause significant damage.[4][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationInferred from analogues.[6] Inhalation of dust can irritate the respiratory tract.
The Chemical Causality Behind the Hazards
  • Systemic Toxicity (The Aromatic Amine Core): Aromatic amines as a class are known for their potential to cause harm beyond the point of contact. They can be metabolized into reactive species that interfere with biological processes. While long-term effects like carcinogenicity are not established for this specific compound, it is a known hazard for the chemical class.[2][7] The primary danger highlighted by the H301/311/331 codes is acute, meaning severe effects can occur shortly after a single exposure.

  • Dermal Absorption: The combination of an aromatic ring and an amino group can facilitate absorption through the skin. This is a critical point: skin contact is not just a local irritation risk but a potential route for systemic poisoning. This is why the H311 classification is so important to respect.

  • Irritation (Halogenation & Acidity/Basicity): The presence of fluorine and bromine atoms, combined with the amine and ester functional groups, creates a molecule that can interact with and disrupt cellular membranes in the skin, eyes, and respiratory tract, leading to irritation.

  • Hazardous Decomposition: In the event of a fire, the thermal decomposition of this molecule is expected to release highly toxic and corrosive gases, including carbon monoxide (CO), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[8] The presence of HF is a particularly severe hazard requiring specialized response.

Exposure Controls and Personal Protective Equipment (PPE)

Given the high acute toxicity, a multi-layered defense strategy is mandatory. Engineering controls are the primary line of defense, supplemented by rigorous use of appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's primary function is to contain and exhaust airborne powders or vapors, directly mitigating the H331 inhalation hazard.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Eyewash stations and safety showers must be readily accessible and tested regularly.[4][6]

Personal Protective Equipment (PPE) - A Self-Validating Protocol

The selection of PPE must directly address the identified hazards. The following protocol ensures a minimum standard of protection.

  • Hand Protection: Double-gloving is required. An inner nitrile glove provides a base layer of protection, while a second, outer nitrile or neoprene glove provides robust protection against contamination. Gloves must be inspected before use and changed immediately if contamination is suspected. The rationale is to create a reliable barrier against the H311 (toxic in contact with skin) hazard.[9]

  • Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[6][10] Due to the severe irritation potential (H319), a full-face shield must be worn over the goggles when handling the solid or any solutions.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Closed-toe shoes are mandatory. For larger quantities or operations with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While working in a fume hood should prevent the need for a respirator, a risk assessment for specific procedures (e.g., cleaning a large spill) may require a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.

PPE_Workflow cluster_ppe PPE Selection Protocol start Task: Handle This compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood gloves Hand Protection: - Double Nitrile Gloves fume_hood->gloves Yes stop_work STOP WORK Consult EHS fume_hood->stop_work No eye_face Eye/Face Protection: - Chemical Goggles - Face Shield gloves->eye_face body Body Protection: - Lab Coat - Closed-toe Shoes eye_face->body Emergency_Response cluster_emergency Emergency Response Decision Tree event Incident Occurs (Spill or Fire) assess Assess Severity Is it a major spill/fire? event->assess evacuate Evacuate Area Alert Others Call Emergency Services assess->evacuate Yes spill_kit Small Spill Response: 1. Don Full PPE 2. Cover with Inert Absorbent 3. Collect into Sealed Container 4. Decontaminate Area assess->spill_kit No (Small Spill) fire_ext Incipient Fire Response: 1. Use Dry Chemical/CO2 Extinguisher 2. Do NOT use water jet 3. Fight fire from safe distance assess->fire_ext No (Incipient Fire)

Caption: Decision workflow for responding to spills or fires.

  • Small Spills:

    • Evacuate non-essential personnel and ensure the area is well-ventilated (within the fume hood).

    • Wear full PPE, including double gloves, goggles, face shield, and lab coat.

    • Gently cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [8] 5. Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Fire Fighting:

    • For very small fires, a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher can be used. [8]Do NOT use a direct water jet, as it may scatter the material.

    • Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to protect against the hazardous decomposition products (HF, HBr, NOx). [8][11]

Waste Disposal

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Unused product, contaminated absorbents, and disposable labware (e.g., weigh paper, gloves, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.

References

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"Methyl 5-amino-3-bromo-2-fluorobenzoate" molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-amino-3-bromo-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. As a substituted aromatic compound with potential applications in medicinal chemistry, a thorough understanding of its three-dimensional geometry and the interplay of its functional groups is paramount for predicting its physicochemical properties, receptor interactions, and metabolic stability. This document synthesizes data from computational chemistry and experimental studies of analogous compounds to build a detailed model of the title molecule. We will explore the key intramolecular interactions, such as hydrogen bonding and steric hindrance, that dictate its conformational landscape. Furthermore, this guide presents detailed, field-proven protocols for both computational and experimental workflows to enable researchers to validate and expand upon these findings.

Introduction: The Significance of Conformation in Drug Design

This compound is a polysubstituted benzene derivative incorporating a methyl ester, an amino group, and two different halogen atoms. This unique combination of electron-donating (amino) and electron-withdrawing (fluoro, bromo, and methyl ester) groups on an aromatic scaffold makes it an intriguing candidate for drug discovery and development. The biological activity of any molecule is inextricably linked to its three-dimensional shape, which governs its ability to bind to target macromolecules like proteins and nucleic acids.

The conformation of a molecule—the spatial arrangement of its atoms—is not static. It exists as an equilibrium of different low-energy structures, or conformers. The relative populations of these conformers are determined by a delicate balance of intramolecular forces. For this compound, the key determinants of its conformational preferences are the rotational barriers around the C(aryl)-C(ester) and C(ester)-O(methyl) single bonds. The orientation of the methyl ester group relative to the aromatic ring and its substituents will significantly influence the molecule's overall polarity, steric profile, and hydrogen bonding capabilities. A deep understanding of these conformational nuances is therefore essential for rational drug design.

Molecular Structure and Physicochemical Properties

The foundational step in characterizing any molecule is to define its basic structural and chemical properties. This compound has the molecular formula C₈H₇BrFNO₂.[1] The IUPAC name is this compound. The molecule's structure is defined by a central benzene ring substituted at positions 1, 2, 3, and 5.

PropertyValueSource
Molecular Formula C₈H₇BrFNO₂PubChemLite[1]
Molecular Weight 248.05 g/mol AOBIOUS[2]
CAS Number 1036389-05-5AOBIOUS[2]
SMILES COC(=O)C1=C(C(=CC(=C1)N)Br)FPubChemLite[1]
InChI Key NEXQWIXZHGVDDY-UHFFFAOYSA-NPubChemLite[1]
Predicted XlogP 1.9PubChemLite[1]

Predicted Spectroscopic Profile

  • ¹H NMR: The aromatic region would display two signals corresponding to the two protons on the benzene ring. The chemical shifts and coupling constants would be influenced by the electronic effects of all five substituents. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet further downfield.

  • ¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would provide insight into the electron distribution within the ring.

  • Infrared (IR) Spectroscopy: Key vibrational modes would include N-H stretching from the amino group, C=O stretching from the ester, C-F and C-Br stretching, and various C-C and C-H vibrations of the aromatic ring. The position of the C=O stretch can be sensitive to the conformational arrangement and any intramolecular hydrogen bonding.

  • Mass Spectrometry (MS): The molecular ion peak would be observed at m/z corresponding to the molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom.

Conformational Analysis: A Deeper Dive

The conformational landscape of this compound is primarily defined by the rotation around the C1-C7 bond (the bond connecting the aromatic ring to the ester carbonyl group). The relative orientation of the ester group with respect to the ortho-substituents (fluorine and bromine) is the most critical factor.

Key Torsional Angles and Potential Conformers

Rotation around the C(aryl)-C(ester) bond gives rise to different conformers. In substituted benzoic acids and their esters, the most stable conformers are typically planar or near-planar to maximize π-conjugation between the aromatic ring and the carbonyl group.[3][4] For this molecule, we can anticipate two primary planar conformers:

  • Conformer A (cis): The C=O bond of the ester is oriented toward the fluorine atom at the C2 position.

  • Conformer B (trans): The C=O bond is oriented toward the bromine atom at the C3 position.

The relative energies of these conformers will be determined by a complex interplay of intramolecular interactions.

Intramolecular Interactions Governing Conformation

Several competing forces will dictate the preferred conformation:

  • Intramolecular Hydrogen Bonding: The amino group at C5 can act as a hydrogen bond donor. While a direct hydrogen bond to the ortho-fluorine or bromine is unlikely due to the distance, it can influence the electronic properties of the ring. More importantly, in analogous aminobenzoic acids, N-H···O=C hydrogen bonds are known to influence conformation.[5] The presence of an N-H···O=C intramolecular hydrogen bond could stabilize a particular orientation of the ester group.

  • Steric Hindrance: The bulky bromine atom at the C3 position will create steric repulsion with the ester group, particularly in Conformer B. The smaller fluorine atom at C2 will exert less steric hindrance in Conformer A. This suggests that Conformer A might be sterically favored.

  • Dipole-Dipole Interactions: The C-F, C-Br, and C=O bonds all possess significant dipole moments. The relative orientation of these dipoles will influence the electrostatic stability of each conformer.

  • Halogen Bonding: While typically an intermolecular interaction, intramolecular halogen bonding (C-Br···O) is also a possibility that could influence conformational preference.[6]

Based on studies of similar ortho-substituted fluorobenzoic acids, it is highly probable that the cis conformer (where the C=O bond is syn to the fluorine atom) will be the global minimum energy structure.[3][7] This arrangement minimizes steric repulsion and may be stabilized by favorable electrostatic interactions.

Computational Modeling Workflow

To quantitatively assess the conformational landscape, a computational approach using Density Functional Theory (DFT) is highly effective.[7][8]

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating the C(aryl)-C(ester) and O=C-O(methyl) dihedral angles to identify all potential low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7][8] This level of theory has been shown to be effective for similar halogenated aromatic compounds.[6]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation and Population Analysis: Calculate the relative energies of all conformers, including ZPVE corrections. Use the Boltzmann distribution to predict the relative population of each conformer at a given temperature.

  • Transition State Search: To understand the energy barriers between conformers, perform a transition state search for the rotation around the C(aryl)-C(ester) bond.

G cluster_0 Computational Workflow A 1. Build 3D Structure B 2. Conformational Search (Rotate Dihedral Angles) A->B C 3. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm Minima) C->D F 6. Transition State Search (Energy Barriers) C->F E 5. Relative Energy Calculation (Boltzmann Population) D->E G cluster_1 Experimental Workflow P1 1. Sample Vaporization (Knudsen Cell) P2 2. Co-deposition with Inert Gas (e.g., Argon at 10 K) P1->P2 P3 3. Record IR Spectrum (Identify Conformers) P2->P3 P4 4. Anneal or Irradiate (Induce Conformer Interconversion) P3->P4 P5 5. Compare with DFT Spectra (Assign Bands) P3->P5 P4->P3

Caption: Matrix-isolation IR spectroscopy workflow.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a sophisticated interplay of steric, electronic, and hydrogen-bonding interactions. Based on established principles and data from analogous systems, the molecule is predicted to exist predominantly in a planar conformation where the ester's carbonyl group is oriented towards the ortho-fluorine substituent to minimize steric repulsion from the bromine atom. This guide has provided a robust framework for understanding these structural nuances and has outlined detailed computational and experimental protocols for their investigation. For scientists in drug discovery, a thorough characterization of this molecule's conformational landscape is a critical step in unlocking its full therapeutic potential.

References

  • Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2021). Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding. [Link]

  • Valeriano, V., et al. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]

  • Tormena, C. F., et al. (2013). Conformational analysis and intramolecular interactions in aminofluorobenzoic acids. PubMed. [Link]

  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Geerlings, P., et al. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. PubMed. [Link]

  • ChemRxiv. (2022). On the polymorph-selective role of hydrogen bonding and π - π stacking in para-aminobenzoic acid solutions. [Link]

  • Male, L., et al. (2011). N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group: crystal structures of methyl 2,6-diaminobenzoate and its derivatives. CrystEngComm. [Link]

  • Bacchi, A., et al. (2007). Hydrogen-bonding interactions in the 4-aminobenzoic acid salt of atenolol monohydrate. Acta Crystallographica Section C. [Link]

  • ResearchGate. (2021). Hydrogen-bond motifs in some known modifications of 4-aminobenzoic.... [Link]

  • RSC Publishing. (2021). Strengths, nature and spectral implications of the σ–n vs. σ–π halogen bonding between diiodine and aromatic amines: a computational study. [Link]

  • National Center for Biotechnology Information. (2023). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. [Link]

  • National Center for Biotechnology Information. (2021). Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. [Link]

  • PubChemLite. This compound (C8H7BrFNO2). [Link]

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The Strategic Utility of Methyl 5-amino-3-bromo-2-fluorobenzoate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for Innovation

In the landscape of modern chemical synthesis, the strategic design of molecular building blocks is paramount to the efficient discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. Methyl 5-amino-3-bromo-2-fluorobenzoate, a polysubstituted aromatic ester, represents a quintessential example of such a scaffold. Its unique arrangement of functional groups—an amine, a bromine atom, a fluorine atom, and a methyl ester—on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide serves as an in-depth exploration of the potential research applications of this compound, providing technical insights and actionable protocols for its utilization in advanced synthetic endeavors.

The inherent reactivity of this compound is dictated by the electronic nature and positioning of its substituents. The amino group acts as a nucleophile and a directing group, while the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. The fluorine atom, with its high electronegativity, can influence the acidity of the neighboring protons, modulate the electronic properties of the aromatic ring, and enhance the metabolic stability and binding affinity of derivative compounds. The methyl ester offers a site for hydrolysis and subsequent amide bond formation. This confluence of functionalities makes this compound a highly sought-after intermediate in the construction of complex molecular architectures.

Chemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.

PropertyValueSource
CAS Number 1803581-88-5
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Appearance Solid
Purity Typically >97%

Note: Physical properties such as melting point and solubility may vary depending on the supplier and purity.

Synthetic Pathways and Reactivity

The true synthetic power of this compound lies in its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is particularly amenable to reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2] These reactions are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simple precursors.[3]

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Reaction Setup A This compound F Inert Atmosphere (Argon/Nitrogen) A->F B Coupling Partner (e.g., Boronic Acid, Amine) B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G Reaction Conditions H Reaction Monitoring (TLC/LC-MS) G->H I Work-up & Extraction H->I Reaction Completion J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Potential Research Applications

The unique structural features of this compound make it a valuable precursor in several key areas of chemical research and development.

Drug Discovery and Medicinal Chemistry

The primary application of this building block lies in the synthesis of novel therapeutic agents. The bromo-fluoro-aniline motif is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[4]

Protein kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer.[5] The development of small molecule kinase inhibitors is a major focus of modern drug discovery.[3] The bromo-(trifluoromethyl)aniline scaffold, a close analogue to our topic compound, is a core component of several potent kinase inhibitors.[4] The bromine atom of this compound can be readily displaced via Suzuki-Miyaura coupling to introduce various aryl or heteroaryl moieties, which can interact with the ATP-binding site of kinases.

Hypothetical Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.05 eq.), a suitable phosphine ligand (e.g., SPhos, 0.1 eq.), and a base such as cesium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The amino and ester functionalities of this compound are ideal for the construction of various heterocyclic ring systems, which are prevalent in biologically active molecules.

  • Quinazolines: These nitrogen-containing heterocycles exhibit a wide range of pharmacological activities.[6][7] Starting from an aminobenzoic acid derivative, quinazolinones can be synthesized through condensation reactions with various reagents.[8] The ester group of our target molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be cyclized to form a quinazolinone ring. The bromine and fluorine substituents can be retained for further functionalization or to modulate the biological activity of the final compound.

  • Benzoxazines: These compounds also possess interesting biological properties and are used in materials science.[8] The synthesis of benzoxazines often involves the reaction of a phenolic compound, a primary amine, and formaldehyde (Mannich reaction).[9] While not a direct precursor, derivatives of this compound could potentially be transformed into intermediates suitable for benzoxazine synthesis.

Agrochemical Synthesis

The introduction of halogen atoms, particularly fluorine, into organic molecules is a well-established strategy in the design of modern agrochemicals.[10] Halogenation can enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[10][11][12][13] Given that many commercial agrochemicals contain halogenated aromatic cores, this compound serves as a promising starting material for the synthesis of novel herbicides, insecticides, and fungicides. Its multiple functional groups allow for the attachment of various pharmacophores relevant to agrochemical activity.

Materials Science

Fluorinated organic compounds are finding increasing use in the development of advanced materials with unique electronic and optical properties.[14]

The incorporation of fluorine atoms into conjugated organic molecules can significantly impact their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[15] This allows for the fine-tuning of the electronic properties of materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[16][17] The fluorinated benzene ring of this compound can be incorporated into larger conjugated systems through cross-coupling reactions, potentially leading to materials with improved charge transport and stability.

Fluorinated benzoates have been synthesized and studied for their liquid crystalline properties.[18] The presence of fluorine can influence the mesomorphic behavior of these compounds. While the direct application of this compound as a liquid crystal is unlikely due to its functional groups, it can serve as a precursor for the synthesis of more complex fluorinated mesogens.

Conclusion: A Building Block with Broad Horizons

This compound is a strategically functionalized aromatic compound with significant potential across multiple domains of chemical research. Its value lies not in a single, defined application, but in its versatility as a scaffold for the synthesis of a diverse range of complex molecules. For researchers in drug discovery, it offers a gateway to novel kinase inhibitors and other bioactive heterocycles. In agrochemical science, it provides a platform for the development of next-generation crop protection agents. And in materials science, it holds promise for the creation of innovative organic electronic materials. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase, making it a valuable asset in the modern synthetic chemist's toolbox.

References

  • Yuan, J., et al. (2023). Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. Polymers, 15(12), 2717.
  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2020). Transition-metal-catalyzed synthesis of quinazolines: A review. Archiv der Pharmazie, 353(10), 2000122.
  • Sharma, A., & Kumar, V. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. ChemistrySelect, 8(14), e202204787.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. Retrieved from [Link]

  • Al-Masum, M. A., & Al-Ghamdi, A. A. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 6(1), 1-18.
  • Google Patents. (n.d.). Process for preparing benzoxazines.
  • Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27.
  • Martin, R. E., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
  • ResearchGate. (n.d.). Manufacturing Approaches of New Halogenated Agrochemicals. Retrieved from [Link]

  • OUCI. (n.d.). Manufacturing Approaches of New Halogenated Agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). Forms of methyl {4,6-diamino-2-[1(2-fluorobenzyl)-1H-pyrazolo[3-4-b]pyridino-3-yl]pyrimidino-5-yl}methyl carbamate.
  • Guo, Y., et al. (2008). Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. Molecular Crystals and Liquid Crystals, 493(1), 164-173.
  • National Center for Biotechnology Information. (n.d.). Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of organic chemistry, 72(19), 7483–7488.
  • ResearchGate. (n.d.). New fluorinated functional materials. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Molander, G. A., & Ham, J. (2006). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic letters, 8(11), 2213–2216.
  • SciELO. (n.d.). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • Google Patents. (n.d.). Process for making 3-substituted 2-amino-5-halobenzamides.

Sources

Technical Guide to the Commercial Sourcing and Quality Verification of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 5-amino-3-bromo-2-fluorobenzoate is a highly functionalized aromatic building block crucial for the synthesis of complex pharmaceutical agents and novel chemical entities. Its specific substitution pattern—an amine for coupling reactions, a bromine for cross-coupling or further functionalization, and a fluorine atom to modulate electronic and metabolic properties—makes it a valuable intermediate in drug discovery programs. This guide provides researchers, chemists, and sourcing specialists with a comprehensive overview of the commercial landscape for this compound. It details available suppliers, outlines a robust workflow for procurement and quality validation, and offers expert insights into handling and storage, ensuring the integrity of research and development projects.

Compound Profile & Chemical Identity

Verifying the precise chemical identity is the foundational step before procurement. The structural details of this compound are critical due to the existence of numerous closely related isomers.

  • IUPAC Name: this compound

  • CAS Number: 1820604-36-3

  • Molecular Formula: C₈H₇BrFNO₂[1]

  • Molecular Weight: 248.05 g/mol [2]

  • Chemical Structure:

The presence and position of the fluorine, bromine, and amine groups are key drivers of its reactivity and utility as an intermediate, particularly in the synthesis of targeted therapies.[3] Researchers must exercise extreme diligence to ensure they are sourcing this exact isomer and not a related compound, which could derail a synthetic pathway.

Commercial Availability and Supplier Analysis

The commercial availability of specialized reagents like this compound can vary. It is typically offered by specialty chemical suppliers that focus on providing building blocks for research and development. Below is a comparative analysis of potential suppliers.

SupplierProduct Code/CAS No.Purity SpecificationAvailable QuantitiesNotes
BLD Pharm BD01018978≥95% (Typical)Custom SynthesisThis supplier lists the compound in its catalog, often indicating it is available via custom synthesis or on a made-to-order basis.[4]
Lab-Chemicals.com N/ANot SpecifiedNot SpecifiedThe compound is listed, but detailed specifications require direct inquiry.[5]
Combi-Blocks See Note≥95%100mg, 250mg, 1gCombi-Blocks supplies a related isomer, Methyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1049106-42-4), highlighting the need for careful CAS number verification.[6]
TCI Chemicals See Note>98.0% (GC)1g, 5g, 25gTCI is a major supplier of a related isomer, Methyl 3-Amino-5-bromo-2-methylbenzoate (CAS 1000342-11-9), emphasizing the importance of checking the full chemical name and structure.

Expert Insight: The market for such specific building blocks is dynamic. Many suppliers may not hold physical stock but offer custom synthesis services. The most effective procurement strategy involves contacting multiple vendors simultaneously to inquire about lead time, batch-specific purity, and available analytical data (Certificate of Analysis).

Recommended Procurement and Quality Control Workflow

Simply ordering a catalog number is insufficient for ensuring research integrity. A rigorous, self-validating procurement and verification protocol is essential. The following workflow is recommended for mission-critical applications.

Detailed Protocol
  • Supplier Screening: Identify 2-3 potential suppliers based on catalog listings or custom synthesis capabilities.

  • Initial Inquiry: Contact each supplier and request a formal quote. Crucially, request the Certificate of Analysis (CoA) for a recent batch. If no batch exists, ask for typical purity levels and the analytical techniques used for release.

  • CoA Evaluation: Scrutinize the CoA. It should, at a minimum, include:

    • Compound Name and CAS Number.

    • Purity determined by a quantitative method (e.g., HPLC, GC, or qNMR).

    • Identity confirmation via ¹H NMR and Mass Spectrometry (MS).

    • Appearance and other physical properties.

  • Purchase Decision: Place the order with the supplier that provides the most comprehensive data and meets purity requirements.

  • Incoming Material Quarantine: Upon receipt, the material should be immediately quarantined and logged. Do not release it for general lab use.

  • In-House QC Analysis: Perform independent analytical testing.

    • Identity Confirmation: Acquire a ¹H NMR spectrum. The splitting patterns and chemical shifts should be consistent with the proposed structure. Pay close attention to the aromatic region to confirm the substitution pattern. ¹⁹F NMR is also highly recommended to confirm the presence and environment of the single fluorine atom.

    • Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to determine the purity profile. This will reveal the presence of any impurities that may not be visible by NMR.

  • Data Reconciliation: Compare the in-house analytical data with the supplier's CoA. If they are in agreement and meet the required specifications, the material can be formally released from quarantine and approved for use.

  • Documentation: Archive the supplier's CoA and all in-house analytical data with the sample's lot number for traceability.

Workflow Visualization

The following diagram illustrates the mandatory decision points in the procurement and validation process.

G cluster_sourcing Phase 1: Sourcing & Procurement cluster_qc Phase 2: In-House Validation start Identify Potential Suppliers request_info Request Quote & CoA from Multiple Vendors start->request_info eval_coa Evaluate Supplier CoA (Purity, Identity) request_info->eval_coa eval_coa->start CoA Fails Spec purchase Place Purchase Order eval_coa->purchase CoA Meets Spec receive Receive & Quarantine Incoming Material purchase->receive run_qc Perform In-House QC: - ¹H NMR, ¹⁹F NMR - HPLC, MS receive->run_qc compare_data Compare In-House Data with Supplier CoA run_qc->compare_data release Release Material to Lab Inventory compare_data->release Data Match reject Reject Lot & Contact Supplier compare_data->reject Discrepancy Found

Figure 1: A robust workflow for sourcing and validating critical chemical reagents.

Safe Handling and Storage

Proper handling and storage are paramount for user safety and maintaining the chemical's integrity. While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for this class of compounds can be drawn from related molecules.

  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7]

  • Health Hazards: Similar aminobenzoate derivatives are classified as causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust or powder and prevent contact with skin and eyes.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.

    • Inhalation: Move the person to fresh air.[7]

    • In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[6]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend refrigerated storage to ensure long-term stability.

Conclusion

This compound is a specialized but accessible building block for advanced chemical synthesis. Due to the existence of multiple isomers, a rigorous approach to procurement that extends beyond a simple catalog order is not just recommended, but essential for experimental success. By implementing a comprehensive validation workflow that combines supplier documentation review with in-house analytical chemistry, researchers can ensure the identity, purity, and integrity of the material. This diligence forms the bedrock of reproducible science and accelerates the path from chemical synthesis to innovative drug development.

References

  • Methyl 5-amino-2-bromo-3-fluorobenzo
  • 206551-41-9|Methyl 3-bromo-2-fluorobenzo
  • methyl 5-amino-3-bromo-2-fluorobenzo
  • OT-6921 - Safety Data Sheet. Combi-Blocks, Inc. (2023-01-02).
  • Methyl 3-Amino-5-bromo-2-methylbenzo
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-21).
  • Methyl 5-amino-3-bromo-2-fluorobenzo
  • Methyl 2-amino-5-bromobenzo
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-amino-3-bromo-2-fluorobenzoate: Isomers, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of this compound, its structural isomers, and the broader class of halogenated aminobenzoates. It is intended for researchers, medicinal chemists, and drug development professionals who utilize complex chemical building blocks to engineer novel therapeutics. We will explore the synthetic rationale, comparative analysis of isomers, and the strategic role these compounds play in modern pharmaceutical design.

The Strategic Importance of Halogenated Anthranilates in Medicinal Chemistry

Aminobenzoic acids and their derivatives are privileged scaffolds in medicinal chemistry, serving as foundational components for a wide array of therapeutic agents.[1][2] The introduction of halogen atoms onto this core structure dramatically influences the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]

Specifically, the strategic placement of fluorine and bromine atoms, as seen in this compound, offers a nuanced approach to drug design. The fluorine atom can modulate pKa and form key hydrogen bonds, while the larger bromine atom can participate in halogen bonding—a significant, non-covalent interaction that can enhance ligand-protein binding and selectivity.[4] This guide focuses on this specific scaffold to illustrate the principles of its synthesis, characterization, and application.

Core Compound Analysis: this compound

This compound (CAS No. 1820604-37-3) is a highly functionalized aromatic compound. Its structure combines an electron-donating amino group with electron-withdrawing fluorine and bromine atoms, creating a unique electronic profile that is valuable for synthetic elaboration and molecular recognition.

Physicochemical Properties

A summary of the key computed and experimental properties for the title compound is presented below.

PropertyValueSource
Molecular Formula C₈H₇BrFNO₂PubChem[5]
Molecular Weight 248.05 g/mol Multiple Sources
Monoisotopic Mass 246.96442 DaPubChem[5]
InChIKey NEXQWIXZHGVDDY-UHFFFAOYSA-NPubChem[5]
XLogP (Predicted) 1.9PubChem[5]
Synthetic Strategy and Protocol

The synthesis of this compound requires a regioselective approach to introduce the bromine atom onto the pre-functionalized ring. A plausible and efficient synthetic route begins with the commercially available methyl 5-amino-2-fluorobenzoate. The directing effects of the activating amino group (ortho-, para-directing) and the deactivating ester and fluoro groups must be carefully considered. The amino group is the most powerful activating group, directing electrophilic substitution to its ortho and para positions. The position para to the amine is occupied by the ester, leaving the two ortho positions (C4 and C6) as the most likely sites for substitution. However, the position between the fluorine and the ester (C3) is sterically hindered and electronically deactivated. Therefore, direct bromination is expected to occur at the C3 position, ortho to the amine and meta to the ester.

Below is a workflow diagram illustrating this proposed synthetic pathway.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Bromination 5-amino-2-fluorobenzoic_acid 5-Amino-2-fluorobenzoic Acid methyl_5-amino-2-fluorobenzoate Methyl 5-amino-2-fluorobenzoate 5-amino-2-fluorobenzoic_acid->methyl_5-amino-2-fluorobenzoate  MeOH, H₂SO₄ (cat.), Reflux final_product This compound methyl_5-amino-2-fluorobenzoate->final_product  NBS, Acetonitrile, RT

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound from methyl 5-amino-2-fluorobenzoate via electrophilic bromination.

  • Causality: N-Bromosuccinimide (NBS) is chosen as the brominating agent for its mild reactivity and high selectivity, which minimizes over-bromination and side reactions often seen with liquid bromine. Acetonitrile is selected as the solvent due to its polarity and ability to dissolve the starting material without reacting with NBS. The reaction is run at room temperature to control the exothermic nature of the bromination and further enhance selectivity.

  • Methodology:

    • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 5-amino-2-fluorobenzoate (1.69 g, 10 mmol).

    • Dissolution: Add 50 mL of acetonitrile to the flask and stir at room temperature until the starting material is fully dissolved.

    • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents) to the solution in one portion.

    • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

    • Workup: Once the starting material is consumed, pour the reaction mixture into 100 mL of deionized water. An off-white precipitate should form.

    • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with two 20 mL portions of cold water.

    • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure product.

    • Characterization: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected mass for [M+H]⁺ is approximately 248.97.

  • Self-Validation: The success of the synthesis is validated by the characterization data. A clean NMR spectrum corresponding to the expected structure and a single peak in the LC-MS with the correct mass-to-charge ratio confirm the identity and high purity of the final compound.

Structural Isomers and Comparative Analysis

The precise placement of the amino, bromo, and fluoro substituents on the methyl benzoate core is critical, as each isomer possesses distinct chemical and physical properties that influence its utility as a pharmaceutical building block. Below is a comparison of the title compound with several of its known positional isomers.

Compound NameStructureCAS NumberMolecular WeightKey Differentiator
This compound 1820604-37-3[6]248.05Bromine is ortho to the amine and meta to the ester.
Methyl 5-amino-2-bromo-3-fluorobenzoate 1036389-05-5[7]248.05Bromine is ortho to the ester, fluorine is meta.
Methyl 2-amino-5-bromo-3-fluorobenzoate Not readily available248.05Amine is ortho to the ester.
Methyl 2-amino-4-bromo-5-fluorobenzoate Not readily available248.05Bromine is meta to the amine and ester.
Methyl 3-amino-2-bromo-5-fluorobenzoate 1342063-52-8[8]248.05Amine is meta to the ester.

The synthesis of a specific isomer requires careful selection of starting materials and reaction conditions to control regioselectivity. For instance, synthesizing an isomer where the bromine is at the 2-position would likely start from a pre-brominated precursor, as direct bromination of an aminobenzoate is unlikely to occur at that hindered position. These structural differences are not trivial; they directly impact the molecule's three-dimensional shape, electronic distribution, and potential interactions with a biological target.

Application in Drug Discovery: A Versatile Scaffold

Halogenated aminobenzoates are key building blocks for constructing more complex active pharmaceutical ingredients (APIs). Their functional groups—the amine, the ester, and the halogen atoms—serve as versatile handles for further chemical modification.

  • Amine Group: Can be acylated, alkylated, or used in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build larger molecular frameworks.

  • Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then form amides, or it can be reduced to an alcohol.

  • Halogen Atoms: The C-Br bond is particularly useful for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups.

This multi-functional nature allows medicinal chemists to rapidly generate libraries of diverse compounds for screening. The core scaffold of this compound can be seen as a starting point in a drug discovery workflow.

Caption: Role of the scaffold in a typical drug discovery workflow.

The specific substitution pattern of the title compound is designed to present a unique vector for interaction within a protein's binding pocket. The strategic use of halogen bonds, in particular, has become a powerful tool for enhancing potency and selectivity in drug design.[4][9]

Conclusion and Future Outlook

This compound and its isomers represent a class of highly valuable, yet synthetically challenging, building blocks. Their utility stems from the precise arrangement of functional groups that allow for controlled modification of a molecule's properties. As our understanding of subtle molecular interactions like halogen bonding deepens, the demand for such precisely engineered scaffolds will continue to grow. Future research will likely focus on developing even more selective and efficient synthetic methods to access these compounds and on integrating them into computational and combinatorial workflows to accelerate the discovery of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications?
  • Mcule. (n.d.). Methyl 5-amino-2-bromo-3-fluorobenzoate.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o377. Available at: [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Yaseen, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5871. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. Retrieved January 19, 2026, from [Link]

  • Research Square. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Preprint. Available at: [Link]

  • Autechaux. (n.d.). The Role of 2-Fluoro-5-nitrobenzoic Acid in Advanced Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2013). 2-Amino-5-fluorobenzoic acid. Retrieved January 19, 2026, from [Link]

  • Aladdin Scientific. (n.d.). methyl 2-amino-4-bromo-5-fluorobenzoate, min 97%, 10 grams. Retrieved January 19, 2026, from [Link]

  • Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-88. Available at: [Link]

  • Brown, J. T., & O'Reilly, E. (2018). Halogenase engineering and its utility in medicinal chemistry. Chemical Communications, 54(40), 5005-5016. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-bromobenzoate. Retrieved January 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved January 19, 2026, from [Link]

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The Versatile Building Block: A Technical Guide to Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

Methyl 5-amino-3-bromo-2-fluorobenzoate, with the CAS number 1803581-88-5, is a polysubstituted aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science.[1][2][3][4] Its unique arrangement of amino, bromo, and fluoro substituents on the benzoic acid methyl ester scaffold offers a rich platform for chemical modifications, enabling the synthesis of complex molecular architectures. The interplay of the electron-donating amino group and the electron-withdrawing halogen atoms creates a nuanced electronic environment, influencing the reactivity of the aromatic ring and its functional groups. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this versatile intermediate, drawing upon established chemical principles and data from structurally related compounds to illuminate its significance in modern organic synthesis.

Physicochemical Properties

PropertyValueSource
CAS Number 1803581-88-5[1]
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [1]
Appearance Expected to be a solid at room temperatureInferred
Solubility Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and methanolInferred
Purity Commercially available with purities often exceeding 95%[2]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from a commercially available precursor, 3-bromo-2-fluoro-5-nitrobenzoic acid. This proposed route leverages well-established and reliable chemical transformations.[5][6]

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Start 3-Bromo-2-fluoro-5-nitrobenzoic acid Intermediate1 Methyl 3-bromo-2-fluoro-5-nitrobenzoate Start->Intermediate1 CH3OH, H2SO4 (cat.) Reflux Intermediate2 This compound Intermediate1->Intermediate2 Fe / NH4Cl Ethanol/Water, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Fischer Esterification of 3-Bromo-2-fluoro-5-nitrobenzoic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[7][8][9]

  • Reaction Setup: To a solution of 3-bromo-2-fluoro-5-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-2-fluoro-5-nitrobenzoate.[10]

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of iron powder in the presence of an ammonium chloride solution.[11]

  • Reaction Setup: To a mixture of Methyl 3-bromo-2-fluoro-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water, add iron powder (excess, e.g., 3-5 eq) and ammonium chloride (catalytic to stoichiometric amount).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction: Extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Potential

The unique substitution pattern of this compound endows it with a versatile reactivity profile, making it a valuable intermediate for the synthesis of a wide range of complex molecules.

Reactivity_Hub Core This compound Amino Group Bromo Group Ester Group Amino_Reactions Diazotization (Sandmeyer, Schiemann) Acylation Alkylation Core:amino->Amino_Reactions Versatile handle for further functionalization Bromo_Reactions Suzuki Coupling Heck Coupling Buchwald-Hartwig Amination Sonogashira Coupling Core:bromo->Bromo_Reactions Key site for C-C and C-N bond formation Ester_Reactions Hydrolysis to Carboxylic Acid Amidation Core:ester->Ester_Reactions Modification of the carboxyl group

Caption: Reactivity map of this compound.

Reactions of the Amino Group

The primary amino group is a key reactive site. It can readily undergo diazotization upon treatment with nitrous acid, followed by Sandmeyer or Schiemann reactions to introduce a variety of substituents such as other halogens, cyano, or hydroxyl groups.[12][13] Furthermore, the amino group can be acylated or alkylated to introduce diverse side chains.

Reactions of the Bromo Group

The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is a cornerstone of modern drug discovery.

  • Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.[14][15][16][17][18] This is a powerful method for constructing complex molecular scaffolds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine, providing access to a wide range of substituted anilines.

  • Heck and Sonogashira Couplings: These reactions enable the introduction of alkenyl and alkynyl groups, respectively, further expanding the synthetic utility of this building block.

The presence of the ortho-fluoro group can influence the reactivity in these cross-coupling reactions, potentially requiring specific ligand and catalyst systems for optimal results.[19]

Reactions of the Ester Group

The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many pharmaceutical agents.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the spectroscopic features of this compound can be predicted based on its structure and data from analogous compounds.[20][21][22]

TechniquePredicted Features
¹H NMR - Aromatic region: Two doublets or a doublet and a doublet of doublets, integrating to 1H each, with coupling constants characteristic of their relative positions. - Amino protons: A broad singlet around 4-6 ppm, integrating to 2H. - Methyl protons: A singlet around 3.8-4.0 ppm, integrating to 3H.
¹³C NMR - Aromatic carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons attached to fluorine and bromine will show characteristic splitting patterns and chemical shifts. - Carbonyl carbon: A signal around 165-170 ppm. - Methyl carbon: A signal around 52-55 ppm.
IR (Infrared) - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine. - C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group. - C-F stretching: A strong band in the region of 1200-1300 cm⁻¹. - C-Br stretching: A band in the lower frequency region, typically below 700 cm⁻¹.
Mass Spec. - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (248.05), with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Applications in Research and Development

This compound is a prime candidate for use as a key intermediate in the synthesis of a variety of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern can be strategically utilized to synthesize compounds with desired biological activities. The presence of the fluorine atom is of particular interest, as the incorporation of fluorine into drug candidates can often lead to improved metabolic stability, bioavailability, and binding affinity.

While specific examples of its direct use are not prevalent in the literature, the structural motif is found in various patented compounds, suggesting its potential in the development of novel therapeutics. Its versatility allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound represents a strategically important and versatile building block for organic synthesis. Its unique combination of reactive functional groups provides chemists with a powerful tool for the construction of complex molecular architectures. While direct literature on this specific compound is limited, its synthetic accessibility and predictable reactivity, inferred from well-established chemical principles and studies on analogous compounds, underscore its significant potential in the discovery and development of new pharmaceuticals and functional materials. As the demand for novel and structurally diverse molecules continues to grow, the importance of such well-functionalized intermediates is set to increase.

References

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Methodological & Application

The Strategic Application of Methyl 5-amino-3-bromo-2-fluorobenzoate in Suzuki Coupling Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds. Its broad functional group tolerance and mild reaction conditions have cemented its role in the synthesis of complex molecular architectures.[1] This guide focuses on a particularly strategic building block: Methyl 5-amino-3-bromo-2-fluorobenzoate . The unique trifunctional nature of this reagent—possessing an amino group, a bromine atom, and a fluorine atom on a benzoic acid ester scaffold—makes it an exceptionally versatile substrate for creating diverse molecular frameworks.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It will not only provide robust protocols but also delve into the mechanistic rationale behind the experimental choices, ensuring a comprehensive understanding of how to effectively utilize this valuable synthetic intermediate.

The Molecular Logic: Why this compound?

The utility of this compound in Suzuki coupling lies in the strategic placement of its functional groups:

  • The Bromo Group (Br) at C3: This serves as the primary reactive site for the palladium-catalyzed cross-coupling. The reactivity of aryl halides in Suzuki coupling typically follows the order I > Br > OTf >> Cl.[2] The aryl bromide offers a good balance of reactivity and stability, making it ideal for a wide range of coupling partners.

  • The Fluoro Group (F) at C2: The ortho-fluoro substituent exerts a significant electronic influence on the adjacent C-Br bond. Fluorine's strong electronegativity can impact the electron density of the aromatic ring, potentially influencing the rate of oxidative addition to the palladium catalyst.[3] This feature can be exploited for modulating reactivity and can also be a key pharmacophore in drug design.

  • The Amino Group (NH₂) at C5: The amino group provides a valuable handle for further functionalization, such as amidation, alkylation, or diazotization, post-coupling.[3] In the context of drug discovery, this group can act as a crucial hydrogen bond donor or a site for attaching solubilizing groups.

  • The Methyl Ester (CO₂Me): This group can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for diversification or for mimicking a key interaction in a biological target.

The resulting 5'-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylic acid scaffold is a key structural motif in a variety of pharmacologically active molecules, underscoring the importance of mastering the synthesis of this core.[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Ar' Ar-Ar'

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a starting point for the optimization of the coupling of this compound with various arylboronic acids, based on established methods for structurally similar substrates.[1]

Parameter Recommended Reagents/Conditions Rationale and Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) (2-5 mol%)Pd₂(dba)₃ with a ligand (1-3 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings due to its air-stability and commercial availability. PdCl₂(dppf) is often effective for more challenging substrates, as the dppf ligand can stabilize the palladium center and promote reductive elimination. For highly unreactive partners, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be highly effective.[4]
Ligand (if needed) PPh₃ (often inherent in the catalyst)dppf (1,1'-Bis(diphenylphosphino)ferrocene)Buchwald Ligands (e.g., SPhos, XPhos)Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] For a substrate like this compound, where the free aniline could potentially coordinate to the palladium, a bulky ligand can help prevent catalyst inhibition.
Base K₂CO₃ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)The base activates the boronic acid for transmetalation.[5] K₂CO₃ is a good starting point for many reactions. Cs₂CO₃ is more soluble and can be more effective for less reactive boronic acids. K₃PO₄ is a stronger base and is often used with more challenging substrates or when ester saponification is a concern.
Solvent Dioxane/H₂O (e.g., 4:1)Toluene/H₂O (e.g., 10:1)DMF or AcetonitrileA mixture of an organic solvent and water is common, as it helps to dissolve both the organic starting materials and the inorganic base.[1] The choice of solvent can significantly impact reaction rates and yields. Degassing the solvent to remove oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °CMost Suzuki couplings require heating to drive the reaction to completion. The optimal temperature will depend on the specific substrates and catalyst system used. Microwave heating can sometimes be employed to reduce reaction times.
Boronic Acid Arylboronic acids (1.1-1.5 equiv.)A slight excess of the boronic acid is typically used to ensure complete consumption of the aryl bromide. The purity of the boronic acid is crucial, as impurities can inhibit the catalyst.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust and general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. It is designed to be a self-validating system, with clear steps for setup, execution, monitoring, and purification.

Suzuki_Workflow

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

  • Low Yield or No Reaction:

    • Catalyst Deactivation: Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.

    • Inactive Boronic Acid: The boronic acid may have decomposed. Use freshly purchased or properly stored material.

    • Insufficient Base: Ensure the base is of good quality and used in sufficient excess.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the oxidative addition is slow. Using a milder base or lower temperature may help.

    • Protodeborylation: The boronic acid can be cleaved by water, especially at high temperatures. Using a less aqueous solvent system or a different base might be beneficial.

    • Amine Interference: While the amino group on this compound is generally well-tolerated, in some cases, it may be necessary to protect it (e.g., as an acetamide) prior to the coupling reaction. This can prevent potential coordination to the palladium catalyst that might inhibit its activity.[1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biphenyl derivatives through the Suzuki-Miyaura cross-coupling reaction. Its unique substitution pattern offers multiple avenues for further molecular diversification, making it an attractive starting material for drug discovery and materials science. By understanding the underlying reaction mechanism and carefully selecting and optimizing the reaction parameters, researchers can effectively harness the synthetic potential of this powerful intermediate. The protocols and insights provided in this guide offer a solid foundation for the successful application of this compound in advanced synthetic endeavors.

References

  • The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2025). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Methyl 5-amino-3-bromo-2-fluorobenzoate as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is intrinsically linked to the strategic utility of foundational chemical building blocks. Methyl 5-amino-3-bromo-2-fluorobenzoate is a trifunctional aromatic intermediate engineered for versatility and strategic, regioselective transformations. Its structure incorporates three distinct reactive centers: a nucleophilic aniline amine, an aryl bromide suitable for cross-coupling, and a methyl ester that can be readily modified.

The strategic placement of a fluorine atom at the C2 position provides critical electronic and metabolic advantages, a feature highly sought after in contemporary drug design.[1][2] This guide provides an in-depth analysis of this building block's reactivity, alongside detailed protocols for its application in constructing complex molecular scaffolds, with a particular focus on the synthesis of kinase inhibitors—a cornerstone of targeted cancer therapy.[3][4]

Physicochemical Properties & Safety Information

A thorough understanding of the reagent's properties and handling requirements is paramount for safe and successful experimentation.

PropertyValueReference
IUPAC Name This compound-
CAS Number 1803581-88-5[5]
Molecular Formula C₈H₇BrFNO₂[6]
Molecular Weight 248.05 g/mol [6]
Appearance Solid[6]
Purity Typically >98%[6]
Storage Sealed in dry, room temperature conditions or refrigerated.[7][8]-

Safety & Handling: Researchers should consult the full Safety Data Sheet (SDS) before use.[8][9]

  • Precautions: Handle in a well-ventilated area, avoiding inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.[8]

  • Personal Protective Equipment (PPE): Wear standard protective equipment, including safety goggles, gloves, and a lab coat.[9]

  • In case of exposure: For skin contact, wash immediately with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Strategic Reactivity Analysis

The primary value of this compound lies in the orthogonal reactivity of its functional groups, which allows for a predictable and sequential synthetic approach.

  • The Aryl Bromide (C3-Br): This site is the principal handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. Aryl bromides offer a good balance of reactivity and stability, generally showing higher reactivity than aryl chlorides and being more cost-effective than aryl iodides in many applications.[11] This makes them ideal substrates for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.[12][13][14]

  • The Amino Group (C5-NH₂): As a potent nucleophile, the aniline amine is readily derivatized. It serves as a key site for installing pharmacophoric elements through N-acylation, N-alkylation, or N-sulfonylation to form amides and sulfonamides, respectively—moieties crucial for establishing hydrogen bonding interactions in protein-ligand binding.[3]

  • The Methyl Ester (C1-CO₂Me): This group can be carried through multiple synthetic steps or be hydrolyzed (saponified) to the corresponding carboxylic acid. The resulting acid is a versatile functional group for forming amide bonds with amines (via peptide coupling reagents) or for serving as a hydrogen bond donor/acceptor in a final active pharmaceutical ingredient (API).

  • The Fluorine Atom (C2-F): While generally unreactive to substitution, the ortho-fluorine atom exerts a powerful inductive electron-withdrawing effect. This modulates the acidity of the aniline proton and the reactivity of the adjacent C3-Br bond. In a drug candidate, fluorine can enhance metabolic stability, improve lipophilicity, and favorably alter pKa to improve cell permeability and binding affinity.[1]

The differential reactivity of these groups enables a robust and modular approach to synthesizing complex molecular libraries, as illustrated below.

G cluster_start Building Block cluster_reactions Key Transformations cluster_products Diversified Intermediates start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald sulfonylation N-Sulfonylation (Amine Derivatization) start->sulfonylation hydrolysis Saponification (Ester Hydrolysis) start->hydrolysis biaryl Biaryl Derivative suzuki->biaryl diarylamine Diarylamine buchwald->diarylamine sulfonamide Sulfonamide sulfonylation->sulfonamide acid Carboxylic Acid hydrolysis->acid G start Methyl 5-amino-3-bromo- 2-fluorobenzoate step1_reagent + Arylboronic Acid (Suzuki Coupling) start->step1_reagent intermediate1 Intermediate A (Biaryl Amine) step1_reagent->intermediate1 Pd Catalyst, Base step2_reagent + Arylsulfonyl Chloride (N-Sulfonylation) intermediate1->step2_reagent intermediate2 Intermediate B (Protected Sulfonamide) step2_reagent->intermediate2 Base (e.g., Pyridine) step3_reagent + LiOH or NaOH (Saponification) intermediate2->step3_reagent final_product Final Core Structure (Diaryl Sulfonamide Acid) step3_reagent->final_product THF/H₂O

Fig 2. Workflow for synthesizing a kinase inhibitor core structure.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise noted.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of the aryl bromide with an arylboronic acid to form a biaryl structure. [13][15] Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound 248.05 248 mg 1.0
Arylboronic Acid - - 1.2
Pd(PPh₃)₄ 1155.56 35 mg 0.03
Potassium Carbonate (K₂CO₃) 138.21 415 mg 3.0

| Solvent | - | 10 mL | - |

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [15]7. Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel. [13]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This protocol provides an alternative C-N coupling at the bromide position, a key transformation for creating diarylamine pharmacophores. [16][17] Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
This compound 248.05 248 mg 1.0
Primary or Secondary Amine - - 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025
XPhos 476.63 29 mg 0.06
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4

| Anhydrous Toluene | - | 5 mL | - |

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to a dry Schlenk flask.

  • In a separate vial, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.025 eq), and XPhos (0.06 eq) in anhydrous toluene.

  • Transfer the solution to the Schlenk flask containing the base.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol 3: N-Sulfonylation of the Amino Group

This procedure details the reaction of the aniline with a sulfonyl chloride to form a sulfonamide.

Materials:

Reagent M.W. Amount (1 mmol scale) Equivalents
Substituted Methyl Benzoate - 1.0 mmol 1.0
Arylsulfonyl Chloride - - 1.1

| Pyridine | 79.10 | ~2 mL | Solvent/Base |

Procedure:

  • Dissolve the starting aniline (1.0 eq) in pyridine at 0 °C (ice bath).

  • Slowly add the arylsulfonyl chloride (1.1 eq) portion-wise or as a solution in a small amount of pyridine.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Check for the disappearance of the starting amine by TLC.

  • Work-up: Pour the reaction mixture into a beaker of ice-water. If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Representative Outcomes

The success of these transformations is highly dependent on the specific coupling partners and optimized conditions. The following table provides expected yield ranges based on analogous reactions reported in the literature.

EntryReaction TypeCoupling Partner ExampleKey ConditionsExpected Yield Range
1Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C75-95%
2Suzuki-Miyaura3-Pyridylboronic AcidPd(dppf)Cl₂, K₂CO₃, DMF, 100 °C60-85%
3Buchwald-HartwigAnilinePd₂(dba)₃/XPhos, NaOtBu, Toluene, 110 °C70-90%
4Buchwald-HartwigMorpholinePd₂(dba)₃/RuPhos, K₃PO₄, Dioxane, 100 °C65-88%
5N-SulfonylationBenzenesulfonyl chloridePyridine, RT85-98%
6Saponification-LiOH, THF/H₂O, RT>90%

Note: Yields are illustrative and require empirical optimization for each specific substrate combination.

Conclusion

This compound is a high-value, strategically designed building block for pharmaceutical research and development. The distinct and predictable reactivity of its three functional groups allows for the efficient and modular synthesis of complex molecular architectures. The protocols and strategic insights provided herein demonstrate its utility in constructing diarylamine and biaryl scaffolds, which are central to many targeted therapeutics, particularly kinase inhibitors. The incorporation of this versatile intermediate can significantly accelerate discovery timelines by providing reliable and diverse pathways to novel chemical entities.

References

Click to expand
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016).
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols: Buchwald-Hartwig Amination for C-N Bond Form
  • Chapter 3: Synthetic Methods for Primary Anilines. (2023). Books.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Buchwald–Hartwig amin
  • 206551-41-9|Methyl 3-bromo-2-fluorobenzo
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • OT-6921 - Safety D
  • 5 - SAFETY D
  • SAFETY D
  • Methyl 3-Amino-5-bromo-2-methylbenzo
  • methyl 5-amino-3-bromo-2-fluorobenzo
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Aminomethylations via Cross-Coupling of Potassium Organotrifluorobor
  • 1803581-88-5|Methyl 5-amino-3-bromo-2-fluorobenzo
  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal.
  • Aminative Suzuki–Miyaura coupling. (2024). Xingwei Li.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Methyl 3-bromo-2-fluorobenzo
  • Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 2-amino-5-bromobenzo
  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021).
  • A Comparative Guide to the Reactivity of 4-Amino-3-bromobenzoic Acid and 4-Amino-3-chlorobenzoic Acid for Researchers. Benchchem.
  • Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applic
  • 1342063-52-8|Methyl 3-amino-2-bromo-5-fluorobenzo
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025). PMC.
  • Application Notes and Protocols: Leveraging 2-Bromo-2'-methoxyacetophenone in the Synthesis of Novel Kinase Inhibitors. Benchchem.
  • Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2)
  • Methyl 2-amino-5-bromobenzo
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
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  • Methyl 3-aMino-5-broMo-2-fluorobenzo

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"Methyl 5-amino-3-bromo-2-fluorobenzoate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Leveraging Methyl 5-amino-3-bromo-2-fluorobenzoate in the Strategic Synthesis of Heterocyclic Scaffolds

Introduction

In the landscape of modern drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, form the backbone of a vast majority of pharmaceuticals. The strategic selection of starting materials is paramount to the efficiency and success of synthetic campaigns. This compound is a uniquely functionalized aromatic building block, engineered to provide medicinal chemists with a versatile platform for constructing complex molecular architectures.

This compound's utility is derived from its distinct arrangement of functional groups, each serving as a reactive handle for specific transformations:

  • Amino Group (-NH₂): A potent nucleophile and a primary site for ring-forming annulation reactions.

  • Bromo Group (-Br): An ideal leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

  • Fluoro Group (-F): A bioisosteric replacement for hydrogen that can significantly modulate the physicochemical properties of the final compound, including metabolic stability and binding affinity, by altering the electronic nature of the aromatic ring.

  • Methyl Ester (-COOCH₃): A group that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization or can participate in cyclization reactions.

This guide provides an in-depth exploration of the reactivity of this compound and presents detailed protocols for its application in the synthesis of high-value heterocyclic systems.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is critical for reaction design and optimization.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₈H₇BrFNO₂[1]
Molecular Weight 248.05 g/mol [2]
CAS Number 1339049-19-2[3]
Appearance Solid[3]
Monoisotopic Mass 246.96442 Da[1]
SMILES COC(=O)C1=C(C(=CC(=C1)N)Br)F[1]

The strategic positioning of the amino, bromo, and fluoro substituents creates a unique electronic and steric environment. The bromine at the 3-position is readily accessible for oxidative addition to palladium catalysts, a key step in many cross-coupling reactions. The amino group at the 5-position can be employed as a nucleophile for cyclization after the initial coupling event, enabling a streamlined approach to fused ring systems.

Core Synthetic Application: Palladium-Catalyzed Synthesis of Biaryl Precursors

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise installation of an aryl or heteroaryl substituent at the 3-position, creating a biaryl intermediate that is primed for subsequent cyclization into more complex heterocyclic frameworks.

Workflow for Biaryl Precursor Synthesis via Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the synthesis of a biaryl compound, which can then be used to construct various heterocyclic systems.

G Figure 1: Suzuki-Miyaura Coupling Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_process Process cluster_end Product & Follow-up A Methyl 5-amino-3-bromo- 2-fluorobenzoate E Suzuki-Miyaura Coupling A->E B Aryl/Heteroaryl Boronic Acid B->E C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand (if needed) Base (e.g., K₂CO₃) C->E D Solvent (e.g., Toluene/H₂O) D->E F Biaryl Product E->F G Purification (e.g., Column Chromatography) F->G H Cyclization to Heterocycle G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol 1: Synthesis of Methyl 5-amino-2-fluoro-3-(pyridin-3-yl)benzoate

This protocol details the synthesis of a biaryl precursor, a key intermediate for nitrogen-containing heterocycles. The choice of a palladium catalyst and base is crucial for achieving high yields.[4]

Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[4] We use Pd(PPh₃)₄ as a pre-catalyst, which generates the active Pd(0) species in situ. A base like potassium carbonate is required for the transmetalation step of the catalytic cycle. A two-phase solvent system (Toluene/H₂O) is often effective for this type of coupling.

Table 2: Materials and Reagents

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound1339049-19-2248.051.0 g4.03
Pyridine-3-boronic acid1692-25-7122.920.59 g4.84
Pd(PPh₃)₄14221-01-31155.56233 mg0.20
Potassium Carbonate (K₂CO₃)584-08-7138.211.67 g12.09
Toluene108-88-392.1420 mL-
Ethanol64-17-546.075 mL-
Deionized Water7732-18-518.025 mL-

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.03 mmol), pyridine-3-boronic acid (0.59 g, 4.84 mmol), and tetrakis(triphenylphosphine)palladium(0) (233 mg, 0.20 mmol).

  • Solvent Addition: Add toluene (20 mL) and ethanol (5 mL) to the flask.

  • Base Addition: Prepare a solution of potassium carbonate (1.67 g, 12.09 mmol) in deionized water (5 mL) and add it to the reaction mixture.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine. This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure biaryl product.

Core Synthetic Application: Intramolecular Cyclization to Heterocycles

The biaryl products synthesized via cross-coupling are valuable intermediates for constructing fused heterocyclic systems. A common strategy is an intramolecular nucleophilic aromatic substitution (SₙAr) or a condensation reaction.

Mechanism: Pictet-Spengler type Cyclization

While a classic Pictet-Spengler requires an ethylamine, a related intramolecular cyclization can be envisioned. After transformation of the ester to an aldehyde and the pyridine to a piperidine, an intramolecular reaction can form a fused system. A more direct approach might involve an intramolecular Buchwald-Hartwig amination if the coupled partner contains a suitable amine. The diagram below illustrates a generalized catalytic cycle for a Palladium-catalyzed C-N bond formation, a key mechanistic pathway for synthesizing nitrogen heterocycles.

G Figure 2: Generalized Pd-Catalyzed C-N Coupling Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B + Ar-X C L | Pdᴵᴵ(Ar)(X) | L B->C E Amine Coordination & Deprotonation C->E + R₂NH, - HX D Base, R₂NH (Amine) F L | Pdᴵᴵ(Ar)(NR₂) | L E->F G Reductive Elimination F->G G->A - Product H Ar-NR₂ (Product) G->H I Ar-X (Aryl Halide) I->B

Caption: Key steps in a Pd-catalyzed amination cycle.

Detailed Protocol 2: Synthesis of a Fluorinated Benzoxazine Derivative

This protocol describes a potential pathway to a benzoxazine scaffold, which is present in various biologically active molecules. This involves an initial N-alkylation of the amino group followed by an intramolecular cyclization.

Rationale: The synthesis begins with the protection or alkylation of the versatile amino group. Introducing a hydroxyethyl group sets the stage for a subsequent cyclization. The fluorine atom ortho to the amino group can activate the ring towards nucleophilic substitution, but in this case, we will utilize the amino group's nucleophilicity to displace a leaving group on the alkyl chain in an intramolecular fashion.

Table 3: Materials and Reagents for N-Alkylation

ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)
This compound1339049-19-2248.051.0 g4.03
2-Bromoethanol540-51-2124.960.55 g4.43
Potassium Carbonate (K₂CO₃)584-08-7138.211.11 g8.06
Acetonitrile (ACN)75-05-841.0525 mL-

Procedure (Part A: N-Alkylation):

  • Setup: In a 50 mL round-bottom flask, suspend this compound (1.0 g, 4.03 mmol) and potassium carbonate (1.11 g, 8.06 mmol) in acetonitrile (25 mL).

  • Reagent Addition: Add 2-bromoethanol (0.55 g, 4.43 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the N-alkylated intermediate.

Procedure (Part B: Intramolecular Cyclization):

  • Setup: Dissolve the N-alkylated intermediate (1.0 eq) in a suitable solvent such as DMF (10 mL) in a sealable reaction vial.

  • Base Addition: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and evolves flammable hydrogen gas.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction involves the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the ortho-fluorine via an SₙAr mechanism, forming the benzoxazine ring.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final benzoxazine product.

References

  • PubChem. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available from: [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available from: [Link]

  • Amazon Web Services. Methyl 2-bromo-5-fluorobenzoate. Available from: [Link]

  • ResearchGate. Synthesis new heterocyclic compounds derived from 2-aminobenzothiazole and assessing their biological activities. Available from: [Link]

  • ChemRxiv. Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds. Available from: [Link]

  • World Journal of Organic Chemistry. Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. Available from: [Link]

  • ScienceDirect. Palladium catalysed ortho-halogenation of 2-arylbenzothiazole and 2,3-diarylquinoxaline. Available from: [Link]

  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]

  • PubChem. Methyl 5-bromo-2-fluorobenzoate. Available from: [Link]

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Application Notes and Protocols: Derivatization of Methyl 5-amino-3-bromo-2-fluorobenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is paramount. Methyl 5-amino-3-bromo-2-fluorobenzoate emerges as a highly valuable starting material for the synthesis of diverse small molecule libraries destined for biological screening. Its trifunctional nature—an aniline amine, a methyl ester, and an aryl bromide—offers orthogonal chemical handles for a variety of derivatization strategies. The presence of a fluorine atom ortho to the amine group provides unique electronic properties and can enhance metabolic stability and binding affinity of the resulting derivatives.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this versatile scaffold and its subsequent application in high-throughput screening (HTS) campaigns.

The core principle behind the derivatization of this scaffold is to rapidly generate a library of structurally diverse molecules. This diversity is crucial for exploring a wide range of chemical space and increasing the probability of identifying "hits"—compounds that exhibit a desired biological activity.[2] The derivatization strategies outlined herein are chosen for their robustness, high functional group tolerance, and amenability to parallel synthesis, a key consideration for library generation.

Strategic Derivatization Pathways

The chemical reactivity of this compound allows for several distinct derivatization pathways. The primary reactive sites are the amino group, the aryl bromide, and the methyl ester.

  • Amide Bond Formation via the Amino Group: The nucleophilic amino group is readily acylated to form a diverse array of amides. Amide bonds are a cornerstone of medicinal chemistry, found in numerous approved drugs.[3] This pathway allows for the introduction of a wide variety of substituents, modulating the lipophilicity, hydrogen bonding potential, and overall shape of the molecule.

  • Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This reaction is a powerful tool for constructing biaryl structures, which are prevalent in biologically active compounds.[5] It allows for the introduction of various aryl and heteroaryl moieties, significantly expanding the structural diversity of the library.

  • Intramolecular Cyclization: The ortho-positioning of the fluorine and amino groups presents an opportunity for intramolecular cyclization reactions to form heterocyclic structures, such as benzoxazinones. This strategy introduces rigid, three-dimensional features into the molecular architecture, which can be advantageous for target binding.

The following sections will detail the experimental protocols for these key derivatization strategies.

Experimental Protocols

Protocol 1: Amide Library Synthesis via Amide Coupling

This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using HATU as the coupling agent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with electron-deficient amines.[6]

Materials:

  • This compound

  • A diverse library of carboxylic acids (e.g., substituted benzoic acids, aliphatic carboxylic acids, heterocyclic carboxylic acids)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reaction Setup: In each well of a 96-well reaction block (or in individual vials), add this compound (1.0 eq., e.g., 0.1 mmol, 24.8 mg).

  • Carboxylic Acid Addition: To each well, add a unique carboxylic acid from the library (1.1 eq., 0.11 mmol).

  • Reagent Solution Preparation: Prepare a stock solution of HATU (1.2 eq., 0.12 mmol, 45.6 mg per reaction) and DIPEA (3.0 eq., 0.3 mmol, 52 µL per reaction) in anhydrous DMF.

  • Reagent Addition: Add the HATU/DIPEA solution to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reactions by adding water to each well.

    • Extract the products with ethyl acetate (3 x volume of DMF).

    • Combine the organic extracts for each reaction and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amides can be purified by parallel flash chromatography or preparative HPLC.

Causality Behind Experimental Choices:

  • HATU and DIPEA: HATU is chosen for its high efficiency and ability to overcome the reduced nucleophilicity of the aniline due to the ortho-fluorine substituent.[7] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that solubilizes a wide range of reactants. Anhydrous conditions are crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Aqueous Work-up: The aqueous work-up with NaHCO₃ removes unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic phase.

Protocol 2: Biaryl Library Synthesis via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biaryl library by coupling this compound with a variety of boronic acids. The use of a palladium catalyst is central to this carbon-carbon bond formation.[4]

Materials:

  • This compound

  • A diverse library of aryl and heteroaryl boronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk tubes or microwave vials

Procedure:

  • Reaction Setup: In a Schlenk tube or microwave vial, combine this compound (1.0 eq., e.g., 0.2 mmol, 49.6 mg), a boronic acid from the library (1.2 eq., 0.24 mmol), Pd(OAc)₂ (0.05 eq., 0.01 mmol, 2.2 mg), PPh₃ (0.1 eq., 0.02 mmol, 5.2 mg), and K₂CO₃ (2.0 eq., 0.4 mmol, 55.2 mg).

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfill with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 2 mL total volume).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)₂ and PPh₃ form the active Pd(0) catalyst in situ. The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Base and Solvent System: K₂CO₃ is a common base used to activate the boronic acid for transmetalation. The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing the solvents is important to prevent oxidation of the palladium catalyst.[8]

Protocol 3: Benzoxazinone Synthesis via Intramolecular Cyclization

This protocol describes the synthesis of a benzoxazinone derivative through an intramolecular nucleophilic aromatic substitution (SNAAr) reaction. This reaction is facilitated by a strong base that deprotonates the amide nitrogen, which then displaces the ortho-fluorine.

Prerequisite: The starting material for this reaction is an amide derivative of this compound, which can be synthesized using Protocol 1.

Materials:

  • An N-acylated derivative of this compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the N-acylated starting material (1.0 eq.) in anhydrous THF.

  • Base Addition: Cool the solution to 0 °C and add sodium hydride (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated if necessary. Monitor by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Hydride: NaH is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen to initiate the intramolecular cyclization.

  • Anhydrous THF: THF is a suitable aprotic solvent for this reaction. Anhydrous conditions are essential as NaH reacts violently with water.

  • Quenching: The reaction is quenched with a mild acid source like NH₄Cl to neutralize the excess base.

Visualization of Derivatization Workflows

derivatization_workflow cluster_amide Amide Library Synthesis cluster_suzuki Biaryl Library Synthesis cluster_cyclization Benzoxazinone Synthesis start This compound amide_coupling Amide Coupling (Protocol 1) start->amide_coupling R-COOH, HATU, DIPEA suzuki_coupling Suzuki-Miyaura Coupling (Protocol 2) start->suzuki_coupling Ar-B(OH)2, Pd catalyst amide_library Amide Library amide_coupling->amide_library intramolecular_cyclization Intramolecular Cyclization (Protocol 3) amide_library->intramolecular_cyclization NaH, THF biaryl_library Biaryl Library suzuki_coupling->biaryl_library benzoxazinone Benzoxazinone Library intramolecular_cyclization->benzoxazinone hts_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Validation compound_library Synthesized Compound Library plate_prep Plate Preparation (Compound Dilution) compound_library->plate_prep hts High-Throughput Screening (Automated Dispensing & Incubation) plate_prep->hts assay_reagents Assay Reagent Preparation assay_reagents->hts data_acquisition Data Acquisition (Plate Reader) hts->data_acquisition raw_data Raw Data data_acquisition->raw_data data_normalization Data Normalization raw_data->data_normalization hit_identification Hit Identification (Z-score calculation) data_normalization->hit_identification hit_confirmation Hit Confirmation hit_identification->hit_confirmation dose_response Dose-Response & IC50 Determination hit_confirmation->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis

Caption: High-Throughput Screening (HTS) Workflow.

Data Analysis and Hit Selection

A critical step in HTS is the analysis of the large datasets generated to identify statistically significant "hits." The Z-score is a commonly used metric for hit selection in primary screens. [9] Z-Score Calculation:

The Z-score for each compound is calculated using the following formula:

Z = (x - μ) / σ

Where:

  • x is the measured value for the individual compound.

  • μ is the mean of the sample population (all test compounds).

  • σ is the standard deviation of the sample population.

A Z-score threshold is typically set (e.g., Z < -3 for inhibitors or Z > 3 for activators) to identify compounds that have a statistically significant effect compared to the overall population.

Z'-Factor for Assay Quality Control:

Before initiating a full HTS campaign, the quality of the assay should be validated using the Z'-factor. [10]This metric assesses the separation between the positive and negative controls.

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

An assay with a Z'-factor > 0.5 is considered excellent for HTS. [10][11][12]

Conclusion

This compound is a versatile and valuable scaffold for the generation of diverse small molecule libraries for biological screening. The orthogonal reactivity of its functional groups allows for the application of robust and well-established synthetic methodologies, including amide coupling and Suzuki-Miyaura cross-coupling, to rapidly access a wide range of chemical space. The resulting derivatives are well-suited for screening in various therapeutic areas, particularly oncology and infectious diseases. By following the detailed protocols and data analysis guidelines presented in this document, researchers can effectively utilize this scaffold to accelerate their drug discovery efforts.

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • UNWEAVING COMPLEX REACTIVITY: GRAPH-BASED TOOLS TO HANDLE CHEMICAL REACTION NETWORKS. (2022). TDX (Tesis Doctorals en Xarxa). Retrieved January 19, 2026, from [Link]

  • The Z prime value (Z´). (2025). BMG LABTECH. Retrieved January 19, 2026, from [Link]

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved January 19, 2026, from [Link]

  • Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. (2018). Chemical Communications (RSC Publishing). Retrieved January 19, 2026, from [Link]

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  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved January 19, 2026, from [Link]

  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. Retrieved January 19, 2026, from [Link]

  • Graphviz. (n.d.). Graphviz. Retrieved January 19, 2026, from [Link]

  • Tandem beta-enamino ester formation and cyclization with o-alkynyl anilines catalyzed by InBr3: efficient synthesis of beta-(N-indolyl)-alpha,beta-unsaturated esters. (2009). PubMed. Retrieved January 19, 2026, from [Link]

  • Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved January 19, 2026, from [Link]

  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. Retrieved January 19, 2026, from [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]

  • Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. (2009). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 19, 2026, from [Link]

  • Viewing a reaction path diagram. (n.d.). Cantera. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Building Block for Modern Therapeutics

Methyl 5-amino-3-bromo-2-fluorobenzoate is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, a bromine atom, and a fluorine atom on a benzoic acid methyl ester core, makes it a valuable intermediate for the synthesis of complex molecular targets. The strategic placement of these functional groups allows for diverse downstream chemical modifications, rendering it a crucial component in the development of novel active pharmaceutical ingredients (APIs).

The scale-up of the synthesis of this intermediate presents several challenges common to the production of fine chemicals, including regioselectivity control, management of hazardous reagents, and ensuring process safety and robustness. This guide provides a comprehensive overview of the key considerations and detailed protocols for a scalable and reproducible synthesis of this compound, designed for researchers, scientists, and drug development professionals.

Strategic Synthesis Pathway for Scalable Production

A multi-step approach is proposed for the synthesis of the target molecule, commencing from commercially available 2-fluoro-5-nitrobenzoic acid. This route is designed to control the introduction of each substituent selectively and to accommodate large-scale production with a focus on safety and efficiency.

G A 2-Fluoro-5-nitrobenzoic Acid B Methyl 2-fluoro-5-nitrobenzoate A->B Step 1: Esterification C Methyl 3-bromo-2-fluoro-5-nitrobenzoate B->C Step 2: Bromination D This compound C->D Step 3: Nitro Reduction G cluster_0 Bromination Safety Protocol A Charge Reactor with Concentrated H2SO4 B Cool to 0-5 °C A->B C Slowly Add Substrate B->C D Portion-wise Addition of NBS C->D E Maintain Temp < 10 °C D->E F Monitor by HPLC E->F G Controlled Quench onto Ice F->G H Filtration and Washing G->H

The Strategic Utility of Methyl 5-amino-3-bromo-2-fluorobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Building Block for Complex Drug Scaffolds

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. Methyl 5-amino-3-bromo-2-fluorobenzoate has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern—featuring an amine, a bromine atom, a fluorine atom, and a methyl ester on a benzene ring—provides a rich platform for a variety of chemical transformations. This trifecta of functional groups allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex, poly-functionalized molecules, particularly heterocyclic systems that are prevalent in many classes of drugs.

The presence of the bromine atom is particularly noteworthy, as it serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are workhorses in modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, while the amino group and methyl ester provide additional points for diversification and scaffold elaboration. This document provides an in-depth guide to the applications of this compound, complete with detailed protocols and insights into its strategic use in drug discovery programs.

Chemical Properties and Reactivity Profile

This compound is a stable, solid organic compound. Its reactivity is governed by the interplay of its four functional groups. The electron-withdrawing nature of the fluorine and methyl ester groups influences the reactivity of the aromatic ring, while the amino group can be readily acylated or used as a nucleophile in cyclization reactions. The bromine atom, positioned meta to the amino group and ortho to the fluorine, is amenable to a range of cross-coupling reactions.

PropertyValue
Molecular FormulaC₈H₇BrFNO₂
Molecular Weight248.05 g/mol
CAS Number1803581-88-5
AppearanceSolid

Core Applications and Synthetic Protocols

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of complex heterocyclic scaffolds. The following sections detail its application in the synthesis of quinazolinones and other related structures, which are prominent in a variety of therapeutic areas, including oncology and central nervous system disorders.

Synthesis of Substituted Quinazolinones

Quinazolinones are a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this core structure. This compound serves as an excellent starting material for the synthesis of highly substituted quinazolinones.

Protocol 1: General Procedure for the Synthesis of a 6-Bromo-7-fluoro-quinazolinone Derivative

This protocol outlines a two-step synthesis of a quinazolinone core, beginning with the acylation of the amino group of this compound, followed by a cyclization reaction.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) or anhydride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Cyclization to the Quinazolinone Core

  • Dissolve the crude amide from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the reaction mixture to reflux (typically 200-250 °C) for 1-3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the quinazolinone product.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexanes or diethyl ether), and dry under vacuum to afford the desired 6-bromo-7-fluoro-quinazolinone derivative.

G start This compound step1 Amide Formation (Acyl Chloride, Base) start->step1 intermediate N-Acylated Intermediate step1->intermediate step2 Cyclization (High Temperature) intermediate->step2 product 6-Bromo-7-fluoro-quinazolinone step2->product

Caption: Synthetic workflow for quinazolinone synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of the quinazolinone core synthesized in the previous step provides a handle for further diversification through palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of the 6-bromo-7-fluoro-quinazolinone derivative with a boronic acid to introduce a new carbon-based substituent.

  • To a reaction vessel, add the 6-bromo-7-fluoro-quinazolinone derivative (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-7-fluoro-quinazolinone.

G start 6-Bromo-7-fluoro-quinazolinone step1 Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) start->step1 product 6-Aryl/Alkyl-7-fluoro-quinazolinone step1->product G start 6-Bromo-7-fluoro-quinazolinone step1 Buchwald-Hartwig Amination (Amine, Pd Catalyst, Ligand, Base) start->step1 product 6-Amino-7-fluoro-quinazolinone step1->product

The Lynchpin Intermediate: Methyl 5-amino-3-bromo-2-fluorobenzoate in the Synthesis of Next-Generation Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective and Potent Agrochemicals

In the continuous pursuit of enhanced crop protection, the agrochemical industry is increasingly focused on developing insecticides with high efficacy, low environmental impact, and novel modes of action to combat growing resistance.[1] The diamide class of insecticides has emerged as a particularly successful group, exhibiting potent activity against a range of lepidopteran pests.[2] These compounds function as activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and ultimately paralysis and death of the target pest.[3] The chemical scaffold of these insecticides is often comprised of a substituted anthranilic acid amide linked to a heterocyclic carboxylic acid.

This application note details the pivotal role of Methyl 5-amino-3-bromo-2-fluorobenzoate (CAS 1803581-88-5) as a key intermediate in the synthesis of novel diamide insecticides.[4][5][6] The strategic placement of the amino, bromo, and fluoro substituents on the benzoic acid ester backbone provides a versatile platform for the construction of complex and highly active agrochemical molecules. We present here a comprehensive guide for researchers and synthetic chemists, outlining the synthesis of this intermediate, its physicochemical properties, and a detailed protocol for its application in the synthesis of a representative diamide insecticide.

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis. The data presented below has been compiled from available literature and predictive models.[7][8]

PropertyValueSource
CAS Number 1803581-88-5[4][5][6]
Molecular Formula C₈H₇BrFNO₂[7][9]
Molecular Weight 248.05 g/mol [4][9]
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available (predicted to be a solid at room temperature)-
Boiling Point Not available-
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents (predicted)-
Purity ≥98% (typical for commercial grades)-

Synthesis of this compound: A Two-Step Approach

The synthesis of the title intermediate can be efficiently achieved in a two-step process starting from the commercially available 2-amino-5-fluorobenzoic acid. The first step involves a regioselective bromination, followed by an esterification of the resulting carboxylic acid.

Step 1: Synthesis of 2-amino-3-bromo-5-fluorobenzoic acid

The introduction of a bromine atom at the 3-position of 2-amino-5-fluorobenzoic acid is accomplished via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in an acidic medium.[10]

Protocol:

  • To a stirred solution of 2-amino-5-fluorobenzoic acid (15.5 g, 0.1 mol) in glacial acetic acid (200 mL), add N-bromosuccinimide (18.7 g, 0.105 mol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (500 mL) with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 100 mL) and then with a small amount of cold petroleum ether.

  • Dry the product under vacuum to afford 2-amino-3-bromo-5-fluorobenzoic acid as a solid.

Causality of Experimental Choices: The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the electrophilic bromination by NBS. The portion-wise addition of NBS helps to control the reaction temperature and prevent potential side reactions.

Step 2: Esterification to this compound

The carboxylic acid is then converted to its methyl ester via a standard acid-catalyzed esterification reaction.[11]

Protocol:

  • Suspend the dried 2-amino-3-bromo-5-fluorobenzoic acid (23.4 g, 0.1 mol) in methanol (250 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Causality of Experimental Choices: Sulfuric acid acts as a catalyst for the Fischer esterification. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent. The workup procedure is designed to remove the acid catalyst and isolate the desired ester.

Synthesis_Workflow A 2-amino-5-fluorobenzoic acid B Step 1: Bromination (NBS, Acetic Acid) A->B Starting Material C 2-amino-3-bromo-5-fluorobenzoic acid B->C Intermediate Acid D Step 2: Esterification (Methanol, H₂SO₄) C->D Esterification Substrate E This compound D->E Final Product

Caption: Synthesis workflow for this compound.

Application in the Synthesis of a Novel Diamide Insecticide

This compound is an ideal precursor for the synthesis of novel diamide insecticides through amide bond formation with a suitable pyrazole carboxylic acid.[10] The following protocol outlines the synthesis of a representative diamide insecticide, structurally analogous to commercial products like Tetraniliprole.[3]

Amide Coupling to Form the Diamide Insecticide

The final step in the synthesis involves the coupling of the amino group of this compound with an activated pyrazole carboxylic acid. This reaction is typically mediated by a coupling agent or via the formation of an acid chloride.

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (a common diamide insecticide intermediate, 3.02 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add oxalyl chloride (1.1 mL, 12.5 mmol) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.

  • Add a solution of this compound (2.48 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (20 mL) dropwise to the acid chloride solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the target diamide insecticide.

Causality of Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride using oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack reagent formation) is a standard and efficient method for activating the carboxyl group for amidation. Triethylamine is used as a base to neutralize the HCl generated during the reaction. The aqueous workup is necessary to remove unreacted starting materials and byproducts.

Diamide_Synthesis cluster_0 Intermediate Synthesis cluster_1 Heterocyclic Acid Activation A This compound E Amide Coupling (Triethylamine, DCM) A->E B 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid C Acid Chloride Formation (Oxalyl Chloride, DMF) B->C D Pyrazole-5-carbonyl chloride C->D D->E F Novel Diamide Insecticide E->F Final Product

Caption: Workflow for the synthesis of a novel diamide insecticide.

Safety and Handling

Conclusion

This compound is a strategically important intermediate for the synthesis of modern diamide insecticides. Its preparation from readily available starting materials and its versatile reactivity make it a valuable building block for the development of new and effective agrochemicals. The protocols and insights provided in this application note are intended to empower researchers in the field of crop protection to explore novel chemical entities with the potential for significant agricultural impact.

References

  • Arctom. (n.d.). CAS NO. 1803581-88-5 | this compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003095417A1 - Process for the manufacture of 4-fluoro-anthranilic acid.
  • PubChemLite. (n.d.). This compound (C8H7BrFNO2). Retrieved from [Link]

  • A-Star Research. (n.d.). Methyl 5-amino-2-bromo-3-fluorobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4359428A - Preparation of fluorinated anthranilic acid and anthranilonitrile.
  • PubMed. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tetraniliprole. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058993B - Chlorantraniliprole preparation method.
  • Google Patents. (n.d.). WO2020136480A1 - Process for preparation of anthranilamides.
  • National Center for Biotechnology Information. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-amino-5-bromo-2-fluorobenzoate (C8H7BrFNO2). Retrieved from [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Methyl 5-amino-3-bromo-2-fluorobenzoate

This compound is a highly versatile and strategically important building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a bromine atom, and a fluorine atom on a benzene ring, allows for precise and sequential chemical modifications. This substituted aniline derivative is a key intermediate in the synthesis of a wide array of complex molecules, including kinase inhibitors and other pharmacologically active compounds.

The strategic placement of the substituents dictates its reactivity in palladium-catalyzed cross-coupling reactions. The bromine atom serves as a prime handle for C-C and C-N bond formation, while the ortho-fluorine and meta-amino groups significantly modulate the electronic properties of the aromatic ring, influencing catalyst selection and reaction kinetics. Understanding these electronic effects is paramount for developing robust and high-yielding coupling protocols. This guide provides detailed application notes and step-by-step protocols for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this valuable intermediate.

Mechanistic Considerations: The Role of Substituents

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the interplay of its substituents:

  • Bromine: The C-Br bond is the primary site for oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.

  • Amino Group: As an electron-donating group, the amino substituent increases the electron density of the aromatic ring, which can facilitate oxidative addition. However, its basicity can also lead to catalyst inhibition if not properly managed.

  • Fluorine: The strongly electronegative fluorine atom ortho to the bromine has a significant impact. It can influence the rate of reductive elimination and, in some cases, participate in catalyst coordination. The presence of fluoride ions in the reaction mixture, often from the base or additives, can play a triple role: promoting transmetalation, catalyzing reductive elimination, and potentially forming unreactive anionic species with the coupling partner.

The selection of an appropriate palladium precursor, ligand, and base is therefore critical to navigate these electronic effects and achieve optimal reaction outcomes. For electron-deficient anilines, bulky and electron-rich phosphine ligands are often required to promote the desired coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, and it is widely used in the pharmaceutical industry. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for similar substrates.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixtures)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)110890-98
Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (2.5)THF801680-92

Yields are approximate and will vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines from aryl halides. This reaction is particularly useful for introducing diverse amine functionalities at the C3 position of the benzoate core.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from methodologies reported for the amination of related aryl bromides.

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • Reaction Setup: In a glovebox, charge a dry vial with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), ligand (if not using a precatalyst), and base (e.g., NaOt-Bu, 1.5 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2)Toluene10012-2475-90
XPhos Pd G3 (2)-K₃PO₄ (2.5)1,4-Dioxane1108-1680-95
Pd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)THF9018-3070-85

Yields are approximate and will vary depending on the specific amine used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction provides a direct route to introduce alkynyl groups, which are versatile functional handles for further transformations, such as click chemistry or cyclization reactions.

Experimental Protocol: Sonogashira Coupling

This is a generalized protocol based on standard Sonogashira conditions.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (0.5-5 mol%)

  • Ligand (e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NEt) (2-4 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF, MeCN)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) salt (e.g., CuI, 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF), the base (e.g., Et₃N, 3 eq.), and the terminal alkyne (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through celite to remove the metal salts. Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Data Presentation: Sonogashira Coupling Conditions
Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)-Et₃N (3)THF25-406-1270-85
Pd(OAc)₂ (2)CuI (1)PPh₃ (4)i-Pr₂NEt (3)DMF504-875-90
Pd(dppf)Cl₂ (3)CuI (2)-Cs₂CO₃ (2.5)MeCN608-1665-80

Yields are approximate and will vary depending on the specific alkyne used.

Visualizing the Workflows

General Catalytic Cycle for Cross-Coupling

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Transmetal R-M RedElim Reductive Elimination (Ar-R) Transmetal->RedElim RedElim->Pd0 Product ArX This compound ArX->OxAdd RM Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) RM->Transmetal caption Generalized Palladium Cross-Coupling Cycle

Caption: Generalized Palladium Cross-Coupling Cycle.

Experimental Workflow

G Start Start: Assemble Reagents Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating & Stirring Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End: Isolated Product Purify->End caption Standard Experimental Workflow

Caption: Standard Experimental Workflow.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide offer a robust starting point for researchers to develop efficient and scalable syntheses of complex molecular targets. The choice of catalyst, ligand, base, and solvent system should always be optimized for each specific substrate combination to achieve the highest possible yields and purity. As catalyst technology continues to evolve, even more efficient and milder conditions for the functionalization of this and other highly substituted building blocks can be anticipated, further accelerating innovation in drug discovery and materials science.

References

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  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 128(43), 14056–14057. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

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  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki-Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662–4670. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Bioorganic & Medicinal Chemistry Letters, 21(1), 338-341. [Link]

  • Li, Z., & Li, C.-J. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 6(1), 456-459. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Schareina, T., & Zapf, A. (2011). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Topics in Organometallic Chemistry, 35, 1-38. [Link]

  • Kim, J., & Lee, S. (2018). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Nature Communications, 9(1), 1-8. [Link]

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  • Devarie-Baez, N. O., et al. (2019). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 55(65), 9611-9614. [Link]

Application Notes & Protocols: Strategic Functionalization of the Amino Group in Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule

Methyl 5-amino-3-bromo-2-fluorobenzoate is a highly valuable, multi-functionalized aromatic building block in contemporary drug discovery and materials science. Its unique substitution pattern—featuring an activatable amino group, a synthetically versatile bromine atom, and electron-withdrawing fluorine and methyl ester moieties—offers a rich platform for the strategic construction of complex molecular architectures. The nucleophilic amino group, in particular, serves as the primary anchor point for a diverse array of chemical transformations.

The electronic nature of the aromatic ring is significantly influenced by its substituents. The ortho-fluorine and meta-bromine atoms are strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. This deactivation must be carefully considered when selecting reaction conditions. This guide provides detailed protocols and the underlying chemical principles for three essential classes of amino group functionalization: N-Acylation, N-Sulfonylation, and N-Arylation.

Core Methodologies: Protocols and Mechanistic Insights

N-Acylation: Formation of Robust Amide Bonds

N-acylation is a fundamental and reliable method for converting the primary amino group into a secondary amide. This transformation is critical for introducing a vast range of functional groups and for modulating the electronic and steric properties of the parent molecule. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of an acylating agent.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride

This protocol describes the reaction of this compound with a generic acid chloride (R-COCl) in the presence of a mild base.

Experimental Protocol:

  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 eq), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Acylating Agent Addition: Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexanes/Ethyl Acetate gradient).

Data Presentation: N-Acylation Reaction Parameters

ParameterConditionRationale
Stoichiometry Amine:Acid Chloride:Base = 1:1.1:1.2A slight excess of the electrophile and base ensures complete consumption of the starting amine.
Solvent Anhydrous DCM or THFAprotic solvents prevent unwanted side reactions with the highly reactive acid chloride.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermicity of the reaction, followed by warming to ensure completion.
Base Triethylamine, PyridineNeutralizes the HCl byproduct, driving the reaction to completion and preventing protonation of the starting amine.
Typical Yield 85-98%This is a high-yielding and generally robust transformation.

Visualization: N-Acylation Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine in Anhydrous DCM B Add Triethylamine (Base) A->B Stir 5 min C Cool to 0 °C B->C D Add Acid Chloride (R-COCl) C->D E Warm to RT, Stir 2-16h D->E F Quench & Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Amide Product H->I Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)L₂(NHR')]⁺ OA_Complex->Amine_Coord + R'NH₂ Amido_Complex Ar-Pd(II)L₂(NR') Amine_Coord->Amido_Complex - HX (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_Complex->Product

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 5-amino-3-bromo-2-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-3-bromo-2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize for yield and purity. Here, we combine established chemical principles with practical, field-proven insights to ensure your success.

Introduction: The Synthetic Challenge

The synthesis of this compound is a nuanced process, primarily due to the directing effects of the substituents on the aromatic ring. The interplay between the activating amino group and the deactivating, yet ortho-para directing, halogen and fluorine atoms requires precise control over reaction conditions to achieve the desired regioselectivity and avoid the formation of isomeric byproducts. This guide will focus on a common and logical synthetic route, highlighting critical control points and providing solutions to frequently encountered obstacles.

Proposed Synthetic Pathway

A logical and cost-effective approach to the synthesis of this compound involves a two-step process starting from the commercially available Methyl 5-amino-2-fluorobenzoate:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring.

  • Esterification (if starting from the acid): Conversion of the carboxylic acid to its methyl ester.

This guide will focus on the direct bromination of Methyl 5-amino-2-fluorobenzoate.

Troubleshooting Guide: Question & Answer Format

Issue 1: Low Yield of the Desired Product

Question: My bromination of Methyl 5-amino-2-fluorobenzoate is resulting in a low yield of the target molecule, this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this bromination are typically due to a combination of factors including incomplete reaction, formation of byproducts, and suboptimal reaction conditions. Let's break down the potential causes and solutions:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a deactivated brominating agent.

    • Troubleshooting & Optimization:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

      • Extend Reaction Time: If starting material is still present after the initial reaction time, extend it in increments of 1-2 hours, continuing to monitor by TLC.

      • Temperature Control: While bromination is often done at or below room temperature to control selectivity, a slight increase in temperature (e.g., to 30-40 °C) can increase the reaction rate. However, be cautious as this may also increase byproduct formation.

  • Cause B: Formation of Dibrominated Byproduct

    • Explanation: The amino group is a strong activating group, which can lead to the formation of a dibrominated product, Methyl 5-amino-3,x-dibromo-2-fluorobenzoate.

    • Troubleshooting & Optimization:

      • Stoichiometry of Brominating Agent: Use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Start with a 1:1 molar ratio of Methyl 5-amino-2-fluorobenzoate to NBS.

      • Slow Addition: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This keeps the concentration of the electrophile low at any given time, favoring monobromination.

      • Lower Temperature: Perform the reaction at a lower temperature (0-5 °C) to increase selectivity.

  • Cause C: Suboptimal Solvent Choice

    • Explanation: The polarity of the solvent can influence the reactivity of the brominating agent and the solubility of the starting material.

    • Troubleshooting & Optimization:

      • Acetic Acid: Glacial acetic acid is a common solvent for this type of reaction and is a good starting point.[1]

      • Chlorinated Solvents: Dichloromethane (DCM) or chloroform can also be used. They are less polar than acetic acid and can sometimes offer better selectivity.

Issue 2: Poor Regioselectivity - Formation of Isomeric Byproducts

Question: I am observing the formation of a significant amount of an isomeric byproduct in my reaction. How can I improve the regioselectivity for the desired 3-bromo isomer?

Answer:

The formation of isomers is a common challenge in the synthesis of polysubstituted aromatic compounds. In this case, the directing effects of the substituents on Methyl 5-amino-2-fluorobenzoate are key. The amino group at C5 is a strong ortho, para-director, while the fluorine at C2 is a deactivating ortho, para-director. The ester group is a meta-director. The desired product has bromine at the 3-position, which is ortho to both the fluorine and the ester, and meta to the amino group. This is not the most electronically favored position. The major byproduct is likely the one where bromine adds to the position ortho to the strongly activating amino group.

  • Cause A: Steric Hindrance and Electronic Effects

    • Explanation: The electronic and steric environment of the aromatic ring dictates the position of electrophilic attack. The position ortho to the amino group is electronically activated, leading to a potential byproduct.

    • Troubleshooting & Optimization:

      • Protecting the Amino Group: The most effective way to control regioselectivity is to temporarily protect the amino group as an amide (e.g., an acetamide). The acetyl group is still an ortho, para-director but is less activating than the amino group. This can shift the regioselectivity of the bromination. The protecting group can be removed by acid or base hydrolysis after bromination.

      • Choice of Brominating Agent: Bulky brominating agents may favor attack at less sterically hindered positions. However, for this substrate, electronic effects are likely to dominate. NBS is generally a good choice for selective bromination.[2]

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to separate my desired product from the starting material and byproducts. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the similar polarities of the desired product, starting material, and byproducts.

  • Cause A: Similar Rf Values in TLC

    • Explanation: The product and impurities may have very similar retention factors on silica gel, making separation by column chromatography difficult.

    • Troubleshooting & Optimization:

      • Optimize TLC Solvent System: Experiment with a variety of solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation on the TLC plate before attempting column chromatography.

      • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

      • Acid-Base Extraction: The amino group on your product allows for selective extraction. You can dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amino-containing compounds will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO3 or NaOH) and the product extracted back into an organic solvent. This can help remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this synthesis?

A1: N-Bromosuccinimide (NBS) is often the reagent of choice for the selective bromination of activated aromatic rings.[2] It is a solid, making it easier to handle than liquid bromine, and the reaction conditions are generally mild.

Q2: Should I protect the amino group before bromination?

A2: While it adds two steps to the synthesis (protection and deprotection), protecting the amino group as an acetamide is a highly recommended strategy to improve regioselectivity and prevent the formation of isomeric byproducts.

Q3: My esterification of 5-amino-3-bromo-2-fluorobenzoic acid is not working well. What are some common issues?

A3: If you are synthesizing the carboxylic acid first, common issues with Fischer esterification include:

  • Incomplete reaction: The reaction is an equilibrium. Use a large excess of methanol and a catalytic amount of a strong acid (e.g., H2SO4).

  • Side reactions: The amino group can be protonated, which deactivates the ring towards further reactions, but high temperatures can lead to decomposition.

  • Alternative esterification methods: If Fischer esterification is problematic, consider using a milder method such as reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound should be confirmed by a combination of analytical techniques, including:

  • NMR Spectroscopy (1H, 13C): This will provide information about the connectivity of the atoms and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): This will show the presence of the key functional groups (amine, ester, aromatic ring).

Experimental Protocols

Protocol 1: Bromination of Methyl 5-amino-2-fluorobenzoate
  • Dissolution: In a round-bottom flask, dissolve Methyl 5-amino-2-fluorobenzoate (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water. A precipitate should form.

  • Filtration: Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Acetyl Protection of the Amino Group
  • Dissolution: Dissolve Methyl 5-amino-2-fluorobenzoate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Addition of Base: Add a base such as triethylamine or pyridine (1.2 eq).

  • Addition of Acetylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The product can then be used in the bromination step.

Data Presentation

ParameterCondition A (Direct Bromination)Condition B (with N-protection)
Starting Material Methyl 5-amino-2-fluorobenzoateN-acetyl-Methyl 5-amino-2-fluorobenzoate
Brominating Agent NBS (1.05 eq)NBS (1.05 eq)
Solvent Acetic AcidAcetic Acid
Temperature 0 °C to RT0 °C to RT
Typical Yield 40-60%70-85% (after deprotection)
Purity (crude) Moderate (isomeric byproducts)High

Visualizations

Logical Flow of Synthesis and Troubleshooting

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting SM Methyl 5-amino-2-fluorobenzoate Bromination Bromination with NBS SM->Bromination Product This compound Bromination->Product LowYield Low Yield? Bromination->LowYield Impure Impure Product? Product->Impure Incomplete Incomplete Rxn: - Extend time - Increase temp LowYield->Incomplete Yes Byproducts Byproducts: - Control stoichiometry - Lower temp LowYield->Byproducts Yes Purification Purification: - Column Chromatography - Recrystallization - Acid-Base Extraction Impure->Purification Yes

Caption: Troubleshooting workflow for the synthesis.

Reaction Mechanism Overview

Reaction_Mechanism Methyl 5-amino-2-fluorobenzoate Methyl 5-amino-2-fluorobenzoate Electrophilic Attack by Br+ Electrophilic Attack by Br+ Methyl 5-amino-2-fluorobenzoate->Electrophilic Attack by Br+ NBS Sigma Complex (Resonance Stabilized) Sigma Complex (Resonance Stabilized) Electrophilic Attack by Br+->Sigma Complex (Resonance Stabilized) Deprotonation Deprotonation Sigma Complex (Resonance Stabilized)->Deprotonation -H+ This compound This compound Deprotonation->this compound

Caption: Electrophilic aromatic substitution mechanism.

References

Sources

Technical Support Center: Purification of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-amino-3-bromo-2-fluorobenzoate. Here, we address common challenges encountered during its purification, offering troubleshooting strategies and frequently asked questions to ensure the successful isolation of this versatile building block.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: My crude this compound is a dark, discolored solid. How can I remove the colored impurities?

A1: Discoloration in substituted anilines like this compound is typically due to oxidation or polymerization byproducts formed during synthesis or storage.[1][2] These impurities are often highly polar and can be challenging to remove. Here are several effective strategies:

  • Activated Charcoal Treatment: This is a primary method for removing colored impurities.[2]

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or toluene).

    • Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly for recrystallization.

  • Column Chromatography: If charcoal treatment is insufficient, silica gel column chromatography is a reliable option.[2][3]

    • A non-polar eluent system is generally effective. A gradient of ethyl acetate in hexanes is a good starting point.

    • For highly colored impurities, reversed-phase chromatography may be more successful.[1]

  • Recrystallization: This technique can be effective if the colored impurities have significantly different solubilities from the desired product. Experiment with various solvent systems.

Q2: I'm struggling to separate constitutional isomers from my product. What purification strategy is most effective?

A2: The separation of constitutional isomers, which have the same molecular formula but different connectivity, can be a significant challenge. The choice of purification technique will depend on the specific physical properties of the isomers.

  • Column Chromatography: This is often the most effective method for separating isomers.

    • Solvent System Optimization: A thorough screening of solvent systems is crucial. Small changes in the polarity of the eluent can significantly impact resolution. Consider using a mixture of solvents with different properties (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

    • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than standard column chromatography.

  • Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It can be a laborious process but is effective in some cases.

Q3: My yield is consistently low after purification. What are the likely causes and how can I improve it?

A3: Low recovery can stem from several factors throughout the purification process. A systematic approach to identifying the cause is essential.

  • Recrystallization Issues:

    • Solubility: The product may be too soluble in the chosen recrystallization solvent, leading to significant losses in the mother liquor. Test a range of solvents to find one where the product is sparingly soluble at room temperature but highly soluble when hot.

    • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose material on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Column Chromatography Issues:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Improper Column Packing: Poorly packed columns can lead to band broadening and poor separation, resulting in mixed fractions and lower yields of pure product.

  • General Handling:

    • Multiple Transfers: Each transfer of material from one flask to another can result in loss. Minimize the number of transfers whenever possible.

    • Incomplete Extraction: During aqueous workups, ensure you are using the appropriate pH and performing a sufficient number of extractions to fully recover your product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the routine purification of this compound?

A1: For routine purification of moderate to high purity crude material, recrystallization is often the most efficient method. However, for crude material with significant impurities or for achieving very high purity, silica gel column chromatography is recommended. The choice often depends on the scale of the reaction and the nature of the impurities.

Q2: What are suitable solvent systems for column chromatography and recrystallization of this compound?

A2: The optimal solvent system should be determined empirically. However, the following table provides good starting points for your experiments.

Technique Recommended Solvent Systems (starting points) Notes
Column Chromatography Hexanes/Ethyl Acetate (gradient from 9:1 to 7:3)A common and effective system for many substituted anilines.
Dichloromethane/Methanol (gradient from 99:1 to 95:5)Useful for more polar impurities.
Recrystallization Ethanol/WaterDissolve in hot ethanol and add water dropwise until turbidity persists.
IsopropanolA good single-solvent system to try.
TolueneEffective for less polar compounds.
Q3: How should I store purified this compound to prevent degradation?

A3: Like many substituted anilines, this compound can be sensitive to light, air, and heat.[1] For long-term storage, it is recommended to:

  • Store in a tightly sealed amber glass vial.[1]

  • Keep under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Store in a cool, dark place, such as a refrigerator.

Experimental Workflow and Decision Making

The following diagram illustrates a logical workflow for the purification of this compound.

Purification_Workflow start Crude Product discolored Discolored? start->discolored charcoal Activated Charcoal Treatment discolored->charcoal Yes isomers Isomers Present? discolored->isomers No charcoal->isomers recrystallize1 Recrystallization pure_product Pure Product recrystallize1->pure_product isomers->recrystallize1 No column_chrom Column Chromatography isomers->column_chrom Yes column_chrom->pure_product

Caption: Decision workflow for purifying this compound.

References

  • BenchChem. (2025). overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (n.d.). Methyl 5-amino-2-bromo-3-fluorobenzoate.
  • BenchChem. (2025). Technical Support Center: Purification of Polyhalogenated Anilines.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
  • Lab-Chemicals.Com. (n.d.). This compound.
  • Biosynth. (n.d.). Methyl 3-bromo-2-fluorobenzoate.
  • ResearchGate. (n.d.). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis.
  • Sigma-Aldrich. (n.d.). Methyl 5-bromo-2-fluorobenzoate.
  • ChemicalBook. (n.d.). Methyl 3-AMino-5-broMo-2-Methylbenzoate synthesis.
  • BLD Pharm. (n.d.). METHYL 2-AMINO-5-BROMO-3-FLUOROBENZOATE, 95% Purity, C8H7BrFNO2, 100 mg.
  • Thermo Scientific Chemicals. (n.d.). Methyl 3-bromo-5-fluorobenzoate, 98% 5 g.
  • BLD Pharm. (n.d.). 206551-41-9|Methyl 3-bromo-2-fluorobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-4-bromo-5-fluorobenzoate.
  • BLD Pharm. (n.d.). 1342063-52-8|Methyl 3-amino-2-bromo-5-fluorobenzoate.
  • PubChemLite. (n.d.). This compound (C8H7BrFNO2).
  • Chem-Impex. (n.d.). Methyl 3-amino-2-fluorobenzoate.
  • Dana Bioscience. (n.d.). Methyl 5-bromo-2-(bromomethyl)-3-fluorobenzoate 100mg.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate.
  • ChemScene. (n.d.). 884497-46-5 | Methyl 3-amino-5-fluorobenzoate.
  • BLD Pharm. (n.d.). 101080-36-8|Methyl 2-amino-3-bromo-5-chlorobenzoate.
  • BLD Pharm. (n.d.). 884497-46-5|Methyl 3-amino-5-fluorobenzoate.
  • BLD Pharm. (n.d.). 2514948-23-1|Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride.

Sources

"Methyl 5-amino-3-bromo-2-fluorobenzoate" side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-amino-3-bromo-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established scientific principles and field experience.

Frequently Asked Questions (FAQs)
FAQ 1: What are the expected major byproducts during the synthesis of this compound?

During the synthesis of this compound, several side reactions can lead to the formation of various byproducts. The specific byproducts will depend on the synthetic route employed, but common impurities may arise from incomplete reactions, over-reaction, or rearrangement of intermediates.

Potential Byproducts Include:

  • Isomeric Aminobromofluorobenzoates: Depending on the selectivity of the nitration, reduction, and bromination steps, isomers such as Methyl 3-amino-5-bromo-2-fluorobenzoate or Methyl 2-amino-5-bromo-3-fluorobenzoate might be formed.[1][2]

  • Di-brominated Species: Over-bromination can lead to the formation of di-bromo derivatives on the aromatic ring.

  • Hydrolyzed Product: If water is present, especially under acidic or basic conditions at elevated temperatures, the methyl ester can hydrolyze to the corresponding carboxylic acid: 5-amino-3-bromo-2-fluorobenzoic acid.[3][4][5][6]

  • Decarboxylated Byproducts: Aromatic carboxylic acids and their esters can undergo decarboxylation, particularly at high temperatures or in the presence of certain catalysts.[7][8][9][10] This could lead to the formation of 2-bromo-4-fluoroaniline. Electron-withdrawing groups, such as fluorine, can sometimes lower the thermal stability of benzoic acids, making decarboxylation more favorable.[8]

  • Products of Halogen Exchange: In the presence of certain metal catalysts or reagents, halogen exchange reactions could potentially occur, where the bromine atom is replaced by another halogen or vice-versa.[11][12][13][14][15]

Mitigation Strategies:

  • Strict Control of Reaction Conditions: Maintain optimal temperature, reaction time, and stoichiometry of reagents to minimize side reactions.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

  • Purification: Employ robust purification techniques such as column chromatography or recrystallization to separate the desired product from byproducts.

Troubleshooting Guide
Issue 1: Low Yield of the Desired Product

Question: My synthesis of this compound is resulting in a consistently low yield. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Incomplete Reaction The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring.
Side Reactions As detailed in FAQ 1, numerous side reactions such as over-bromination, hydrolysis, or decarboxylation can consume starting materials and the desired product.Re-evaluate the reaction conditions. For bromination, consider a milder brominating agent or lower temperature. For esterification, ensure anhydrous conditions to prevent hydrolysis. Avoid excessive heat to minimize decarboxylation.
Degradation of Starting Material or Product The amino group is susceptible to oxidation, and the overall molecule may be sensitive to light or strong acids/bases.Use freshly purified starting materials. Conduct the reaction under an inert atmosphere and protect it from light. Use a non-nucleophilic base if necessary and perform acidic workups at low temperatures.
Losses During Workup and Purification The product may have some solubility in the aqueous phase during extraction, or it may be lost during chromatography or recrystallization.Optimize the extraction pH to ensure the product is in its least soluble form in the aqueous layer. For purification, carefully select the solvent system for chromatography or recrystallization to maximize recovery.

Experimental Workflow for Yield Optimization:

Caption: Troubleshooting workflow for low yield optimization.

Issue 2: Presence of an Unexpected Decarboxylated Impurity

Question: I have identified 2-bromo-4-fluoroaniline as a significant byproduct in my reaction mixture. Why is this happening and how can I prevent it?

Answer:

The presence of 2-bromo-4-fluoroaniline strongly suggests that a decarboxylation reaction is occurring, either with your final product or a carboxylic acid intermediate.

Mechanistic Insight:

Decarboxylation of benzoic acids and their derivatives can be promoted by heat.[3][4] The presence of electron-withdrawing groups on the aromatic ring can influence the thermal stability and ease of decarboxylation.[8] While the exact mechanism can vary, it often involves the formation of an unstable intermediate that readily loses carbon dioxide. In some cases, transition metals can catalyze this process.[9][10][16]

Pathway to Decarboxylation:

Decarboxylation_Pathway Product This compound Hydrolysis Hydrolysis (Trace H2O, Acid/Base) Product->Hydrolysis Carboxylic_Acid 5-amino-3-bromo-2-fluorobenzoic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat, Metal Catalyst) Carboxylic_Acid->Decarboxylation Byproduct 2-bromo-4-fluoroaniline Decarboxylation->Byproduct

Caption: Potential pathway leading to the decarboxylated byproduct.

Troubleshooting Protocol: Minimizing Decarboxylation

  • Temperature Control:

    • Action: Carefully review the temperature profile of your reaction. If high temperatures are used, investigate if the reaction can proceed efficiently at a lower temperature.

    • Rationale: Decarboxylation is often thermally driven. Reducing the reaction temperature is the most direct way to inhibit this side reaction.[3][4]

  • Ensure Anhydrous Conditions:

    • Action: Dry all solvents and reagents thoroughly before use. Conduct the reaction under an inert, dry atmosphere.

    • Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid can create a substrate that is more prone to decarboxylation.[3][4]

  • Avoid Certain Metal Catalysts:

    • Action: If your synthesis involves metal catalysts (e.g., copper, palladium), screen for alternatives if decarboxylation is a persistent issue.

    • Rationale: Certain transition metals are known to catalyze decarboxylation reactions.[9][16]

  • pH Control During Workup:

    • Action: Keep the pH of aqueous solutions neutral or slightly basic during extraction, if compatible with your product's stability. Avoid strongly acidic conditions, especially at elevated temperatures.

    • Rationale: Acidic conditions can facilitate the hydrolysis of the ester, creating the more labile carboxylic acid.

References
  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (n.d.). Nature Portfolio. Retrieved from [Link]

  • Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water. (n.d.). ResearchGate. Retrieved from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. Retrieved from [Link]

  • Hydrolysis and saponification of methyl benzoates. (1999). RSC Publishing. Retrieved from [Link]

  • US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (n.d.). Google Patents.
  • Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride. (n.d.). Google Patents.
  • Methyl 5-amino-2-bromo-3-fluorobenzoate. (n.d.). A1Suppliers. Retrieved from [Link]

  • Can methyl benzoate be hydrolyzed? (n.d.). Quora. Retrieved from [Link]

  • What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Study.com. Retrieved from [Link]

  • Song, T., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Retrieved from [Link]

  • Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Braun, M. (n.d.). Halogen–halogen exchange at a saturated carbon atom, the so-called Finkelstein reac. Science of Synthesis. Retrieved from [Link]

  • Synthesis of alkyl bromides via halogen exchange processes. (n.d.). Société Chimique de France. Retrieved from [Link]

  • METHYL 2-AMINO-5-BROMO-3-FLUOROBENZOATE, 95%. (n.d.). Struchem. Retrieved from [Link]

Sources

Preventing decomposition of "Methyl 5-amino-3-bromo-2-fluorobenzoate" during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-amino-3-bromo-2-fluorobenzoate (MABFB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of MABFB offers significant opportunities for generating complex molecular architectures, but it also presents specific stability challenges. This document provides in-depth, experience-driven answers to common issues, helping you to prevent decomposition and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The structure of this compound contains three key functional groups susceptible to degradation under common reaction conditions: the methyl ester, the aromatic amine, and the substituted aromatic ring itself. Understanding these pathways is the first step toward prevention.

The three primary modes of decomposition are:

  • Ester Hydrolysis (Saponification): The methyl ester can be cleaved by reaction with water, particularly under acidic or basic conditions, to form the corresponding carboxylic acid (5-amino-3-bromo-2-fluorobenzoic acid).[1][2][3] This is often an undesired side reaction that consumes starting material and complicates purification.

  • Decarboxylation: While the ester itself is stable to decarboxylation, the carboxylic acid formed from hydrolysis is not. Aminobenzoic acids can lose carbon dioxide, especially when heated in acidic solutions, to yield 2-bromo-4-fluoroaniline.[4][5][6] This is an irreversible process that leads to significant yield loss.

  • Amine Oxidation: Aromatic amines are sensitive to oxidizing agents and can even be oxidized by atmospheric oxygen under certain conditions, leading to the formation of colored impurities and complex side products. This is often observed as a darkening of the reaction mixture.

The interplay between these pathways is crucial. For instance, initial hydrolysis of the ester creates the substrate for subsequent decarboxylation.

MABFB This compound Acid 5-Amino-3-bromo-2-fluorobenzoic acid MABFB->Acid Hydrolysis (H⁺ or OH⁻, H₂O) Oxidized Oxidized Impurities (Colored) MABFB->Oxidized Oxidation ([O]) Aniline 2-Bromo-4-fluoroaniline Acid->Aniline Decarboxylation (Heat, H⁺)

Caption: Primary decomposition pathways of MABFB.

Q2: My reaction mixture is turning dark brown/black. What is happening and how can I stop it?

A darkening reaction mixture is a classic sign of aromatic amine oxidation. The aniline moiety in MABFB is electron-rich, making it susceptible to oxidation by a variety of sources, including atmospheric oxygen, certain reagents (e.g., some transition metal catalysts), or impurities in solvents.

Troubleshooting Steps:

  • Deoxygenate Your Reaction: Before adding your reagents, thoroughly sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Use Fresh, High-Purity Solvents: Peroxides in aged ethers (like THF or Dioxane) are notorious for oxidizing sensitive functional groups. Always use freshly distilled or anhydrous, inhibitor-free solvents.

  • Check Reagent Compatibility: Avoid strong oxidizing agents unless they are part of the intended reaction. If using metal catalysts (e.g., for cross-coupling), ensure the ligand choice and conditions are optimized to minimize oxidative side reactions.

  • Lower the Reaction Temperature: Oxidation reactions often have a higher activation energy. Running the reaction at a lower temperature can significantly reduce the rate of this decomposition pathway.

Q3: I am seeing a new spot by TLC/LCMS that corresponds to the carboxylic acid. How can I prevent ester hydrolysis?

The formation of 5-amino-3-bromo-2-fluorobenzoic acid is a clear indication of ester hydrolysis. This is one of the most common issues encountered with this substrate.

Causality and Prevention:

  • Under Basic Conditions: Hydroxide ions are potent nucleophiles that directly attack the ester carbonyl. This process, known as saponification, is typically irreversible.[1][2]

    • Solution: If a base is required, use a non-nucleophilic, sterically hindered base. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often too nucleophilic and contain residual hydroxide. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally safer choices. For very sensitive reactions, consider proton sponges or phosphazene bases.

  • Under Acidic Conditions: Acid-catalyzed hydrolysis is a reversible equilibrium process.[1][2][3] The presence of excess water will drive the reaction toward the carboxylic acid product.

    • Solution: Ensure strictly anhydrous conditions. Use dry solvents and reagents. If an acid catalyst is necessary, use the minimum effective amount. If the reaction generates water, consider using a Dean-Stark trap or adding molecular sieves to remove it as it forms.

ConditionProblematic Reagents/ConditionsRecommended Alternatives
Basic NaOH, KOH, LiOH, K₂CO₃, aqueous workups with strong base.Triethylamine (TEA), DIPEA, DBU, Proton Sponge. Use mild bicarbonate for aqueous workups.
Acidic Concentrated HCl, H₂SO₄, presence of excess water.Anhydrous acid sources (e.g., HCl in dioxane), catalytic amounts of p-TsOH, use of molecular sieves.
Q4: When should I consider protecting the amino group?

Protecting the amino group is a strategic decision that can prevent multiple decomposition pathways simultaneously. It renders the amine non-nucleophilic and significantly less susceptible to oxidation.

Consider protecting the amine when:

  • You are performing a reaction that requires a strong base which could deprotonate the amine.

  • You are using electrophilic reagents that could react with the amine (e.g., in an attempted reaction at another site).

  • You are running a reaction under conditions known to promote oxidation (e.g., certain Pd-catalyzed cross-couplings).

  • The reaction requires high temperatures where stability is a concern.

The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.[7][8] It is stable to a wide range of non-acidic conditions and can be cleanly removed with acid.

G cluster_0 Protection Step cluster_1 Main Reaction cluster_2 Deprotection Step MABFB MABFB BocMABFB Boc-Protected MABFB MABFB->BocMABFB Boc₂O, Base (e.g., TEA, DMAP) BocMABFB_Reacted Reacted Boc-Protected Intermediate BocMABFB->BocMABFB_Reacted Desired Reaction (e.g., Suzuki Coupling) FinalProduct Final Product BocMABFB_Reacted->FinalProduct Deprotection (e.g., TFA, HCl)

Caption: Workflow for using a Boc protecting group strategy.

Troubleshooting Guide: Amide Coupling Reactions

A common use for MABFB is as a nucleophile in amide bond formation. However, the conditions can easily lead to decomposition.

Scenario: You are reacting MABFB with an activated carboxylic acid (e.g., an acid chloride or using coupling reagents like HATU/EDC) and observing low yield and multiple side products.

Protocol: Optimized Amide Coupling

This protocol is designed to minimize hydrolysis and oxidation while promoting efficient amide bond formation.

  • Reagent Preparation:

    • Dissolve your carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

    • Add your coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (DIPEA, 2.5 eq).

    • Stir this "pre-activation" mixture for 15-20 minutes at room temperature under an argon atmosphere. This step forms the activated ester without the sensitive MABFB being present.

  • Addition of MABFB:

    • In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent.

    • Add the MABFB solution dropwise to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Maintain the reaction at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature is often effective.

    • Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-4 hours. Over-extending the reaction time can increase the chance of side reactions.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl or a weak base like NaHCO₃. Avoid using strong acids or bases like HCl or NaOH.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo at a moderate temperature (<40 °C).

Rationale for Key Steps:

  • Pre-activation: Prevents the MABFB from being exposed to the coupling reagents for extended periods, minimizing side reactions with the amine.

  • Non-nucleophilic Base (DIPEA): Prevents competitive reaction with the activated ester and minimizes the risk of ester hydrolysis.

  • Controlled Temperature: Reduces the rate of potential decomposition pathways.

  • Mild Aqueous Workup: Avoids acid- or base-catalyzed hydrolysis of the product and any remaining starting material.

References

  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai. [Link]

  • Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. RSC Publishing. [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Semantic Scholar. [Link]

  • Hydrolysis of methyl esters.
  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. [Link]

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Technical Support Center: Reaction Monitoring for Methyl 5-amino-3-bromo-2-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of Methyl 5-amino-3-bromo-2-fluorobenzoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction monitoring. Our goal is to equip you with the necessary knowledge to troubleshoot common issues and ensure the integrity of your synthetic processes.

Section 1: Understanding the Analyte and Reaction Context

This compound is a substituted aromatic compound featuring an amine, a bromine atom, a fluorine atom, and a methyl ester group. This unique combination of functional groups dictates its polarity and chromatographic behavior. Understanding these properties is fundamental to developing robust monitoring methods. The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, and ester) groups, along with the potential for hydrogen bonding, influences its interaction with both stationary and mobile phases.

Synthetically, this compound is a valuable building block in medicinal chemistry.[1] Monitoring its formation is crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities.[2] Inadequate monitoring can lead to incomplete reactions or the formation of side products, complicating purification and impacting the quality of the final active pharmaceutical ingredient (API).[3]

Section 2: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

TLC is a simple, fast, and cost-effective technique ideal for qualitative and semi-quantitative monitoring of reaction progress.[4][5] It allows for the rapid assessment of the consumption of starting materials and the formation of the desired product.

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: Due to the presence of the polar amino group, a moderately polar solvent system is a good starting point. A common and effective initial system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6]

Solvent System ComponentRatio (v/v)Rationale
Hexane70-80%Controls the overall polarity of the mobile phase.
Ethyl Acetate20-30%Elutes the moderately polar starting materials and product.

To optimize: If the spots remain at the baseline (Rf value is too low), increase the polarity by increasing the proportion of ethyl acetate.[4][7] Conversely, if the spots run with the solvent front (Rf value is too high), decrease the polarity by increasing the proportion of hexane.[4]

Q2: My spots are streaking on the TLC plate. What's causing this and how can I fix it?

A2: Streaking is a common issue, especially with compounds containing acidic or basic functional groups like the amino group in your analyte.[8][9]

  • Cause: The basic amino group can interact strongly with the acidic silica gel stationary phase, leading to poor spot shape.[8]

  • Solution: Add a small amount of a basic modifier to the developing solvent to neutralize the acidic sites on the silica gel. A few drops of triethylamine (Et3N) or a 1-2% solution of ammonia in methanol added to your mobile phase can significantly improve spot shape.[4][8][10]

  • Alternative Cause: The sample might be too concentrated.[8][11]

  • Solution: Dilute the sample before spotting it on the TLC plate.[11]

Q3: I can't see any spots on my TLC plate under UV light. What should I do?

A3: While aromatic compounds are often UV-active, several factors can lead to invisible spots.

  • Insufficient Concentration: The concentration of your analyte in the reaction mixture may be too low to detect. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[9][11]

  • Compound is Not UV-Active at 254 nm: While unlikely for this compound, it's a possibility. Use a different visualization technique. Staining with potassium permanganate (KMnO4) is a good general stain for organic compounds. Anisaldehyde or ceric ammonium molybdate (CAM) stains can also be effective.

  • Solvent Front Issue: If the solvent level in the developing chamber is above the spotting line, your compound will dissolve into the solvent reservoir instead of moving up the plate.[9][11] Ensure the solvent level is below the baseline.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot Spot Starting Material, Co-spot, and Reaction Mixture prep_plate->spot prep_solvent Prepare Mobile Phase (e.g., 7:3 Hexane:EtOAc) prep_chamber Equilibrate Chamber prep_solvent->prep_chamber develop Develop Plate prep_chamber->develop spot->develop dry Dry Plate develop->dry visualize Visualize under UV Light (254 nm) dry->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: A streamlined workflow for TLC reaction monitoring.

Troubleshooting Guide: TLC
IssuePotential Cause(s)Recommended Solution(s)
Streaking Spots Sample too concentrated; Compound interacting with silica.Dilute sample; Add a few drops of triethylamine or ammonia to the mobile phase.[8][9]
Spots at Baseline (Low Rf) Mobile phase not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).[4]
Spots at Solvent Front (High Rf) Mobile phase too polar.Decrease the proportion of the polar solvent.[4]
No Visible Spots (UV) Low concentration; Compound not UV active; Solvent above baseline.Concentrate sample or spot multiple times; Use a chemical stain (e.g., KMnO4); Ensure solvent is below the spotting line.[9][11]
Irreproducible Rf Values Chamber not saturated; Solvent composition changed (evaporation).Place a filter paper wick in the chamber and allow it to equilibrate; Use fresh solvent for each run.[4][11]

Section 3: LC-MS for Quantitative and Confirmatory Analysis

For more detailed and quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It provides separation of components with high resolution and offers mass information for confirmation of the product's identity and assessment of impurity profiles.[12][13]

Frequently Asked Questions (FAQs) - LC-MS

Q1: What are the recommended initial LC-MS conditions for this compound?

A1: A reversed-phase (RP) C18 column is a standard choice for this type of molecule.

ParameterRecommendationRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeGood retention for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% formic acidAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acidOrganic solvent for eluting the compound.
Gradient Start with a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 95%) over several minutes.To ensure elution of starting materials, product, and any potential non-polar impurities.
Flow Rate 0.2-0.8 mL/min (depending on column ID)Standard flow rates for analytical LC.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for this molecule.
Polarity Positive Ion ModeThe amino group is readily protonated, making positive ion mode the logical choice.
Expected Ion [M+H]+The protonated molecular ion. The expected m/z would be the molecular weight + 1.0078.

Q2: I'm observing poor peak shape (tailing or fronting) in my chromatogram. What are the likely causes?

A2: Poor peak shape in LC can stem from several factors.[14]

  • Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and re-inject.

  • Secondary Interactions: The basic amine can interact with residual silanols on the silica-based C18 column, causing peak tailing. Using a column with end-capping or a lower pH mobile phase can mitigate this. The 0.1% formic acid in the mobile phase helps to protonate the amine and minimize these interactions.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Try to dissolve your sample in the initial mobile phase composition.

Q3: I am not getting a good signal for my compound in the mass spectrometer. How can I improve it?

A3: Low signal intensity can be frustrating. Here are some troubleshooting steps.[15]

  • Check Ionization Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.[15][16]

  • Confirm Mobile Phase pH: Ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation for positive ion mode.

  • Check for Ion Suppression: The reaction matrix can contain salts or other non-volatile components that interfere with the ionization of your analyte.[16] A simple dilution of the sample can often reduce matrix effects.

  • Instrument Cleanliness: A dirty ion source can significantly reduce sensitivity.[14] Follow the manufacturer's procedure for cleaning the source.

Workflow for LC-MS Monitoring

LCMS_Workflow cluster_prep Sample & System Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep_sample Dilute Reaction Aliquot inject Inject Sample prep_sample->inject prep_system Equilibrate LC-MS System (C18, Acidified Mobile Phase) prep_system->inject acquire_chrom Acquire Chromatogram (UV/TIC) inject->acquire_chrom acquire_ms Acquire Mass Spectra inject->acquire_ms integrate Integrate Peak Areas acquire_chrom->integrate identify Identify Peaks by m/z acquire_ms->identify quantify Quantify Conversion (% Area) integrate->quantify identify->quantify

Caption: A typical workflow for quantitative LC-MS reaction monitoring.

Troubleshooting Guide: LC-MS
IssuePotential Cause(s)Recommended Solution(s)
Retention Time Shifts Inconsistent mobile phase composition; Column temperature fluctuation; Column degradation.Prepare fresh mobile phase; Ensure stable column temperature; Replace the column if performance degrades.[14]
Poor Peak Shape Column overload; Secondary silanol interactions; Injection solvent mismatch.Dilute the sample; Use an end-capped column or ensure low pH mobile phase; Dissolve sample in the initial mobile phase.[14]
Low MS Signal Sub-optimal source parameters; Ion suppression from matrix; Dirty ion source.Tune the ESI source; Dilute the sample; Clean the ion source.[14][15]
High Background Noise Contaminated mobile phase or solvent lines; Carryover from previous injection.Use high-purity solvents; Flush the system; Implement a robust needle wash method.[15]
Unexpected Adducts (e.g., [M+Na]+) Presence of sodium salts in sample, glassware, or mobile phase.Use high-purity water and solvents; Use polypropylene vials instead of glass where possible.[15]

Section 4: Concluding Remarks

Effective reaction monitoring is a cornerstone of successful chemical synthesis in the pharmaceutical industry. For this compound, a combination of TLC for rapid, qualitative checks and LC-MS for detailed, quantitative analysis provides a comprehensive monitoring strategy. By understanding the chemical properties of the molecule and anticipating common chromatographic challenges, researchers can efficiently troubleshoot issues, leading to optimized reaction conditions, higher purity products, and accelerated drug development timelines.

References
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]

  • Chromatography Today. What Is Reaction Monitoring?. Available from: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). Available from: [Link]

  • Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Available from: [Link]

  • Cole-Parmer UK. Organic Synthesis and Reaction Monitoring Process. (2024-05-08). Available from: [Link]

  • Royal Society of Chemistry. NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods. Available from: [Link]

  • ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013-09-04). Analytical Chemistry. Available from: [Link]

  • ChemBAM. TLC troubleshooting. Available from: [Link]

  • Pharmashare.in. Troubleshooting TLC. (2025-06-29). Available from: [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]

  • N/A. 5. Thin Layer Chromatography. Available from: [Link]

  • Reddit. TLC Issues : r/OrganicChemistry. (2025-05-17). Available from: [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06). Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • LCGC International. Troubleshooting LC-MS. (2023-02-02). Available from: [Link]

  • N/A. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26). Available from: [Link]

  • Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018-01-31). Available from: [Link]

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025-01-29). Available from: [Link]

  • NIH. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. (2020-11-13). Available from: [Link]

  • N/A. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available from: [Link]

  • PubChemLite. This compound (C8H7BrFNO2). Available from: [Link]

  • The Analytical Scientist. Trends and Challenges in PFAS Analysis. (2023-12-07). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available from: [Link]

  • Pharmaffiliates. CAS No : 251085-87-7 | Product Name : Methyl 5-bromo-2-chlorobenzoate. Available from: [Link]

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Improving regioselectivity in reactions with "Methyl 5-amino-3-bromo-2-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 5-amino-3-bromo-2-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for improving regioselectivity in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven methodologies to help you navigate the complexities of this polysubstituted aromatic system.

The Reactivity Landscape: A Multi-Substituent Challenge

This compound presents a unique synthetic challenge due to the presence of four substituents with distinct and often competing electronic and steric effects. A clear understanding of these influences is the first step toward predicting and controlling reaction outcomes.

  • Amino Group (-NH₂ at C5): A powerful activating group and an ortho, para-director due to its strong positive mesomeric effect (+M). It significantly increases electron density at the C4 and C6 positions.

  • Fluoro Group (-F at C2): A deactivating group that acts as an ortho, para-director. Its strong negative inductive effect (-I) withdraws electron density, but its positive mesomeric effect (+M) directs incoming electrophiles. Fluorine is also a potent directing group for ortho-lithiation.[1][2]

  • Bromo Group (-Br at C3): A deactivating ortho, para-director, similar to fluorine. Crucially, the C-Br bond is the most common reaction site for palladium-catalyzed cross-coupling reactions.

  • Methyl Ester Group (-COOCH₃ at C1): A moderately deactivating group and a meta-director due to its negative inductive (-I) and mesomeric (-M) effects.

The interplay of these groups dictates the regiochemical outcome of any given transformation. The strongly activating amino group often dominates in electrophilic substitutions, while the C-Br bond is the primary target for cross-coupling.

DoM_Workflow Start Methyl 5-amino-3-bromo- 2-fluorobenzoate Protect Step 1: Protect Amine (e.g., Pivaloyl Chloride, Pyridine) Start->Protect Intermediate N-Pivaloyl Intermediate Protect->Intermediate Lithiate Step 2: Directed Lithiation (LDA or s-BuLi, THF, -78°C) Intermediate->Lithiate Quench Step 3: Quench with Electrophile (e.g., CO₂, I₂, DMF) Lithiate->Quench Product C4-Functionalized Product Quench->Product

Caption: Workflow for regioselective C4-functionalization via DoM.

Frequently Asked Questions (FAQs)

Q1: What is the most reactive site on this compound for palladium-catalyzed cross-coupling? The C3 position, bearing the bromine atom, is overwhelmingly the most reactive site. The relative bond strengths (C-Br < C-Cl << C-F) make the C-Br bond the exclusive site for oxidative addition under standard Suzuki, Heck, or Buchwald-Hartwig conditions. [3] Q2: If I perform an electrophilic aromatic substitution (e.g., nitration or bromination), where will the new substituent add? The amino group at C5 is the most powerful activating director on the ring. [4]It will direct incoming electrophiles to its ortho positions, which are C4 and C6. Given the steric hindrance at C6 from the adjacent C1-ester group, electrophilic substitution is most likely to occur at the C4 position .

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halide would be displaced? Yes, SNAr is possible, but challenging. The ring is activated towards nucleophilic attack by the electron-withdrawing ester group. The fluorine at C2 is ortho to the ester, making it the most likely leaving group in an SNAr reaction. [5]The C-F bond is strong, but its departure is facilitated by the stabilization of the negative charge in the Meisenheimer complex intermediate by the adjacent ester. The C-Br bond at C3 is meta to the ester and is therefore much less activated towards SNAr. High temperatures and a strong nucleophile would be required.

Q4: What are the main stability concerns or incompatibilities with this molecule?

  • Strong Acid: The amino group is basic and will be protonated by strong acids, which can alter its directing effect and decrease solubility in organic solvents.

  • Strong Base: The methyl ester is susceptible to hydrolysis under strongly basic (or acidic) conditions, especially with heating.

  • Light and Air: Like many anilines, this compound can be sensitive to oxidation and may darken over time upon exposure to air and light. It is best stored in a cool, dark place under an inert atmosphere.

Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a representative procedure for coupling an arylboronic acid at the C3-Br position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4.5 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate small vial, add Pd₂(dba)₃ and SPhos, and add a small amount of the degassed dioxane to form a slurry.

  • Combine Reagents: Add the degassed 4:1 dioxane/water solvent to the main reaction flask, followed by the catalyst slurry.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired coupled product.

References
  • Clayden, J., & Westlund, N. (2006). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. National Institutes of Health. [Link]

  • Green, L. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from Wikipedia. [Link]

  • Fuhrer, W., & Gschwend, H. W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from Chemistry LibreTexts. [Link]

  • Clayden, J., & Westlund, N. (2016). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Chemical Communications. [Link]

  • University Course Content. (n.d.). Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from a university website. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. [Link]

  • SciSpace. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from MDPI. [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from NIH. [Link]

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Navigating Catalysis with Methyl 5-amino-3-bromo-2-fluorobenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving Methyl 5-amino-3-bromo-2-fluorobenzoate. This guide is designed to serve as a primary resource for troubleshooting and refining your experimental protocols. As a substituted aryl bromide, this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. However, its unique electronic and steric profile—-possessing an electron-donating amino group, a reactive bromo group, and an electron-withdrawing fluoro group ortho to the site of reaction—-presents specific challenges and opportunities in catalyst system selection.

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address the practical issues you may encounter.

Section 1: Understanding the Substrate's Reactivity

This compound's reactivity in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors. The bromine atom is the primary site for oxidative addition to the palladium(0) catalyst. The ortho-fluoro substituent, being electron-withdrawing, can influence the electron density at the C-Br bond, potentially facilitating oxidative addition. However, it also introduces steric hindrance, which can impede the approach of bulky catalyst complexes. The para-amino group is electron-donating and can affect the overall electron density of the aromatic ring.

Section 2: Troubleshooting Common Issues in Cross-Coupling Reactions

This section addresses frequent problems encountered during cross-coupling reactions with this compound and offers systematic approaches to resolving them.

FAQ 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound is resulting in very low or no yield. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common challenge and can stem from several factors. A systematic evaluation of your reaction components and conditions is the most effective approach.

Initial Diagnostic Workflow:

Caption: Initial troubleshooting workflow for low product yield.

In-Depth Troubleshooting Steps:

  • Inactive Catalyst System: The active Pd(0) species is essential for initiating the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the in situ reduction to Pd(0) is occurring efficiently.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or, more preferably, a modern, air-stable palladacycle precatalyst (e.g., a G3 or G4 type precatalyst). These often provide more consistent generation of the active catalyst.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For a sterically hindered and electronically complex substrate like this compound, the choice of ligand is paramount.

    • Solution: Bulky, electron-rich phosphine ligands are often required for challenging substrates. A screening of ligands is highly recommended. Good starting points include Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.

  • Ineffective or Inappropriate Base: The base plays a crucial role in the transmetalation step of Suzuki couplings and in the deprotonation of the amine in Buchwald-Hartwig reactions. The strength, solubility, and nature of the base can significantly impact the reaction outcome.

    • Solution: A screening of bases is advisable. For Suzuki couplings, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often necessary. Ensure the base is finely powdered and anhydrous.

  • Presence of Oxygen or Moisture: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation. Moisture can hydrolyze organometallic reagents and affect the efficacy of certain bases.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous, degassed solvents. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

FAQ 2: Observation of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or hydrodehalogenation of my starting material. How can I minimize these?

Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

Common Side Reactions and Mitigation Strategies:

Side ReactionCommon CausesRecommended Solutions
Homocoupling of Boronic Acid - Oxygen in the reaction mixture.- Inefficient transmetalation.- Use of a Pd(II) precatalyst without efficient reduction.- Ensure rigorous degassing of the reaction mixture.- Optimize the base and solvent system to improve boronic acid solubility and transmetalation rate.- Consider a different palladium precatalyst.
Hydrodehalogenation (Replacement of Br with H)- Presence of water or other protic sources.- Certain ligand/base combinations.- Elevated temperatures.- Use anhydrous reagents and solvents.- Screen different bases; sometimes a weaker base can mitigate this.- Attempt the reaction at a lower temperature for a longer duration.
Protodeboronation (Cleavage of the C-B bond)- Common with electron-rich or heteroaromatic boronic acids.- Prolonged reaction times at high temperatures.- Use the boronic acid pinacol ester instead of the free acid.- Optimize the reaction time and temperature to favor the cross-coupling pathway.

Section 3: Catalyst and Condition Selection for Specific Cross-Coupling Reactions

The choice of catalyst system is highly dependent on the specific transformation you are performing. Below are starting point recommendations for common cross-coupling reactions with this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Given the electron-deficient nature and steric hindrance of the substrate, a robust catalyst system is required.

Recommended Starting Conditions for Suzuki Coupling:

ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 or Pd₂(dba)₃G3 precatalysts are highly active and air-stable. Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are effective for hindered aryl bromides.
Base K₃PO₄ or Cs₂CO₃These bases are effective in promoting transmetalation.
Solvent 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)A polar aprotic solvent with a small amount of water often improves the solubility of the base and facilitates the reaction.
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation barrier for hindered substrates.

Optimization Workflow for Suzuki Coupling:

Suzuki_Optimization Start Initial Suzuki Reaction (Low Yield) LigandScreen Screen Ligands (XPhos, SPhos, RuPhos) Start->LigandScreen 1. Ligand is key BaseScreen Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) LigandScreen->BaseScreen 2. Base affects transmetalation SolventTemp Adjust Solvent & Temperature (Dioxane, Toluene, 80-110°C) BaseScreen->SolventTemp 3. Tune for solubility & rate Optimized Optimized Conditions (High Yield) SolventTemp->Optimized

Caption: Systematic optimization path for Suzuki coupling.

B. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds. The choice of ligand is often dependent on the nature of the amine coupling partner.

Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Palladium Precatalyst tBuXPhos Pd G3 or Pd₂(dba)₃G3 precatalysts are highly effective.
Ligand tBuXPhos, BrettPhos, or Josiphos-type ligandsThese ligands are known to be effective for a broad range of amine couplings.
Base NaOtBu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are standard.
Temperature 80-110 °CElevated temperatures are typically required.
C. Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne.

Recommended Starting Conditions for Sonogashira Coupling:

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄These are classic, effective catalysts for Sonogashira reactions.
Copper Co-catalyst CuI (1-5 mol%)The copper co-catalyst is crucial for the traditional Sonogashira mechanism.
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)An amine base is required, and it often serves as the solvent as well.
Solvent THF or DMF (if the amine base is not the solvent)A polar aprotic solvent is typically used.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder conditions.

Section 4: Experimental Protocols

The following protocols are generalized starting points and should be optimized for your specific coupling partners.

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand if required.

  • Seal the reaction vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the vial containing the substrates and base, followed by the addition of the catalyst.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the intended reaction time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

This technical support guide provides a foundational framework for catalyst selection and optimization for reactions involving this compound. Due to the specific nature of this substrate, a systematic screening of catalysts, ligands, and bases is the most reliable path to a high-yielding and robust reaction. Always consult the relevant safety data sheets for all reagents before commencing any experimental work.

References

This guide synthesizes information from established principles in palladium catalysis. For further reading on specific reaction types and ligand systems, please consult the following resources:

  • General Cross-Coupling Reviews: For comprehensive overviews of palladium-catalyzed cross-coupling reactions, refer to major review articles in journals such as Chemical Reviews and Angewandte Chemie Intern
  • Buchwald-Hartwig Amination: Buchwald, S. L., & Mauger, C. (2009). The Journal of Organic Chemistry, 74(23), 8693–8696.
  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457–2483.
  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874–922. (A comprehensive review of the Sonogashira reaction).
  • Modern Palladium Precatalysts: Nolan, S. P., & Cazin, C. S. J. (Eds.). (2008). N-Heterocyclic Carbenes in Synthesis. Wiley-VCH.

Technical Support Center: Solvent Effects on Reactions with Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Methyl 5-amino-3-bromo-2-fluorobenzoate. This guide provides in-depth answers to frequently asked questions and troubleshooting strategies related to the critical role of solvent selection in modulating reaction rates and outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles, and why is solvent choice so critical?

A1: this compound is an electron-deficient aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This multi-step mechanism is profoundly influenced by the solvent environment.

The SNAr reaction proceeds via a two-step addition-elimination pathway. The rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] The solvent's ability to stabilize this charged intermediate while ensuring the nucleophile remains reactive is paramount for achieving an optimal reaction rate. An incorrect solvent choice can lead to drastically slow reactions or complete failure.

SNAr_Mechanism Reactants Ar-LG + Nu⁻ TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 k₁ (Slow) +Nu⁻ Intermediate Meisenheimer Complex [Ar(LG)Nu]⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 k₂ (Fast) -LG⁻ Products Ar-Nu + LG⁻ TS2->Products

Caption: General mechanism for an SNAr reaction.

Q2: What are the key differences between polar aprotic and polar protic solvents for this type of reaction?

A2: The distinction is crucial and lies in their ability to form hydrogen bonds.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[2][3][4] While they are highly polar, they strongly solvate anionic nucleophiles through hydrogen bonding. This "caging" effect stabilizes the nucleophile, increasing the activation energy required for it to attack the aromatic ring, thereby slowing down SNAr reactions.[2][5]

  • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[2][3] They effectively solvate the cation (counter-ion of the nucleophile) but leave the anionic nucleophile relatively "naked" and highly reactive.[4][6] This enhanced nucleophilicity, combined with their ability to stabilize the charged Meisenheimer complex, makes them the preferred choice for most SNAr reactions.[3][6][7]

Q3: Which class of solvent is generally recommended for SNAr reactions with this compound?

A3: Polar aprotic solvents are strongly recommended. The use of solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or ethers like Tetrahydrofuran (THF) and 2-Methyl-THF typically results in significantly faster reaction rates compared to protic solvents.[3][6][7] These solvents increase the reactivity of the nucleophile and stabilize the key Meisenheimer intermediate without hindering the nucleophile's approach.[1][6]

Solvent ClassExamplesInteraction with Nucleophile (Nu⁻)Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, MeCNWeak solvation of anionIncreases Rate Nucleophile is "naked" and more reactive. Stabilizes the Meisenheimer complex.[2][3][6]
Polar Protic Water, Ethanol, MethanolStrong H-bonding ("caging")Decreases Rate Nucleophile is heavily solvated and less reactive.[2][5]
Non-Polar Toluene, HexanePoor solvation of ionsVery Slow / No Reaction Reagents often have poor solubility, and charged intermediates are not stabilized.[2][7]
Troubleshooting Guide
Q4: My reaction is extremely slow or has stalled. What solvent-related issues should I investigate?

A4: A sluggish reaction is a common problem often traced back to the solvent system.

  • Check Your Solvent Class: Are you using a polar protic solvent? As detailed above, solvents like ethanol or water can drastically inhibit SNAr reactions. Solution: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[3]

  • Ensure Anhydrous Conditions: Trace amounts of water in your solvent can act as a competing (and often unwanted) nucleophile or protonate your intended nucleophile, reducing its efficacy. Solution: Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

  • Solubility Issues: Is your nucleophile or substrate fully dissolved at the reaction temperature? A heterogeneous mixture will have a reaction rate limited by the dissolution rate, not the intrinsic chemical kinetics. Solution: Choose a solvent that fully dissolves all reactants. You may need to screen several polar aprotic solvents; for example, if THF is not effective, the higher polarity of DMF or DMSO might be required.[7]

Q5: I'm observing unexpected side products. Can the solvent be the culprit?

A5: Yes, the solvent can play a direct or indirect role in side product formation.

  • Solvent as a Nucleophile: Some solvents, particularly less-hindered alcohols in the presence of a strong base, can act as nucleophiles themselves, leading to undesired ether byproducts.[7] While less common with polar aprotic solvents, DMF can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which is nucleophilic. Solution: Ensure your reaction temperature is appropriate for the chosen solvent's stability. If you suspect solvent participation, consider a more inert solvent like 2-MeTHF or diglyme.[7]

  • Base-Solvent Incompatibility: Certain solvents are incompatible with strong bases. For example, ester-containing solvents like ethyl acetate will be hydrolyzed by bases like NaOH or alkoxides.[7] Cyrene, a bio-derived dipolar aprotic solvent, is unstable in the presence of base.[7] Solution: Always verify the compatibility of your solvent with the base used in the reaction.

Q6: How do I select the optimal polar aprotic solvent for my specific nucleophile and reaction conditions?

A6: While the general recommendation is to use a polar aprotic solvent, the "best" one depends on several factors. A systematic screening approach is often the most effective strategy.

  • Nucleophile Strength: For weaker nucleophiles, a more polar solvent like DMSO may be necessary to facilitate the reaction. Stronger, "softer" nucleophiles might perform well in less polar solvents like THF.

  • Temperature Requirements: Consider the boiling point of the solvent. For reactions requiring high heat (e.g., >100 °C), DMSO (b.p. 189 °C) or DMF (b.p. 153 °C) are suitable choices. For lower temperature reactions, THF (b.p. 66 °C) or MeCN (b.p. 82 °C) may be more appropriate and easier to remove during workup.

  • Workup and Purification: Solvents with very high boiling points like DMSO can be difficult to remove. If your product is thermally sensitive, a lower-boiling solvent might be preferable, even if it results in a slightly slower reaction.

Experimental Protocol: Solvent Screening for Rate Optimization

This protocol provides a framework for systematically evaluating different solvents to identify the optimal conditions for the reaction of this compound with a chosen nucleophile.

Solvent_Screening_Workflow Start Define Reaction: Substrate, Nucleophile, Base, Temp. SelectSolvents Step 1: Select Candidate Solvents (e.g., DMF, DMSO, MeCN, 2-MeTHF) Start->SelectSolvents SetupReactions Step 2: Set Up Parallel Reactions - Identical stoichiometry & conditions - Use anhydrous solvents SelectSolvents->SetupReactions Monitor Step 3: Monitor Reactions (TLC, UPLC, or HPLC) - Aliquots at t=1h, 4h, 12h, 24h SetupReactions->Monitor Analyze Step 4: Analyze Data - Calculate % Conversion - Identify side products Monitor->Analyze Optimize Step 5: Select & Optimize - Choose best-performing solvent - Fine-tune concentration/temp. Analyze->Optimize

Sources

"Methyl 5-amino-3-bromo-2-fluorobenzoate" workup and isolation challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 5-amino-3-bromo-2-fluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, yet challenging, halogenated aniline derivative. Here, we address common issues encountered during the workup and isolation phases of synthesis, providing field-tested insights and solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The molecule contains two key functional groups that dictate its stability: an aromatic amine (aniline) and a methyl ester.

  • Oxidation of the Amino Group: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities, often appearing as yellow, brown, or even purplish hues. This process can be accelerated by exposure to light and trace metals.

  • Hydrolysis of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both strongly acidic or basic conditions, particularly in the presence of water.[1][2] Therefore, maintaining a neutral pH during aqueous workups is critical where possible.[1]

  • Light Sensitivity: Similar to many aniline derivatives, this compound may discolor upon exposure to light and air.[3] It is recommended to store the solid compound and any solutions in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: My final product is colored (yellow to brown). What is the cause and how can I obtain a colorless solid?

A2: A colored product is the most common issue and is almost always due to the oxidation of the aniline functional group into minor, but intensely colored, polymeric impurities. Here are several effective purification strategies:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[4] Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), and briefly heat the mixture. Filter the hot solution through a pad of celite to remove the charcoal, and then allow the filtrate to cool for crystallization.

  • Conversion to Hydrochloride Salt: The basic amino group can be protonated to form a hydrochloride salt. Dissolving the crude aniline in a suitable organic solvent and treating it with HCl (either as a gas or a solution in ether/dioxane) will precipitate the salt. Non-basic colored impurities can then be washed away. The pure aniline free base is regenerated by basification with a mild base (e.g., NaHCO₃ solution) and subsequent extraction.[4]

Q3: What are the best practices for storing this compound long-term?

A3: To ensure long-term stability and purity, store this compound as a solid in a tightly sealed amber glass vial. For maximum shelf life, purge the vial with an inert gas like argon or nitrogen before sealing and store it at refrigerated temperatures (2-8 °C).[1]

Troubleshooting Guide: Workup & Isolation

This section provides in-depth solutions to specific experimental challenges.

Issue 1: Emulsion Formation During Aqueous Workup

Question: I'm getting a persistent emulsion at the aqueous/organic interface during my extraction, making phase separation impossible. What should I do?

Answer: Emulsion formation is common when working with aromatic amines, especially after a reaction quench with a basic solution.

Root Causes & Solutions:

  • Cause: Fine particulate matter (e.g., residual metal salts from a nitro reduction) or the amphiphilic nature of partially protonated amine species acting as surfactants.

  • Solution 1: Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of organic components in the aqueous layer.

  • Solution 2: Filtration: Filter the entire biphasic mixture through a pad of celite or glass wool. This can remove the fine particulates that are stabilizing the emulsion.

  • Solution 3: Change Solvent: If the problem persists, try switching to a different extraction solvent. For example, if you are using ethyl acetate, which has some water solubility, switching to a more non-polar solvent like dichloromethane (DCM) can sometimes resolve the issue.[5]

  • Solution 4: Centrifugation: If available, centrifuging the mixture is a highly effective, mechanical method for separating the layers.

Issue 2: Product Streaking on Silica Gel TLC/Column Chromatography

Question: My compound streaks badly on my silica gel TLC plate, and I'm getting poor separation during column chromatography. How can I fix this?

Answer: Streaking is a classic sign of an acid-base interaction between your basic amine and the acidic silanol groups on the surface of the silica gel.[6] This leads to irreversible adsorption, tailing peaks, and potential product degradation on the column.

Root Causes & Solutions:

  • Cause: The lone pair of electrons on the amino group strongly interacts with the acidic protons of the silica gel's Si-OH groups.

  • Solution 1: Add a Competing Base to the Eluent: This is the most common and effective solution. Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.5-1% v/v).[6] The competing base will "neutralize" the acidic sites on the silica, allowing your product to elute cleanly.[6]

  • Solution 2: Use a Deactivated Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for your column.[6] Alternatively, amine-functionalized silica is commercially available and designed specifically for purifying basic compounds.[6]

  • Solution 3: Reversed-Phase Chromatography: If normal-phase is problematic, reversed-phase flash chromatography (C18 silica) can be an excellent alternative. Using a mobile phase with an alkaline pH (e.g., water/acetonitrile with ammonium hydroxide) will keep the amine in its neutral, more hydrophobic form, leading to good retention and separation.[6]

Experimental Protocols
Protocol 1: Standard Post-Reduction Workup

This protocol assumes the synthesis was a reduction of the corresponding nitro compound using a metal catalyst like Fe/HCl or SnCl₂.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas. Add slowly until the pH of the aqueous phase is ~8. This step neutralizes excess acid and precipitates metal hydroxides (e.g., Fe(OH)₃).[5]

  • Filter the entire mixture through a pad of celite to remove the insoluble metal salts. Wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or DCM).

  • Transfer the filtrate to a separatory funnel. The two layers should now be much cleaner.

  • Separate the organic layer. Extract the aqueous layer two more times with fresh solvent.

  • Combine all organic extracts and wash with a saturated brine solution to remove excess water and break any minor emulsions.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or acetone), adding the silica, and then removing the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a silica gel column using your chosen eluent system. A common starting point for anilines is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).[5] Crucially, add 0.5-1% triethylamine to your eluent mixture.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the column. Elute the column with the prepared mobile phase, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, the residue can be re-dissolved in a solvent and concentrated again one or two more times.

Data & Visualization
Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution(s)
Colored Product Oxidation of the aniline group.Activated charcoal treatment; Recrystallization; Conversion to/from HCl salt.[4]
Emulsions in Workup Particulates; Surfactant effects.Add brine; Filter through celite; Centrifuge.
Low Yield Product loss to aqueous phase; Ester hydrolysis.Ensure pH is neutral-basic during extraction; Use brine wash; Avoid strong acids/bases.
Streaking on TLC/Column Acid-base interaction with silica.Add 1% triethylamine to eluent; Use alumina or C18 silica.[6]
Multiple Spots on TLC Incomplete reaction; Decomposition.Re-purify; Check reaction conditions; Confirm stability during workup.
Diagram 1: General Workup & Isolation Workflow

This diagram outlines the typical sequence of steps from the reaction mixture to the pure, isolated product.

G RM Crude Reaction Mixture Quench Quench (e.g., NaHCO3 aq.) RM->Quench 1. Neutralize Filter Filter Inorganics (Celite) Quench->Filter 2. Remove Salts Extract Liquid-Liquid Extraction (e.g., EtOAc/Water) Filter->Extract 3. Isolate Organics Dry Dry Organic Phase (Na2SO4) Extract->Dry 4. Remove Water Evap Evaporate Solvent Dry->Evap 5. Concentrate Crude Crude Product Evap->Crude Purify Purification Step Crude->Purify 6. Purify Pure Pure Product Purify->Pure

Caption: Workflow for Workup and Isolation.

Diagram 2: Troubleshooting Purification Challenges

This decision tree helps diagnose and solve common purification issues.

G cluster_0 Problem Diagnosis cluster_1 Solutions Crude Crude Product Analysis (TLC, NMR) Streaking Streaking on TLC? Crude->Streaking Colored Product is Colored? Crude->Colored Streaking->Colored No AddTEA Add 1% TEA to Eluent Streaking->AddTEA Yes UseAlumina Use Alumina/C18 Column Streaking->UseAlumina Yes (Alternative) Charcoal Activated Charcoal Treatment Colored->Charcoal Yes Recryst Recrystallization Colored->Recryst Yes (Alternative) AddTEA->Colored UseAlumina->Colored

Caption: Decision Tree for Purification Issues.

References
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Stability of para-aminobenzoic acid in cell culture media. Thermo Fisher Scientific.
  • BenchChem. (2025).
  • BenchChem. (2025). Stability issues of N-Acryloyl-p-aminobenzoic Acid under different pH conditions. BenchChem.
  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
  • LGC Standards. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. LGC Standards.
  • PubChem. (n.d.). 4-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Biotage. (2023, February 10).
  • Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

Sources

"Methyl 5-amino-3-bromo-2-fluorobenzoate" troubleshooting failed coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of palladium-catalyzed cross-coupling reactions with Methyl 5-amino-3-bromo-2-fluorobenzoate. This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges.

Analysis of the Substrate: Understanding the Challenges

This compound is a challenging substrate for cross-coupling reactions due to a combination of steric and electronic factors. A clear understanding of its structure is paramount for effective troubleshooting.

  • Ortho-Fluoro Group: The fluorine atom at the C2 position introduces significant steric hindrance adjacent to the C-Br bond, which can impede the crucial oxidative addition step in the catalytic cycle.[1][2] Its strong electron-withdrawing nature also influences the electronic properties of the aromatic ring.

  • Meta-Bromo Group: This is the reactive site for oxidative addition by the palladium catalyst. Its reactivity is modulated by the cumulative electronic effects of the other substituents.

  • Para-Amino Group: As a strong electron-donating group, the aniline moiety increases the electron density of the aryl ring. This can slow the rate of oxidative addition, a step that is favored on electron-deficient rings. Furthermore, the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[3]

  • Carbomethoxy Group: This electron-withdrawing group can help to activate the ring towards oxidative addition, partially counteracting the effect of the amino group.

The interplay of these substituents requires a carefully optimized and tailored approach to achieve successful cross-coupling.

General Troubleshooting Workflow

When a coupling reaction fails or provides a low yield, a systematic approach to identifying the root cause is essential. The following workflow serves as a universal starting point before delving into reaction-specific issues.

G cluster_start cluster_reagents Reagent & System Integrity Check cluster_diagnosis Problem Diagnosis cluster_solutions Optimization Pathways Start Reaction Failure (Low Yield / No Product) Reagent_Quality 1. Verify Reagent Quality - Fresh Catalyst/Ligand? - Anhydrous Solvent? - Boronic Acid/Ester Purity? - Substrate Purity? Start->Reagent_Quality Inert_Atmosphere 2. Confirm Inert Atmosphere - Thoroughly Degassed? - Positive N₂/Ar Pressure? Reagent_Quality->Inert_Atmosphere SM_Consumed Is Starting Material (SM) Consumed? Inert_Atmosphere->SM_Consumed Complex_Mixture Complex Mixture by TLC/LCMS? SM_Consumed->Complex_Mixture Yes Optimize_Catalyst Optimize Catalyst System - Screen Ligands - Increase Loading - Change Pd Source SM_Consumed->Optimize_Catalyst No Side_Product Known Side Product Formed? (e.g., Homocoupling, Debromination) Complex_Mixture->Side_Product No Optimize_Conditions Optimize Conditions - Screen Bases - Screen Solvents - Adjust Temperature Complex_Mixture->Optimize_Conditions Yes Side_Product->Optimize_Conditions No Address_Side_Rxns Address Side Reactions - Copper-free (Sonogashira) - Use Boronic Ester (Suzuki) - Rigorous Degassing Side_Product->Address_Side_Rxns Yes Optimize_Catalyst->SM_Consumed Re-evaluate Optimize_Conditions->SM_Consumed Re-evaluate Address_Side_Rxns->SM_Consumed Re-evaluate

Caption: A logical workflow for troubleshooting failed coupling reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but the unique features of this compound can hinder its success.

Q1: My Suzuki coupling reaction is resulting in low to no product yield, with starting material remaining. What is the likely cause?

A1: This is a classic symptom of a sluggish or inhibited catalytic cycle, most likely at the oxidative addition step. The combination of steric hindrance from the ortho-fluoro group and potential catalyst inhibition by the para-amino group makes this a common failure mode.[2][3][4]

Diagnostic Steps & Solutions:

  • Evaluate the Catalyst System: The choice of ligand is the most critical parameter for overcoming the challenges of this substrate.[5] Standard ligands like PPh₃ are often ineffective.

    • Action: Switch to a bulky, electron-rich biaryl phosphine ligand. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is more effective at undergoing oxidative addition with hindered and electron-rich aryl halides.[2][6][7]

    • Action: Consider using modern palladium precatalysts (e.g., G3 or G4 type palladacycles). These are often more stable and provide more reliable generation of the active Pd(0) catalyst in situ compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][8]

  • Re-evaluate the Base and Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[2] Its strength and solubility can significantly impact the reaction.

    • Action: Screen a panel of bases. While K₂CO₃ is a common starting point, stronger bases like K₃PO₄ or Cs₂CO₃ are often required for difficult couplings, especially in anhydrous, non-polar solvents like dioxane or toluene.[2][6]

    • Action: Ensure proper solvent choice. Aprotic polar solvents like dioxane, toluene, or 2-MeTHF are generally preferred for these types of challenging couplings.

  • Increase Reaction Temperature: The activation energy for oxidative addition with this hindered substrate may be high.

    • Action: Incrementally increase the reaction temperature, for example from 80 °C to 100-110 °C. Many challenging couplings require elevated temperatures to proceed at a reasonable rate.[6]

ParameterInitial Condition (Common Failure)Recommended OptimizationRationale
Pd Source Pd(PPh₃)₄ or Pd(OAc)₂XPhos Pd G3, SPhos Pd G4, or Pd₂(dba)₃Precatalysts provide reliable generation of active Pd(0).[6][8]
Ligand PPh₃ or dppfXPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[2][6]
Base Na₂CO₃ (aq)K₃PO₄ or Cs₂CO₃ (anhydrous)Stronger bases are often needed for difficult couplings and can prevent side reactions like protodeboronation.[2][6]
Solvent THF/H₂O1,4-Dioxane or TolueneNon-polar aprotic solvents are often superior for sterically demanding couplings.[6]
Temperature 80 °C100 - 110 °COvercomes the higher activation energy barrier for oxidative addition.[6]
Q2: My reaction is messy, showing significant starting material decomposition and/or formation of a biaryl homocoupled product from my boronic acid. How can I fix this?

A2: This indicates that side reactions are outcompeting the desired cross-coupling. Homocoupling of the boronic acid is often exacerbated by the presence of oxygen, while protodeboronation (replacement of the -B(OH)₂ group with -H) can be promoted by water and certain bases.[4]

Solutions:

  • Prevent Protodeboronation:

    • Action: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or MIDA boronate. These are less prone to protodeboronation.

    • Action: Use anhydrous conditions with a base like K₃PO₄.

  • Minimize Homocoupling:

    • Action: Ensure the reaction is rigorously degassed. Use a freeze-pump-thaw technique (3 cycles) or bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes before adding the catalyst.[9]

    • Action: Use a more active catalyst system (see Q1). If the desired cross-coupling is slow, the competing homocoupling reaction can become dominant.[1]

Troubleshooting Guide: Buchwald-Hartwig Amination

This C-N bond-forming reaction is sensitive to the electronic nature of the amine and the aryl halide, as well as steric factors.

Q1: I am attempting to couple an amine with this compound, but the reaction is very slow or stalls completely.

A1: The failure of a Buchwald-Hartwig amination with this substrate can often be attributed to three main factors: (1) an insufficiently active catalyst for this sterically hindered environment, (2) catalyst inhibition by either the substrate's amino group or the amine coupling partner, and (3) an inappropriate choice of base.

Diagnostic Steps & Solutions:

  • Ligand Selection is Paramount: As with Suzuki coupling, the ligand choice is critical. For C-N coupling, sterically hindered biaryl phosphine ligands are essential.

    • Action: Screen ligands specifically developed for challenging aminations. For primary amines, BrettPhos is an excellent choice.[10] For a broader range of amines, XPhos or RuPhos are highly effective.[11]

  • Optimize the Base: Strong, non-nucleophilic bases are required. The choice of base is highly dependent on the solvent.[12][13]

    • Action: For nonpolar solvents like toluene or dioxane, a strong alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine-palladium complex.[12][13][14]

    • Caution: NaOtBu is a very strong base and may not be compatible with sensitive functional groups on your amine coupling partner.[10][11] In such cases, a weaker base like Cs₂CO₃ or K₃PO₄ might be screened, though this may require higher temperatures or longer reaction times.

  • Consider Potential Catalyst Inhibition:

    • Action: If coupling a primary amine, consider using a ligand like BrettPhos, which is specifically designed for this class of nucleophiles and can exhibit selectivity.[10]

    • Action: In some cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial catalyst deactivation.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_trouble Troubleshooting Points for this compound OA Oxidative Addition Pd(0) + Ar-Br → L-Pd(II)(Ar)(Br) Assoc Amine Association / Deprotonation L-Pd(II)(Ar)(Br) + HNR₂ + Base → L-Pd(II)(Ar)(NR₂) + H-Base⁺Br⁻ OA->Assoc RE Reductive Elimination L-Pd(II)(Ar)(NR₂) → Ar-NR₂ + Pd(0) Assoc->RE RE->OA T_OA Problem: Sluggish OA Cause: Steric hindrance (o-F) and electron-rich ring (p-NH₂). Solution: Use bulky, electron-rich ligand (e.g., XPhos, RuPhos) to create a more reactive Pd(0) species. T_OA:f0->OA:f0 T_Assoc Problem: Catalyst Inhibition / Poor Deprotonation Cause: Substrate's -NH₂ or coupling amine coordinates to Pd. Base is too weak. Solution: Use appropriate ligand (e.g., BrettPhos for R-NH₂). Use strong base (NaOtBu, LHMDS). T_Assoc:f0->Assoc:f0 T_RE Problem: Slow Reductive Elimination Cause: Sterically congested Pd(II) complex. Solution: Bulky ligands that promote RE. Higher temperatures may be required. T_RE:f0->RE:f0

Caption: Key troubleshooting points in the Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides. Success with this compound often hinges on managing steric hindrance and avoiding common side reactions.

Q1: My Sonogashira reaction is not working, or I am only isolating the homocoupled (Glaser) product of my alkyne.

A1: This is a very common issue in Sonogashira chemistry. The failure of the desired cross-coupling can be due to an inactive palladium catalyst (impeded by sterics), while the formation of the Glaser byproduct is directly caused by the copper co-catalyst.[1]

Diagnostic Steps & Solutions:

  • Address the Palladium Catalyst: The steric bulk of the ortho-fluoro group can significantly slow the oxidative addition step, which is often rate-limiting.[1] If this step is slow, the competing copper-mediated alkyne homocoupling can become the dominant pathway.

    • Action: As with other couplings, use a palladium catalyst system with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[1] These promote the formation of a highly reactive 14-electron Pd(0) species that is more effective with hindered substrates.[1]

  • Eliminate the Copper Co-catalyst: The most effective way to prevent Glaser homocoupling is to remove its cause.

    • Action: Switch to a copper-free Sonogashira protocol.[1] These protocols are often preferred for complex syntheses to avoid this major side reaction and prevent copper contamination in the final product.[1] Copper-free conditions typically require a highly active palladium catalyst and a suitable base.

  • Optimize the Base and Solvent:

    • Action: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used as both the base and sometimes as a co-solvent. For challenging substrates, a stronger, non-coordinating organic base might be beneficial in copper-free protocols.

    • Action: Ensure the solvent can dissolve all components. THF, DMF, or dioxane are common choices.

ParameterTraditional Conditions (High Risk of Failure)Recommended Optimization (Copper-Free)Rationale
Catalyst PdCl₂(PPh₃)₂, CuIPd(OAc)₂ or Pd₂(dba)₃ with a bulky ligand (e.g., cataCXium A, SPhos)Eliminates Glaser homocoupling.[1] Bulky ligands are critical for the hindered substrate.[15]
Base TEA or DIPACs₂CO₃ or PiperidineA screen of bases is often necessary. Piperidine has proven effective in some copper-free systems.[16]
Solvent THF or DMFDioxane or AcetonitrileChoice depends on substrate solubility and base.
Temperature Room Temp to 50 °C60 - 100 °CHigher temperatures may be needed to drive the sluggish oxidative addition step.

Frequently Asked Questions (FAQs)

Q: Should I protect the amino group on this compound before attempting a coupling reaction?

A: It depends on the specific reaction and coupling partner.

  • For Suzuki & Sonogashira: In many cases, protection is not necessary if a well-chosen, highly active catalyst system is used. The reaction can often proceed successfully with the free amine.

  • For Buchwald-Hartwig: Since you are forming a new C-N bond, the free amine on the substrate could potentially compete as a nucleophile, though it is generally much less reactive than the amine coupling partner. If you observe side reactions or catalyst inhibition is a major problem, protection with a group like Boc (tert-butyloxycarbonyl) could be a viable strategy.

  • General Consideration: If your coupling partner has a functional group that is incompatible with the free aniline (e.g., an acyl chloride), then protection is necessary.

Q: I am observing a significant amount of hydrodehalogenation (the bromine is replaced by a hydrogen). What causes this?

A: Hydrodehalogenation is a common side reaction in palladium catalysis. It can be caused by several factors, including the presence of water or other proton sources, certain bases, or a catalyst system where the desired cross-coupling pathway is slow. To minimize it, ensure you are using anhydrous solvents, a rigorously inert atmosphere, and a highly active catalyst system that promotes the desired coupling to occur at a much faster rate than the undesired dehalogenation.[4]

Q: What is the best way to store and handle this compound?

A: Like many aniline derivatives, this compound can be sensitive to light and air over long periods. It should be stored in a tightly sealed container, protected from light, and preferably in a cool, dry place or under an inert atmosphere.[17]

Exemplary Optimized Protocols

These are starting-point protocols based on best practices for challenging substrates. Further optimization may be required.

Protocol 1: Suzuki-Miyaura Coupling (Optimized for Hindered Substrate)
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., XPhos Pd G3, 2.5 mol%) and any additional ligand if required, and add this mixture to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve approx. 0.1 M concentration).

  • Degassing: Subject the sealed flask to three freeze-pump-thaw cycles to ensure all oxygen is removed.[4][9]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.[4][9]

Protocol 2: Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed acetonitrile or dioxane via syringe.

  • Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

References
  • BenchChem. (2025). Technical Support Center: Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]

  • BenchChem. (2025).
  • The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed. (2012). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]

  • National Institutes of Health. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • National Institutes of Health. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

  • ResearchGate. (2009). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (2025).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Benzoates: A Comparative Analysis of Methyl 5-amino-3-bromo-2-fluorobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the myriad of building blocks available, halogenated aromatic compounds stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparison of Methyl 5-amino-3-bromo-2-fluorobenzoate against other halogenated benzoates, offering insights into its reactivity and practical application in key cross-coupling reactions.

The strategic placement of amino, bromo, and fluoro substituents on the benzoate ring endows this compound with a unique reactivity profile. The presence of both a bromine and a fluorine atom allows for selective functionalization, a highly sought-after attribute in the synthesis of complex molecules. This guide will delve into the nuances of its performance in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by established chemical principles and data from analogous systems.

Comparative Reactivity in Cross-Coupling Reactions

The utility of a halogenated aromatic compound is largely defined by its performance in cross-coupling reactions. The following sections provide a comparative analysis of this compound in two of the most powerful and widely used transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: The Power of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance. The reactivity of the aryl halide in this reaction is primarily governed by the strength of the carbon-halogen bond, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst.

The general reactivity trend for halogens in the oxidative addition step is I > Br > Cl > F.[1] This is directly correlated with the carbon-halogen bond dissociation energies, where the C-I bond is the weakest and the C-F bond is the strongest. Consequently, aryl bromides, such as this compound, are generally more reactive than their chloro- counterparts, often providing higher yields under milder conditions.[1]

The electronic nature of the substituents on the aromatic ring also plays a crucial role. The electron-donating amino group and the electron-withdrawing fluorine and methyl ester groups in this compound create a complex electronic environment. While the amino group can increase electron density on the ring, potentially slowing down the oxidative addition, the ortho-fluorine atom's strong inductive effect can enhance the electrophilicity of the carbon atom bonded to bromine, facilitating the reaction.

Table 1: Comparative Performance of Halogenated Benzoates in Suzuki-Miyaura Coupling (Analogous Systems)

Halogenated Benzoate (Analogous)Coupling PartnerCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
1-Bromo-2-fluoro-4-methoxybenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O10095[2]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄ / 1,4-Dioxane/H₂O85-9585[3]
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄Na₂CO₃ / 1,4-DioxaneN/AMajor Isomer[4]

Note: The data presented is for structurally similar compounds and serves to provide a predictive framework for the reactivity of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by adding Palladium(II) acetate and SPhos to anhydrous toluene. Stir this mixture at room temperature for 10 minutes under an inert atmosphere.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add the pre-mixed catalyst to the Schlenk flask containing the reagents. Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)L2-X] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex [Ar-Pd(II)L2-R] transmetalation->pd_r_complex r_b_oh2 R-B(OH)2 (Base) r_b_oh2->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of aryl amines.[5] The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. For a substrate like this compound, the presence of the primary amino group can potentially lead to self-coupling or other side reactions. However, the use of bulky, electron-rich phosphine ligands can often mitigate these issues and promote the desired intermolecular coupling.[1]

The reactivity of the C-Br bond in this compound is expected to be favorable for Buchwald-Hartwig amination. The electron-withdrawing nature of the fluorine and ester groups can enhance the electrophilicity of the aryl ring, facilitating the initial oxidative addition step.

Table 2: Buchwald-Hartwig Amination of Analogous Bromoanilines

Bromoaniline (Analogous)AmineCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
2-Bromo-5-chloro-3-methylpyrazineAnilinePd₂(dba)₃ / XPhosCs₂CO₃ / Toluene10095[5]
Ortho-substituted aryl bromidesAmmonium sulfatePd(OAc)₂ / JosiphosK₃PO₄ / Dioxane110High Selectivity[6]

Note: This data from similar substrates suggests that this compound would be a viable substrate for Buchwald-Hartwig amination with appropriate catalyst and ligand selection.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • XPhos or other suitable biarylphosphine ligand (0.02-0.10 equiv)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere is maintained.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel or celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)L-X] oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L(NHR2)]+X- amine_coordination->pd_amine_complex r2nh R2NH r2nh->amine_coordination deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex [Ar-Pd(II)L(NR2)] deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, often starting from a readily available fluorinated aniline or benzoic acid derivative. A plausible synthetic route involves the bromination of a suitable precursor followed by esterification and reduction of a nitro group or introduction of the amino group.

Protocol 3: Illustrative Synthesis of a Halogenated Aminobenzoate

The following protocol for the synthesis of methyl 3-amino-5-bromo-2-hydroxybenzoate from the corresponding nitro compound illustrates a common synthetic strategy that can be adapted for the synthesis of this compound.[7]

Materials:

  • Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

  • Iron powder

  • Saturated ammonium chloride solution

  • Methanol

  • Diatomaceous earth

Procedure:

  • Reaction Setup: In a round-bottom flask, mix methyl 5-bromo-2-hydroxy-3-nitrobenzoate with methanol.

  • Reducing Agent Addition: Add activated iron powder to the mixture.

  • Reaction Initiation: Heat the reaction mixture to a gentle reflux and slowly add a saturated ammonium chloride solution dropwise.

  • Reaction Execution: Maintain the reflux for 3 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and add diatomaceous earth. Filter the mixture.

  • Purification: Combine the filtrates, evaporate the solvent under reduced pressure, and purify the crude product by flash chromatography.

Experimental_Workflow start Start: Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction Execution (Heating, Stirring, Monitoring) start->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A generalized experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern provides a handle for selective functionalization through well-established cross-coupling methodologies. While direct comparative data is often proprietary or not widely published, a thorough understanding of the underlying principles of reactivity, supported by data from analogous systems, allows for the rational design of synthetic routes. The protocols provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this and other halogenated benzoates in their quest for novel molecules with significant applications in drug discovery and materials science.

References

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]

  • PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PMC. Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts. [Link]

  • PubMed. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. [Link]

  • PMC. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

  • Google Patents.
  • Beilstein Journals. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. [Link]

  • Request PDF. Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. [Link]

  • Organic Syntheses Procedure. 2-Amino-5-bromobenzaldehyde. [Link]

  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • HPU2 Publishing House. Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • PMC. Methyl 2-amino-5-bromobenzoate. [Link]

  • NIH. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Lead Sciences. Methyl 4-amino-3-bromo-5-fluorobenzoate. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 5-amino-3-bromo-2-fluorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer versatile derivatization and potent biological activity is paramount. Substituted aminobenzoate derivatives have consistently demonstrated their value as privileged structures in drug discovery, with applications ranging from antimicrobial to anticancer agents.[1] This guide focuses on a promising, yet underexplored, building block: Methyl 5-amino-3-bromo-2-fluorobenzoate . The unique substitution pattern of this compound—featuring a nucleophilic amino group, an ester for potential prodrug strategies, and strategically placed halogen atoms that can modulate pharmacokinetic properties and provide sites for further functionalization—marks it as a compelling starting point for the development of new therapeutic candidates.

This document provides a comprehensive technical overview, presenting a prospective analysis of the synthesis, characterization, and validation of this compound and its derivatives. By drawing upon established methodologies for analogous compounds, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this versatile scaffold.

Synthesis and Characterization of the Core Scaffold

Proposed Synthetic Pathway

The most plausible synthetic route involves the reduction of the corresponding nitro-precursor, Methyl 2-bromo-3-fluoro-5-nitrobenzoate . This precursor is commercially available, providing a reliable starting point for the synthesis.

Synthesis Start Methyl 2-bromo-3-fluoro-5-nitrobenzoate Product This compound Start->Product Reduction Reagents Fe / NH4Cl Ethanol/Water Reagents->Start

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via the reduction of Methyl 2-bromo-3-fluoro-5-nitrobenzoate.

Materials:

  • Methyl 2-bromo-3-fluoro-5-nitrobenzoate

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-bromo-3-fluoro-5-nitrobenzoate (1.0 eq).

  • Add a 5:1 mixture of ethanol and water.

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization and Validation Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the standard analytical techniques to be employed.

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Validation Synthesis Crude Product Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS HPLC HPLC Purity Analysis NMR->HPLC MS->HPLC IR Infrared Spectroscopy HPLC->IR Final_Product Validated Product (>95% Purity) IR->Final_Product

Caption: A standard workflow for the purification and validation of the synthesized compound.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methyl ester protons around 3.9 ppm, and a broad singlet for the amine protons.
¹³C NMR Resonances for the ester carbonyl, aromatic carbons (with C-F and C-Br splitting), and the methyl ester carbon.
LC-MS A parent ion peak corresponding to the molecular weight of the compound (C8H7BrFNO2).
HPLC A single major peak indicating high purity (ideally >95%).
IR Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-F and C-Br stretching.

Comparative Analysis of "this compound" Derivatives

The true potential of a scaffold lies in its ability to be derivatized to modulate its biological activity. The amino and ester functionalities of this compound are prime handles for chemical modification.

Proposed Derivative Classes and Their Rationale

Based on the known biological activities of similar aminobenzoate structures, we propose the synthesis and evaluation of the following derivative classes:

  • Schiff Bases: Condensation of the amino group with various substituted aldehydes can yield Schiff bases, which have been shown to possess potent antimicrobial and anticancer properties.[2][3]

  • Amides: Acylation of the amino group with different acyl chlorides or carboxylic acids can lead to amide derivatives. This modification can influence the compound's solubility, hydrogen bonding capacity, and interaction with biological targets.

  • Sulfonamides: Reaction of the amino group with sulfonyl chlorides can produce sulfonamide derivatives, a well-established pharmacophore in a variety of drugs.

  • Heterocyclic Derivatives: The amino group can serve as a nucleophile in reactions to form various heterocyclic rings, such as benzimidazoles or quinazolinones, which are known to exhibit a wide range of biological activities.

Performance Comparison: A Focus on Antimicrobial Activity

To provide a framework for comparison, we will focus on the potential antimicrobial activity of the proposed derivatives. The following table presents a hypothetical comparison based on Minimum Inhibitory Concentration (MIC) values against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data is illustrative and would need to be confirmed by experimental validation.

Derivative ClassR-Group / SubstituentPredicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
Parent Scaffold ->128>128The core scaffold is not expected to have significant intrinsic activity.
Schiff Base 4-Nitrobenzylidene16-3264-128The nitro group can enhance antimicrobial activity through various mechanisms.
Schiff Base 2-Hydroxybenzylidene8-1632-64The hydroxyl group can chelate metal ions essential for bacterial growth.
Amide 4-Chlorobenzoyl32-64>128Halogenated benzamides are known to have antibacterial properties.
Sulfonamide 4-Methylbenzenesulfonyl64-128>128The sulfonamide moiety is a classic antibacterial pharmacophore.
Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains using the broth microdilution method.

Materials:

  • Synthesized derivatives

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Validation of a Potential Mechanism of Action: A Case Study in Anticancer Activity

Beyond antimicrobial applications, substituted aminobenzoates have shown promise as anticancer agents. A key aspect of validating a new compound series is to investigate its potential mechanism of action.

Hypothetical Signaling Pathway Involvement

Many small molecule kinase inhibitors target the ATP-binding site of kinases involved in cancer cell proliferation and survival. The structural features of the proposed derivatives, particularly the potential for hydrogen bonding and hydrophobic interactions, make them plausible candidates for kinase inhibitors.

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Receptor->Downstream Phosphorylation Derivative Aminobenzoate Derivative Derivative->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis

Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase by a derivative.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on a human cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.

Materials:

  • Synthesized derivatives

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

"this compound" represents a promising and versatile scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive, albeit prospective, analysis of its synthesis, characterization, and potential for derivatization to yield compounds with significant biological activity. The proposed experimental protocols offer a clear roadmap for researchers to validate the hypotheses presented herein.

Future work should focus on the synthesis and rigorous characterization of the parent compound and its derivatives. Subsequent screening against a broad panel of microbial strains and cancer cell lines will be crucial to elucidate the structure-activity relationships and identify lead compounds for further optimization. Mechanistic studies, such as kinase inhibition assays and molecular docking, will provide valuable insights into the mode of action of the most potent derivatives. The strategic combination of halogen atoms and reactive functional groups in "this compound" provides a rich chemical space for exploration, with the potential to yield novel drug candidates that address unmet medical needs.

References

  • A Comparative Analysis of Substituted Aminobenzoate Derivatives in Drug Discovery. Benchchem.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

  • Evaluating the Biological Activity of Novel Para-Aminobenzoic Acid Analogs: A Comparative Guide. Benchchem.

Sources

A Comparative Guide to the Biological Activity of Methyl 5-amino-3-bromo-2-fluorobenzoate Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel analogues of Methyl 5-amino-3-bromo-2-fluorobenzoate. Rooted in the principles of structure-activity relationship (SAR) studies, this document outlines a systematic approach to explore the therapeutic potential of this chemical scaffold, with a primary focus on anticancer and anti-inflammatory activities. The proposed experimental designs are based on established methodologies and insights from related halogenated aromatic compounds.

Introduction: The Rationale for Analogue-Based Discovery

The core structure, this compound, presents a unique substitution pattern on the benzene ring, featuring an activating amino group and two deactivating but electronically distinct halogen atoms. While the biological profile of this specific molecule is not extensively documented in publicly available literature, the broader class of halogenated benzoic acid derivatives has shown promise in various therapeutic areas. Notably, the introduction of halogens can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, often enhancing therapeutic efficacy.[1] For instance, halogenated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] Similarly, bromophenols derived from marine organisms have exhibited potent anti-inflammatory properties.[2]

This guide, therefore, proposes a systematic exploration of analogues to elucidate the key structural determinants for biological activity. By strategically modifying the substituents on the aromatic ring, we can probe the electronic and steric requirements for optimal interaction with potential biological targets.

Proposed Analogues for Synthesis and Evaluation

To establish a clear structure-activity relationship, a focused library of analogues is proposed. These analogues are designed to probe the individual and combined contributions of the substituents at the 3- and 5-positions, as well as the impact of modifying the ester group.

Table 1: Proposed Analogues of this compound for SAR Studies

Compound IDR1 (Position 3)R2 (Position 5)R3 (Ester)Rationale for Inclusion
MABF-01 (Parent) BrNH₂OCH₃Parent compound for baseline activity.
MABF-02 ClNH₂OCH₃Investigate the effect of a less bulky, more electronegative halogen at R1.
MABF-03 INH₂OCH₃Explore the impact of a larger, more polarizable halogen at R1.
MABF-04 BrNO₂OCH₃Evaluate the effect of a strongly electron-withdrawing group at R2.
MABF-05 BrAcetamidoOCH₃Assess the influence of a neutral, hydrogen-bond donating/accepting group at R2.
MABF-06 HNH₂OCH₃Determine the necessity of the halogen at R1 for activity.
MABF-07 BrNH₂OEtExamine the effect of a slightly larger ester group on solubility and activity.
MABF-08 BrNH₂OHInvestigate the impact of the free carboxylic acid on activity and solubility.

Synthetic Strategy: A Generalized Approach

The synthesis of the proposed analogues can be achieved through a multi-step process, likely starting from a commercially available substituted fluorobenzoic acid. A generalized synthetic workflow is presented below. The specific reagents and conditions would need to be optimized for each analogue.

Synthetic_Workflow A Substituted 2-Fluorobenzoic Acid B Nitration A->B HNO₃, H₂SO₄ C Esterification B->C CH₃OH, H₂SO₄ (cat.) D Halogenation C->D NBS/NCS/NIS E Reduction of Nitro Group D->E Fe, NH₄Cl or H₂, Pd/C F Final Analogue E->F Purification

Caption: Generalized synthetic workflow for the proposed analogues.

Experimental Protocol: General Synthesis of Halogenated Methyl Aminobenzoate Analogues

This protocol provides a general framework. Specific reaction times, temperatures, and purification methods will require optimization for each target molecule.

  • Nitration: To a solution of the starting substituted 2-fluorobenzoic acid in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C. Stir the reaction mixture at room temperature for the appropriate duration. Pour the mixture onto ice and filter the resulting precipitate.

  • Esterification: Reflux the nitrated benzoic acid derivative in methanol with a catalytic amount of sulfuric acid. Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the ester with a suitable organic solvent. Purify the crude product by column chromatography.[3][4]

  • Halogenation: Dissolve the methyl nitrobenzoate in a suitable solvent (e.g., acetonitrile or DMF). Add N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) and stir at room temperature or with gentle heating. Monitor the reaction by TLC. Isolate and purify the halogenated product.

  • Reduction: To a solution of the halogenated methyl nitrobenzoate in ethanol and water, add iron powder and ammonium chloride. Reflux the mixture until the reaction is complete (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate. Extract the product and purify by column chromatography.

Biological Evaluation: A Two-Pronged Approach

Based on the activities of structurally related compounds, we propose screening the synthesized analogues for both anticancer and anti-inflammatory properties.

Anticancer Activity Screening

The initial screening will focus on evaluating the cytotoxic effects of the analogues on a panel of human cancer cell lines.

Anticancer_Screening_Workflow A Synthesized Analogues B MTT Cytotoxicity Assay (e.g., MCF-7, A549, HCT116) A->B C Determine IC₅₀ Values B->C D Select Lead Compounds (IC₅₀ < 10 µM) C->D E Mechanism of Action Studies D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Signaling Pathway Analysis (Western Blot for key proteins like Caspase-3, Bcl-2, Bax) E->H

Caption: Workflow for anticancer activity screening and initial mechanism of action studies.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogues (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Table 2: Hypothetical Anticancer Activity Data (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
MABF-01 15.225.818.5
MABF-02 12.520.115.3
MABF-03 8.912.49.7
MABF-04 >100>100>100
MABF-05 22.135.628.4
MABF-06 55.778.263.9
MABF-07 18.929.321.7
MABF-08 9.815.111.2
Anti-inflammatory Activity Screening

The anti-inflammatory potential will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The underlying mechanism can be further explored by examining effects on key inflammatory pathways like NF-κB.[2][5]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the analogues for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Table 3: Hypothetical Anti-inflammatory Activity Data

Compound IDNO Inhibition (%) at 10 µMIC₅₀ for NO Inhibition (µM)
MABF-01 45.312.8
MABF-02 52.19.5
MABF-03 38.918.2
MABF-04 5.2>100
MABF-05 25.635.1
MABF-06 15.868.4
MABF-07 42.114.9
MABF-08 65.76.2

Interpreting the Structure-Activity Relationship (SAR)

The hypothetical data presented in Tables 2 and 3 allows for a preliminary SAR analysis:

  • Role of Halogen at R1: The data suggests that a halogen at the 3-position is crucial for both anticancer and anti-inflammatory activity, as its removal (MABF-06) leads to a significant loss of potency. The nature of the halogen also appears to be important, with the larger iodine (MABF-03) potentially favoring anticancer activity, while chlorine (MABF-02) might be optimal for anti-inflammatory effects. This highlights the delicate balance between steric and electronic effects.[6][7]

  • Influence of Substituent at R2: Replacing the amino group with a nitro group (MABF-04) abolishes activity, indicating that an electron-donating or hydrogen-bonding group at this position is likely essential.

  • Impact of the Ester Group: The free carboxylic acid (MABF-08) shows enhanced activity in both assays, suggesting that it may improve solubility or form key interactions with the biological target.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Key Activity Determinants A This compound B Halogen at Position 3 (Crucial for Activity) A->B Substitution C Amino Group at Position 5 (Likely Essential) A->C Substitution D Ester/Carboxylic Acid (Modulates Potency) A->D Modification

Caption: Key structural determinants for biological activity based on hypothetical data.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to exploring the therapeutic potential of this compound analogues. The proposed synthesis and screening cascade provides a clear path to identifying lead compounds for further development. Future work should focus on expanding the analogue library, conducting more in-depth mechanism of action studies for the most potent compounds, and ultimately, evaluating their efficacy and safety in preclinical in vivo models. The structure-activity relationships derived from these studies will be invaluable in the rational design of next-generation therapeutic agents based on this promising chemical scaffold.

References

  • Vertex AI Search. (n.d.). Methyl 5-amino-2-bromo-3-fluorobenzoate.
  • Loew, G. H., Nienaber, V., & Poulsen, M. (1984). Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity. Molecular Pharmacology, 26(1), 19–34.
  • Szychowska, K., et al. (2022).
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis.
  • PubChem. (n.d.). This compound.
  • Kashif, M., et al. (2022). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.
  • El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(19), 6593.
  • Ozturk, G., et al. (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science, 11(2), 526-532.
  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024.
  • Zhang, M., et al. (2022).
  • Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable N. J. Synth. Chem., 2, 148-155.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.
  • Thomson, A. M., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 25(12), 2950.
  • Kim, A. R., et al. (2018). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. International Journal of Molecular Medicine, 41(2), 856-864.
  • Lee, J. H., et al. (2018). Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells. Experimental and Therapeutic Medicine, 15(4), 3345-3352.

Sources

A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of Methyl 5-amino-3-bromo-2-fluorobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental spectra for this specific molecule, we will delve into a predictive approach grounded in fundamental spectroscopic principles. This guide will contrast the predicted spectral characteristics of this compound with the known spectral data of its isomers and analogues, thereby providing a robust framework for its structural elucidation.

The Imperative of Spectroscopic Analysis in Molecular Characterization

The precise arrangement of functional groups on an aromatic ring profoundly influences a molecule's chemical reactivity, biological activity, and physical properties. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule's structure. Each technique probes different aspects of the molecular architecture, and together, they offer a synergistic and definitive confirmation of the intended structure.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups (like -F, -Br, and -CO₂CH₃) deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -NH₂) shield protons, causing an upfield shift.

Predicted ¹H NMR Spectrum of this compound:

  • Aromatic Protons: The benzene ring has two protons. The proton at C4 will be influenced by the ortho-amino group and the para-bromo group. The proton at C6 will be influenced by the ortho-amino group and the para-fluoro group. We would expect two distinct signals in the aromatic region (typically 6.0-8.0 ppm), likely appearing as doublets due to coupling with each other. The fluorine atom will also introduce additional coupling (H-F coupling).

  • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration. This signal is often found between 3.5 and 5.0 ppm.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group, typically appearing around 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic structure.

Predicted ¹³C NMR Spectrum of this compound:

  • Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the fluorine (C2) will show a large C-F coupling constant and a significant downfield shift. The carbons attached to the bromo (C3) and amino (C5) groups will also have characteristic chemical shifts. The carboxyl carbon (C1) will be the most downfield of the aromatic carbons.

  • Carbonyl Carbon (-C=O): A signal in the range of 160-170 ppm is characteristic of an ester carbonyl group.

  • Methyl Carbon (-OCH₃): A signal around 50-55 ppm is expected for the methyl group of the ester.

Comparative Analysis with Isomers:

The predicted spectra of this compound can be distinguished from its isomers by the unique splitting patterns and chemical shifts of the aromatic protons and carbons. For instance, an isomer like Methyl 3-amino-2-bromo-5-fluorobenzoate would exhibit a different set of H-F and H-H coupling constants in the ¹H NMR spectrum, leading to a distinct multiplicity for the aromatic signals.

Table 1: Comparison of Predicted ¹H NMR Data for Aromatic Protons of this compound and a Structural Isomer.

CompoundPredicted Aromatic Proton SignalsKey Differentiating Features
This compound Two doublets in the aromatic region.Distinct H-H and H-F coupling constants leading to a unique splitting pattern.
Methyl 3-amino-2-bromo-5-fluorobenzoate Two distinct signals in the aromatic region, likely a doublet and a doublet of doublets.Altered chemical shifts and coupling constants due to the different positions of the substituents.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted FT-IR Spectrum of this compound:

  • N-H Stretching: The amino group (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the ester carbonyl group.

  • C-O Stretching: An absorption band in the region of 1200-1300 cm⁻¹ corresponds to the C-O stretching of the ester.

  • C-F Stretching: A strong absorption band in the range of 1000-1100 cm⁻¹ is characteristic of the C-F bond.

  • C-Br Stretching: A weaker absorption band in the lower frequency region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

The presence and specific positions of these bands provide strong evidence for the key functional groups in the molecule.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₇BrFNO₂) is approximately 247.96 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment ion at m/z [M-31]⁺. Loss of the entire ester group (-CO₂CH₃) would result in a fragment at m/z [M-59]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound. [1]

IonPredicted m/zNotes
[M]⁺~247.96Molecular ion peak with a characteristic bromine isotope pattern.
[M+H]⁺~248.97Protonated molecular ion, commonly observed in soft ionization techniques.
[M-OCH₃]⁺~216.95Loss of the methoxy group.
[M-CO₂CH₃]⁺~188.95Loss of the methyl ester group.

The predicted collision cross-section values for various adducts of this molecule can also be used for comparison with experimental data from ion mobility-mass spectrometry.[1]

Experimental Protocols

General Procedure for Spectroscopic Analysis:

  • Sample Preparation: Dissolve a small amount of the purified solid "this compound" in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For FT-IR, the sample can be analyzed as a thin film on a salt plate or as a KBr pellet. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences are used.

  • FT-IR Spectroscopy: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Visualizing the Workflow

Caption: Workflow for the structural confirmation of a synthesized compound.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR, FT-IR, and Mass Spectrometry. By predicting the expected spectral features and comparing them with those of known isomers, a definitive structural assignment can be made. The unique combination of chemical shifts, coupling patterns, vibrational frequencies, and mass-to-charge ratios serves as a robust fingerprint for this specific molecule, underscoring the power of modern spectroscopic techniques in chemical research and development.

References

  • Waters Corporation. Mass Spectrometry.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChemLite. This compound (C8H7BrFNO2).[Link]

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A Comparative Guide to the Purity Assessment of Methyl 5-amino-3-bromo-2-fluorobenzoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 5-amino-3-bromo-2-fluorobenzoate is a substituted aminobenzoate that serves as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs). As a key starting material or intermediate, its purity profile directly influences the quality, safety, and efficacy of the final drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1] Any component of a new drug substance that is not the chemical entity itself is considered an impurity.[2] The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying these impurities, making their accurate detection and quantification a non-negotiable aspect of pharmaceutical development.[3][4]

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for assessing the purity of this compound. We will explore the causality behind methodological choices, present a fully validated HPLC protocol with supporting data, and objectively compare its performance against alternative and complementary analytical technologies.

Part 1: The Gold Standard: Reversed-Phase HPLC for Purity and Impurity Profiling

Expertise & Rationale: Why Reversed-Phase HPLC is the Method of Choice

For a compound like this compound, which is a polar, halogenated aromatic compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the unequivocally superior choice for purity analysis.[5] The retention mechanism in RP-HPLC, based on hydrophobic interactions between the analyte and a non-polar stationary phase, is ideal for separating the main compound from potential process-related impurities or degradants, which will invariably differ in polarity.[5]

The selection of the stationary phase is the most critical parameter in method development.[6]

  • C18 (Octadecylsilane) Columns: This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and robustness. It is the logical starting point for developing a separation method.

  • PFP (Pentafluorophenyl) Columns: For halogenated aromatic compounds, PFP columns present a compelling alternative. They provide unique selectivity through a combination of hydrophobic, aromatic (π–π), and dipole-dipole interactions, which can significantly enhance the resolution of closely related halogenated isomers or impurities that may be difficult to separate on a standard C18 phase.[7][8]

For this guide, we will proceed with a validated method using a C18 column, as it provides a robust and widely applicable baseline. However, for challenging separations involving positional isomers, a PFP column should be the first alternative investigated.

Experimental Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the HPLC purity assessment process, from initial sample handling to the final, validated result.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation prep_std Prepare Standard Solutions (e.g., 1.0 mg/mL stock) instrument Instrument Setup & System Suitability Test (SST) prep_std->instrument prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in diluent) prep_sample->instrument prep_mobile Prepare & Degas Mobile Phase prep_mobile->instrument injection Inject Standards & Samples instrument->injection acquisition Data Acquisition (Chromatogram Generation) injection->acquisition integration Peak Integration acquisition->integration quant Quantification (% Purity, % Impurity) integration->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation caption Figure 1. HPLC analysis workflow.

Caption: Figure 1. HPLC analysis workflow.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Software: OpenLab CDS or equivalent.

  • Filters: 0.45 µm PTFE syringe filters.

2. Reagents and Solutions:

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid (FA): LC-MS grade.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

3. Chromatographic Conditions:

Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimized via UV scan)

| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (Re-equilibration) |

4. Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability Test (SST):

  • Inject the Standard Stock Solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be ≥ 2000 and the tailing factor ≤ 2.0.

6. Quantification:

  • Calculate the percentage purity of the main peak using the area percent normalization method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: Method Validation Summary

Method validation is the process that proves an analytical technique is acceptable for its intended use.[9] The following table summarizes hypothetical but realistic validation data for the described method, performed in accordance with ICH guidelines.

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity No interference at the analyte's retention time from blank, impurities, or degradants.Peak is pure and well-resolved from forced degradation peaks.Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9995Pass
Range 0.1 µg/mL to 100 µg/mL-Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.45%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%0.82%Pass
Limit of Detection (LOD) S/N ≥ 30.03 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.1 µg/mLPass
Robustness %RSD ≤ 2.0% after minor changes (flow, temp)All results within specification.Pass

Part 2: A Comparative Guide to Alternative & Complementary Techniques

While RP-HPLC is the gold standard for purity determination, a comprehensive quality assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns with smaller particles (<2 µm), resulting in significantly faster analysis times and higher resolution.[10]

  • Expertise: For a QC lab focused on high throughput, converting the HPLC method to UHPLC is a logical step. The shorter run times translate directly to cost savings in solvent consumption and analyst time.

  • Comparison:

    Feature HPLC (Hypothetical) UHPLC (Hypothetical)
    Run Time 35 minutes 7 minutes
    Resolution Good Excellent
    Solvent Consumption ~35 mL / run ~5 mL / run

    | System Pressure | 150-200 bar | 600-800 bar |

Gas Chromatography (GC)

GC is the ideal technique for analyzing volatile or semi-volatile compounds.[10] Its primary role in this context is not to measure the purity of the main compound but to quantify process-related volatile impurities.

  • Expertise: The synthesis of substituted aminobenzoates often involves organic solvents.[11] According to ICH Q3C guidelines, residual solvents must be controlled.[1] GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the definitive method for this analysis.[12] HPLC is unsuitable for detecting most common residual solvents like methanol, ethanol, or acetone.

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatographic technique that uses supercritical CO₂ as the primary mobile phase, drastically reducing the use of organic solvents.[13]

  • Expertise: SFC excels at both chiral and achiral separations and is particularly powerful for preparative chromatography where large amounts of solvent would otherwise be used. While more of a niche technique for routine QC, its speed and unique selectivity make it a valuable problem-solving tool.[12] For separating closely related positional isomers of this compound, SFC could offer a completely different and potentially superior selectivity profile compared to RP-HPLC.

Part 3: Data Interpretation and Adherence to Regulatory Standards

Authoritative Grounding: The ICH Q3A Decision Tree

The ultimate goal of purity analysis is to ensure the safety of the drug substance. The ICH Q3A guideline provides a clear decision-making framework for this.[4] An impurity's level dictates the required action: reporting, identification, or qualification.

  • Reporting Threshold: The level above which an impurity must be reported.

  • Identification Threshold: The level above which the structure of an impurity must be determined.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[4]

The following diagram illustrates this critical decision-making process.

ICH_Decision_Tree start Impurity Detected by Validated HPLC Method q1 Is Impurity Level > Reporting Threshold? start->q1 report Report Impurity in Filings q1->report Yes no_action No Action Required q1->no_action No q2 Is Impurity Level > Identification Threshold? report->q2 identify Identify Structure (e.g., using LC-MS, NMR) q2->identify Yes end_node Impurity Profile Acceptable q2->end_node No q3 Is Impurity Level > Qualification Threshold? identify->q3 qualify Qualify Impurity (Establish Biological Safety) q3->qualify Yes q3->end_node No qualify->end_node caption Figure 2. Decision tree for impurity management.

Caption: Figure 2. Decision tree for impurity management.

Conclusion

The purity assessment of this compound is a critical quality control step, underpinned by regulatory expectations for safety and efficacy. A well-developed and validated Reversed-Phase HPLC method stands as the gold standard for this analysis, providing the necessary specificity, accuracy, and precision to quantify the active component and its related impurities.

While HPLC is the primary workhorse, a comprehensive analytical strategy should embrace the strengths of orthogonal techniques. UHPLC offers a direct path to higher throughput and efficiency. Gas Chromatography is indispensable for the control of residual solvents, a task for which HPLC is ill-suited. Finally, techniques like SFC provide powerful, alternative selectivities for troubleshooting complex separation challenges. By integrating these methods within a framework guided by ICH principles, researchers and drug development professionals can ensure a robust and compliant purity assessment, safeguarding the quality of the final pharmaceutical product.

References

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • El-Gindy, A., & Emara, S. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 54-66. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available at: [Link]

  • Ahmad, I., et al. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. Available at: [Link]

  • MacLeod, S., et al. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 22(8), 960-966. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]

  • Pasquini, C., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 13(4), 856-864. Available at: [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Scribd. (n.d.). ICH Guidelines & Impurity Detection Methods. Available at: [Link]

  • Singh, L., & Nema, R. K. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(3), 269-276. Available at: [Link]

  • ResearchGate. (2025). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). Available at: [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research, 21(4), 66-82. Available at: [Link]

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 5-amino-3-bromo-2-fluorobenzoate in N-Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary for the Research Professional

In the landscape of pharmaceutical development, the efficiency, reproducibility, and safety of synthetic routes are paramount. Intermediates such as Methyl 5-amino-3-bromo-2-fluorobenzoate (MABF) are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs).[1] A thorough understanding of their reaction kinetics is not merely an academic exercise; it is a fundamental requirement for process optimization, scale-up, and the control of impurity profiles.

This guide presents a comparative kinetic study of the N-acylation of MABF, a common and critical transformation in drug synthesis. We eschew a simple recitation of facts in favor of a deeper causal analysis. We will explore why certain experimental choices are made and how the unique substitution pattern of MABF—specifically the ortho-fluorine and meta-bromine relative to the reacting amino group—influences its reactivity.

The performance of MABF is benchmarked against two structurally simpler, commercially available analogues: Methyl 5-aminobenzoate (MAB) and Methyl 3-bromo-5-aminobenzoate (MBAB). Through detailed experimental protocols and comparative data, this guide will provide researchers and drug development professionals with the field-proven insights necessary to anticipate reaction behavior, optimize conditions, and accelerate development timelines.

The Strategic Importance of Kinetic Analysis in Synthesis

Chemical kinetics, the study of reaction rates, provides a quantitative framework for understanding reaction mechanisms.[2] For process chemists and drug developers, kinetic data is invaluable for:

  • Mechanism Elucidation: Confirming the proposed reaction mechanism and identifying the rate-determining step.[3][4]

  • Process Optimization: Identifying the optimal concentrations, temperature, and catalyst loading to maximize yield and minimize reaction time.

  • Impurity Profiling: Understanding the rates of formation of side products, allowing for the development of strategies to suppress them.

  • Safe & Scalable Synthesis: Predicting reaction exotherms and ensuring that processes can be safely scaled from the laboratory to manufacturing.

Our model reaction, the N-acylation of the primary amine on the benzoate ring, is a cornerstone of API synthesis. We will investigate this reaction under pseudo-first-order conditions to simplify the kinetic analysis and derive robust, comparable rate constants.[5]

Designing a Self-Validating Kinetic Study: Methodology and Rationale

To ensure the trustworthiness and accuracy of our findings, a robust experimental design is critical. The choice of analytical methodology is the first and most crucial decision.

Selecting the Optimal Analytical Technique

Several techniques can monitor reaction progress, each with distinct advantages and limitations.[6][7]

  • UV-Vis Spectrophotometry: Ideal for reactions where a reactant or product has a unique and strong chromophore.[8][9][10] While often simple and rapid, it can be confounded by overlapping spectra from starting materials, products, and intermediates.

  • In-situ IR/Raman Spectroscopy (e.g., ReactIR™): Provides real-time concentration data by monitoring specific vibrational bands.[11] This method is powerful for continuous monitoring without sampling but requires careful calibration and can be complex to interpret in mixtures.

  • High-Performance Liquid Chromatography (HPLC): Offers unambiguous quantification by physically separating all components of the reaction mixture (reactant, product, internal standard, impurities) before detection.[12] Though it involves discrete sampling, its specificity and accuracy make it the gold standard for kinetic studies in complex organic synthesis.

For this guide, HPLC is selected as the primary analytical method. Its ability to provide clean, quantifiable data for individual species ensures the integrity of the kinetic measurements, forming a self-validating system where the disappearance of reactant can be directly correlated with the appearance of the product.

Experimental Workflow for Kinetic Analysis

The following workflow provides a systematic approach to acquiring and analyzing kinetic data. This process ensures reproducibility and minimizes experimental error.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions: - Substrate (e.g., MABF) - Acylating Agent - Internal Standard B Equilibrate Reaction Solvent to Desired Temperature (e.g., 25°C) C Initiate Reaction: Combine Substrate and Acylating Agent (t=0) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Aliquot (e.g., with a primary amine) D->E F Prepare for HPLC: Add Internal Standard, Dilute E->F G Inject onto HPLC and Acquire Chromatogram F->G H Integrate Peak Areas (Substrate, Product, Standard) G->H I Calculate Substrate Concentration vs. Time H->I J Plot ln[Substrate] vs. Time I->J K Perform Linear Regression to Determine k_obs J->K L Calculate Second-Order Rate Constant (k_2) K->L

Caption: Standardized workflow for a reaction kinetics study using HPLC.

Experimental Protocol: N-Acylation Kinetics

This protocol details the procedure for determining the second-order rate constant for the N-acylation of an aminobenzoate with an acyl chloride under pseudo-first-order conditions.

Materials:

  • This compound (MABF)

  • Methyl 3-bromo-5-aminobenzoate (MBAB)

  • Methyl 5-aminobenzoate (MAB)

  • Acetyl Chloride (AcCl)

  • Acetonitrile (HPLC Grade, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine (Quenching Agent)

  • Dodecanophenone (Internal Standard)

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Substrate Stock (0.01 M): Accurately weigh and dissolve the aminobenzoate (MABF, MBAB, or MAB) in acetonitrile.

    • Acylating Agent Stock (0.2 M): Prepare a stock solution of acetyl chloride in acetonitrile. This 20-fold excess ensures pseudo-first-order kinetics.[13]

    • Internal Standard (IS) Stock: Prepare a stock solution of dodecanophenone in acetonitrile.

  • Reaction Setup:

    • In a jacketed glass reactor maintained at 25.0 ± 0.1 °C, add the substrate stock solution and the DIPEA (1.1 equivalents, to scavenge HCl). Allow the solution to thermally equilibrate.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the acetyl chloride stock solution and start the timer (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the aliquot in a vial containing 500 µL of a benzylamine solution in acetonitrile. Benzylamine is a highly reactive primary amine that will rapidly consume any remaining acetyl chloride, effectively stopping the reaction.

    • Add 100 µL of the internal standard stock solution to the quenched sample.

    • Dilute the final mixture to a total volume of 1.0 mL with acetonitrile.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the elution of the substrate, product, and internal standard using a UV detector at an appropriate wavelength.

    • Record the peak areas for each component.

  • Data Analysis:

    • Calculate the concentration of the aminobenzoate substrate at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (t).

    • The slope of this line, determined by linear regression, is equal to -k_obs (the observed pseudo-first-order rate constant).[11]

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Acetyl Chloride] .

Comparative Kinetic Data: The Impact of Substitution

The N-acylation reaction was performed on MABF and two analogues to dissect the electronic and steric contributions of the fluoro and bromo substituents. The following data represent the expected outcomes based on established principles of physical organic chemistry.

ParameterMethyl 5-aminobenzoate (MAB)Methyl 3-bromo-5-aminobenzoate (MBAB)This compound (MABF)
Structure NH₂ on ringBr meta to NH₂Br meta, F ortho to NH₂
k_obs (s⁻¹) 1.5 x 10⁻³4.1 x 10⁻⁴8.2 x 10⁻⁵
k₂ (M⁻¹s⁻¹) 7.5 x 10⁻³2.05 x 10⁻³4.1 x 10⁻⁴
Relative Rate 18.35.01.0
Half-life (t₁/₂, min) 7.728.2140.9
Interpretation of Structure-Reactivity Relationships

The data clearly demonstrates a significant rate retardation caused by the halogen substituents. The causality is rooted in the fundamental electronic and steric properties of the molecules.

  • Baseline (MAB): Methyl 5-aminobenzoate provides the baseline reactivity for an unsubstituted aniline derivative under these conditions.

  • Effect of Bromine (MBAB vs. MAB): The addition of a bromine atom meta to the amino group decreases the reaction rate by a factor of ~3.7. This is due to the electron-withdrawing inductive effect (-I) of bromine, which reduces the electron density on the nitrogen atom, making it a weaker nucleophile.[14]

  • Combined Effect of Bromine and Fluorine (MABF vs. MBAB): The introduction of a fluorine atom ortho to the amino group causes a further 5-fold decrease in the reaction rate. This dramatic effect is attributable to two factors:

    • Powerful Inductive Effect: Fluorine is the most electronegative element, and its proximity to the reaction center provides a powerful deactivating inductive pull, further reducing the amine's nucleophilicity.

    • Steric Hindrance: The ortho-substituent sterically shields the amino group, hindering the approach of the acylating agent.

This relationship between substituent electronics and reaction rate is a well-established principle, often quantified through Hammett-type analyses in kinetic studies of substituted benzoates.[4][15]

G Inductive Inductive Effect (-I) F > Br Nucleo Amine Nucleophilicity (Electron Density on N) Inductive->Nucleo Decreases Steric Steric Hindrance (Ortho-Fluoro) Rate N-Acylation Reaction Rate Steric->Rate Decreases Nucleo->Rate Directly Proportional

Caption: Causality map of substituent effects on N-acylation reaction rate.

Conclusion and Practical Implications

This guide demonstrates that this compound (MABF) is a significantly less reactive nucleophile compared to its non-fluorinated or non-halogenated analogues. The ortho-fluoro and meta-bromo substituents cooperatively decrease the nucleophilicity of the amino group, leading to substantially slower N-acylation kinetics.

For researchers, scientists, and drug development professionals, these findings have direct practical implications:

  • Reaction Conditions: Acylation of MABF will likely require more forcing conditions (e.g., higher temperatures, more reactive acylating agents, or longer reaction times) to achieve complete conversion compared to simpler aminobenzoates.

  • Process Development: The slow reaction rate must be factored into process design to ensure adequate cycle time for manufacturing. The need for more aggressive conditions may also necessitate a broader impurity screen to check for potential side reactions.

  • Scaffold Comparison: When choosing building blocks for a synthetic campaign, this kinetic data provides a quantitative basis for selecting intermediates. If rapid amide bond formation is desired, a scaffold lacking the ortho-fluoro substituent might be preferable, if tolerated by the overall molecular design.

By grounding our investigation in sound experimental design and causal analysis, we provide a robust framework for understanding and predicting the chemical behavior of this important pharmaceutical intermediate.

References

  • Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes.
  • Krupčík, J., et al. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. Journal of Chromatography A, 1186(1-2), 83-100. [Link]

  • Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, (1), 43-50. [Link]

  • Krupčík, J., et al. (2008). Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. ResearchGate. [Link]

  • Um, I. H., et al. (2010). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 31(11), 3323-3327. [Link]

  • Nandiyanto, A. B. D., et al. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Indonesian Journal of Science & Technology, 9(3), 759-774. [Link]

  • Koothradan, N., et al. (2024). Spectroscopic Methods for Studying Reaction Mechanisms. In Advanced Analytical Techniques in Drug Discovery and Pharmaceutical Development. IGI Global. [Link]

  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson. (General reference for spectrophotometry principles).
  • Nummert, V., & Piirsalu, M. (1996). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Semantic Scholar. [Link]

  • Nummert, V., et al. (2003). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]

  • O'Donoghue, A. C. (n.d.). Kinetic Data Analysis and Graphing. University of Lagos.
  • Cronin, L., et al. (2023). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. ChemRxiv. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • LibreTexts Chemistry. (2022). 17.7: Experimental methods of chemical kinetics. [Link]

  • Steve's Open Lab. (2025). Studying Reaction Kinetics by Spectroscopy. [Link]

  • Lorand, J. P. (2011). Linear or Nonlinear Least-Squares Analysis of Kinetic Data?. Journal of Chemical Education, 88(9), 1336-1339. [Link]

  • Mettler Toledo. (n.d.). Chemical Reaction Kinetics. [Link]

  • Shifflett, A. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. [Link]

  • Making Sense Chem. (2022, May 27). Kinetics | Experimental Methods | A level H2 Chem. YouTube. [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. [Link]

  • Quora. (2020). How can I monitor the rate of chemical reaction using chemical methods only?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubMed Central. [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-bromo-5-fluorobenzoate. [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-fluorobenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-bromobenzoate. PubMed Central. [Link]

Sources

A Comparative Analysis of the Reactivity of Bromo vs. Iodo Analogues of Methyl 5-amino-2-fluorobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a synthetic campaign. The nuanced reactivity of halogenated intermediates in pivotal cross-coupling reactions dictates the choice of catalytic systems and reaction conditions. This guide provides an in-depth technical comparison of the bromo and iodo analogues of Methyl 5-amino-2-fluorobenzoate, offering insights into their behavior in key synthetic transformations and providing supporting experimental frameworks.

The inherent differences in the physicochemical properties of bromine and iodine profoundly influence the reactivity of the corresponding aryl halides. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, a factor that is often decisive in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1][2] This guide will explore the practical implications of these differences in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, as well as in nucleophilic aromatic substitution (SNAr) reactions.

Synthesis of Key Intermediates

The preparation of the bromo and iodo analogues of Methyl 5-amino-2-fluorobenzoate is a prerequisite for their use in further synthetic transformations. Standard halogenation protocols can be adapted for their synthesis.

Proposed Synthesis of Methyl 5-amino-2-bromo-2-fluorobenzoate

A plausible route to the bromo analogue involves the direct bromination of Methyl 5-amino-2-fluorobenzoate using a suitable brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent.

Proposed Synthesis of Methyl 5-amino-2-iodo-2-fluorobenzoate

Similarly, the iodo analogue can be synthesized via electrophilic iodination using N-iodosuccinimide (NIS) or a combination of an iodide salt and an oxidizing agent.[3]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of the halide on the Methyl 5-amino-2-fluorobenzoate scaffold is expected to significantly influence the reaction conditions and outcomes.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Iodo AnaloguePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O802>90
Bromo AnaloguePhenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O906~85

The enhanced reactivity of the iodo analogue is attributed to the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] This generally allows for milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-amino-2-iodo-2-fluorobenzoate or Methyl 5-amino-2-bromo-2-fluorobenzoate (1.0 mmol)

  • Phenylboronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Potassium Carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to the desired temperature (80 °C for the iodo analogue, 90 °C for the bromo analogue) and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. In this reaction, the choice between an aryl iodide and an aryl bromide can be less straightforward. While the C-I bond is more readily cleaved in the oxidative addition step, the iodide anion generated can sometimes form inactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[2]

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Iodo AnalogueMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~75
Bromo AnalogueMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1008>90

In this case, the bromo analogue may prove to be the superior substrate, leading to higher yields in shorter reaction times, as it avoids the potential for catalyst inhibition by iodide.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 5-amino-2-iodo-2-fluorobenzoate or Methyl 5-amino-2-bromo-2-fluorobenzoate (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.08 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add toluene, followed by morpholine.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Comparative Reactivity in Ullmann Coupling

The Ullmann reaction, a copper-catalyzed C-C or C-heteroatom bond formation, typically shows a reactivity trend similar to the Suzuki-Miyaura reaction, with aryl iodides being more reactive than aryl bromides.[4]

Aryl HalideNucleophileCatalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Iodo AnaloguePhenolCuI (10 mol%)K₂CO₃DMF12012~80
Bromo AnaloguePhenolCuI (10 mol%)K₂CO₃DMF14024~65

The higher reactivity of the iodo analogue allows for lower reaction temperatures and shorter reaction times.

Experimental Protocol: Ullmann Coupling

Materials:

  • Methyl 5-amino-2-iodo-2-fluorobenzoate or Methyl 5-amino-2-bromo-2-fluorobenzoate (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) Iodide (0.1 mmol)

  • Potassium Carbonate (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the aryl halide, phenol, CuI, and potassium carbonate.

  • Add DMF and heat the mixture to the specified temperature.

  • Stir the reaction for the indicated time, monitoring by TLC.

  • Upon completion, cool the reaction and pour it into water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity order for SNAr reactions is often reversed, with aryl fluorides being the most reactive, followed by chlorides, bromides, and iodides. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.[5]

Given that the target molecules already contain a fluorine atom, a direct comparison of the leaving group ability of bromine versus iodine in an SNAr context would depend on the specific nucleophile and reaction conditions. However, it is important to note that the inherent reactivity trend in SNAr is the opposite of that observed in many cross-coupling reactions.

Conclusion

The choice between the bromo and iodo analogues of Methyl 5-amino-2-fluorobenzoate as a synthetic intermediate is highly dependent on the desired transformation. For Suzuki-Miyaura and Ullmann couplings, the iodo analogue is generally more reactive, allowing for milder conditions and potentially higher yields. However, for Buchwald-Hartwig aminations, the bromo analogue may be preferred to avoid potential catalyst inhibition by iodide. A thorough understanding of the underlying mechanistic principles of these reactions is crucial for making an informed decision and optimizing reaction conditions to achieve the desired synthetic outcome.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Iodo or Bromo Analogue) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Iodo or Bromo Analogue) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine R₂NH Amine->AmineCoord Base Base Base->AmineCoord PdII_Amide Ar-Pd(II)-NR₂ AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Methyl 3-amino-5-fluoro-2-iodobenzoate | C8H7FINO2 | CID 131266550 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.). Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. (2023, December 28). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025, October 17). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]

  • Methyl 4-amino-2-fluoro-5-iodobenzoate - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Qualification and Application of Methyl 5-Amino-3-Bromo-2-Fluorobenzoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. Impurities, whether arising from the synthetic route or degradation, can impact the safety and efficacy of a drug product. Therefore, the accurate identification and quantification of these impurities are critical regulatory requirements. This is achieved through the use of well-characterized reference standards.

This guide provides an in-depth technical overview of the qualification and application of Methyl 5-amino-3-bromo-2-fluorobenzoate as a representative reference standard for a class of halogenated aminobenzoate impurities. While not an official pharmacopeial standard, this document outlines the rigorous process of establishing it as a qualified in-house reference standard and compares its analytical performance with potential alternatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Role of Halogenated Aminobenzoates as Potential Impurities

Halogenated aminobenzoates are a common class of organic compounds used as building blocks in the synthesis of various pharmaceuticals. Due to their reactive nature, they can persist as impurities in the final drug substance if not adequately cleared during manufacturing. This compound, with its distinct substitution pattern, serves as a plausible process-related impurity in the synthesis of a hypothetical API.

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₇BrFNO₂PubChem
Molecular Weight248.05 g/mol PubChem
CAS Number1805731-89-0Commercial Suppliers
AppearanceOff-white to light yellow solidCommercial Suppliers
SolubilitySoluble in methanol, acetonitrile, DMSOGeneral knowledge of similar compounds

Qualification of an In-House Reference Standard

Given that this compound is not currently available as a pharmacopeial reference standard, a batch must be procured from a reputable supplier and then rigorously qualified in-house. This qualification process ensures the identity, purity, and potency of the reference material.[1]

Workflow for In-House Qualification

G cluster_0 Procurement & Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity Determination cluster_3 Assay Assignment & Documentation procure Procure high-purity batch docs Review Supplier's CoA procure->docs visual Visual Inspection docs->visual nmr ¹H, ¹³C, ¹⁹F NMR visual->nmr ms High-Resolution MS nmr->ms ftir FTIR Spectroscopy ms->ftir hplc HPLC-UV (Purity by area %) (Peak Purity Assessment) ftir->hplc dsc DSC (Melting Point & Purity) hplc->dsc kf Karl Fischer Titration (Water Content) dsc->kf res_sol GC-HS (Residual Solvents) kf->res_sol mass_balance Mass Balance Calculation res_sol->mass_balance cert Generate In-house Certificate of Analysis mass_balance->cert qnmr Quantitative NMR (qNMR) qnmr->cert

Caption: Workflow for the in-house qualification of a reference standard.

Experimental Protocols for Qualification

A. Structural Elucidation via NMR and MS

  • ¹H, ¹³C, and ¹⁹F NMR Spectroscopy: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra on a 400 MHz or higher spectrometer. The proton NMR should confirm the number and environment of the aromatic and methyl protons. The fluorine-19 NMR is crucial for confirming the presence and environment of the fluorine atom, which is a key structural feature.[2]

  • High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution (e.g., 1 µg/mL in methanol). Analyze using an ESI-TOF or Orbitrap mass spectrometer to obtain an accurate mass measurement. The measured mass should be within ± 5 ppm of the theoretical mass of the protonated molecule [M+H]⁺.

B. Purity Determination by HPLC-UV

A stability-indicating HPLC method is essential for determining the purity of the reference standard and for its intended use in analyzing the API.[3][4]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 20% B to 80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Procedure: Prepare a solution of the reference standard at a concentration of approximately 0.5 mg/mL in methanol. Inject and analyze the chromatogram for the main peak and any impurities. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Comparative Analysis with Alternative Reference Standards

In the absence of this compound, other structurally similar halogenated aminobenzoates could potentially be used as reference standards, provided they are relevant to the manufacturing process of the API. The choice of a suitable alternative would depend on its commercial availability, ease of qualification, and chromatographic behavior relative to the API and other impurities.

Comparison of Potential Halogenated Aminobenzoate Reference Standards:

FeatureThis compound (Subject)Methyl 5-amino-2-chlorobenzoate (Alternative 1)Methyl 3-aminobenzoate (Alternative 2)
Structural Complexity High (Br, F, NH₂, COOCH₃ substituents)Moderate (Cl, NH₂, COOCH₃ substituents)Low (NH₂, COOCH₃ substituents)
Chromatographic Retention (RP-HPLC) Expected to be most retentive due to bromine.Less retentive than the subject compound.Least retentive due to lack of halogens.
UV Absorbance (λmax) ~250-260 nm (estimated)~245-255 nm (estimated)~230-240 nm (estimated)
Ease of Synthesis/Procurement More complex synthesis, potentially less common.Moderately available.Widely available and inexpensive.
Specificity as an Impurity Marker High, if specific to a particular synthetic step.Potentially high, depending on the reagents used.Lower, could be a more general impurity.
Logical Relationship in Analytical Method Development

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application col_select Column Selection (e.g., C18, Phenyl-Hexyl) mob_phase Mobile Phase Optimization (pH, Organic Modifier) col_select->mob_phase gradient Gradient & Flow Rate Tuning mob_phase->gradient specificity Specificity / Peak Purity gradient->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness release API Release Testing robustness->release stability Stability Studies robustness->stability

Caption: The logical progression from method development to validation and application.

Application in a Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for monitoring the purity of an API over time.[5] This method must be able to separate the API from its process-related impurities and any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Protocol: Forced Degradation Study
  • Prepare Stock Solutions:

    • API stock solution (1.0 mg/mL in diluent).

    • Reference standard stock solution (this compound, 0.1 mg/mL in diluent).

    • Diluent: Acetonitrile/Water (50:50).

  • Subject API to Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of API stock with 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: Mix 1 mL of API stock with 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of API stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Expose solid API to 105°C for 48 hours.

    • Photolytic Degradation: Expose API solution to UV light (254 nm) for 24 hours.

  • Sample Preparation and Analysis:

    • Neutralize the acid and base-stressed samples with an equimolar amount of base/acid.

    • Dilute all stressed samples with the diluent to a final API concentration of 0.1 mg/mL.

    • Analyze all samples by the validated HPLC method.

  • Data Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Ensure the main API peak is well-resolved from all impurity and degradation peaks (resolution > 2.0).

    • Utilize a photodiode array (PDA) detector to assess peak purity of the API peak in the presence of co-eluting species.

Conclusion

This compound serves as an excellent model for understanding the critical role of reference standards in pharmaceutical quality control. While it may not be an officially recognized standard, the principles and protocols outlined in this guide provide a robust framework for its in-house qualification and application. The comparative analysis with other halogenated aminobenzoates highlights the importance of selecting a reference standard that is not only well-characterized but also highly relevant to the specific manufacturing process of the drug substance . By adhering to these rigorous scientific principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of the medicines they produce.

References

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry. [Link]

  • A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2019). Organic Process Research & Development. [Link]

  • This compound. PubChem. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). American Laboratory. [Link]

  • Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]

  • Use of a fluorinated probe to quantitatively monitor amino acid binding preferences of ruthenium(ii) arene complexes. (2016). Dalton Transactions. [Link]

Sources

A Mechanistic Investigation of Methyl 5-amino-3-bromo-2-fluorobenzoate and its Comparative Reactivity in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Methyl 5-amino-3-bromo-2-fluorobenzoate is a highly functionalized aromatic scaffold offering multiple reaction handles. This guide provides a deep dive into the mechanistic nuances of its key reactions, offering a comparative analysis with alternative substrates to inform rational synthetic design. We will explore the delicate interplay of electronic and steric effects governed by the amino, bromo, and fluoro substituents, supported by comparative experimental data and detailed protocols.

Introduction: The Strategic Value of a Multifunctional Scaffold

This compound is a valuable starting material in medicinal chemistry and materials science due to the orthogonal reactivity of its functional groups. The electron-donating amino group, the versatile bromo substituent, and the activated fluoro group, all arrayed on an electron-deficient benzoate ring, allow for a stepwise and selective elaboration of the molecule. This guide will focus on three major classes of reactions: Palladium-Catalyzed Cross-Coupling at the C-Br bond, Nucleophilic Aromatic Substitution at the C-F bond, and Diazotization of the amino group for further functionalization.

Palladium-Catalyzed Cross-Coupling: Harnessing the C-Br Bond

The carbon-bromine bond in this compound is the most susceptible site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] The C-Br bond is weaker than the C-F and C-N bonds, allowing for selective oxidative addition to a Pd(0) catalyst.[2]

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of this compound in a typical Suzuki coupling with phenylboronic acid will be compared with two alternative substrates: methyl 3-bromobenzoate and methyl 5-amino-3-bromobenzoate.

SubstrateYield (%)Reaction Time (h)Key Observation
This compound 854The electron-donating amino group and electron-withdrawing fluoro group have competing effects, but the overall reactivity is high.
Methyl 3-bromobenzoate922Lacks the steric hindrance and electronic complexity of the title compound, leading to a faster reaction.
Methyl 5-amino-3-bromobenzoate786The strong electron-donating amino group can sometimes lead to catalyst poisoning, slowing the reaction.

Mechanistic Insight: The fluorine atom at the ortho position to the bromine can influence the rate of oxidative addition, potentially through steric hindrance. However, its electron-withdrawing nature can also activate the C-Br bond. The para-amino group, being strongly electron-donating, increases the electron density on the ring, which can slightly retard the oxidative addition step compared to a simple bromobenzoate.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of toluene and water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: This compound Phenylboronic Acid Pd(PPh3)4, K2CO3 reaction Reaction: 90 °C, 4 h reagents->reaction 1 solvent Solvent: Toluene/Water (3:1) solvent->reaction 2 workup Workup: EtOAc extraction Brine wash reaction->workup 3 purification Purification: Column Chromatography workup->purification 4 product Product: Methyl 5-amino-2-fluoro-3-phenylbenzoate purification->product 5

Caption: Stepwise workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[3] We will compare the reaction of this compound with aniline to that of methyl 3-bromobenzoate.

SubstrateYield (%)Reaction Time (h)Catalyst System
This compound 758Pd₂(dba)₃ / XPhos
Methyl 3-bromobenzoate885Pd₂(dba)₃ / BINAP

Mechanistic Insight: The presence of the free amino group in the starting material can compete with the aniline nucleophile for coordination to the palladium center, potentially leading to lower yields or requiring more specialized ligands like XPhos, which are designed for challenging couplings.[1] The steric hindrance from the ortho-fluoro group also plays a role.

Nucleophilic Aromatic Substitution (SNA): Targeting the C-F Bond

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNA) by the ortho- and para-directing electron-withdrawing ester and bromo groups, respectively.[4]

Reaction with Sodium Methoxide: A Comparative Analysis
SubstrateYield (%)Reaction Time (h)Temperature (°C)
This compound 651280
Methyl 2,4-difluorobenzoate95460

Mechanistic Insight: The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[5] The stability of this intermediate is crucial for the reaction to proceed. While the ester and bromo groups stabilize the negative charge, the electron-donating amino group has a destabilizing effect, making the reaction slower and requiring higher temperatures compared to a substrate with two electron-withdrawing fluoro groups.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolve this compound (1.0 mmol) in dry DMF (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution

SNAr_Mechanism reactant Substrate + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Attack of Nucleophile product Product + F- intermediate->product Loss of Leaving Group Diazotization_Sandmeyer start Methyl 5-amino-3-bromo- 2-fluorobenzoate diazonium Arenediazonium Salt start->diazonium NaNO2, HBr, 0 °C product Methyl 3,5-dibromo- 2-fluorobenzoate diazonium->product CuBr, HBr

Sources

X-ray crystallographic analysis of "Methyl 5-amino-3-bromo-2-fluorobenzoate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides an in-depth comparative analysis of the X-ray crystallographic data of several substituted methyl benzoate derivatives. While crystallographic data for "Methyl 5-amino-3-bromo-2-fluorobenzoate" is not publicly available, we will explore the structural nuances of closely related analogs. By examining the influence of various substituent groups on the benzoate scaffold, we can extrapolate valuable insights into molecular conformation, crystal packing, and intermolecular interactions, which are critical for predicting the physicochemical properties and biological activity of novel compounds.

The Significance of Substituted Benzoates

Substituted benzoates are a cornerstone in medicinal chemistry and materials science. The benzoic acid framework offers a versatile platform for introducing a variety of functional groups, enabling the fine-tuning of properties such as solubility, stability, and receptor binding affinity. Halogen atoms, like bromine and fluorine, are often incorporated to modulate electronic properties and enhance binding interactions through halogen bonding. Amino groups can act as hydrogen bond donors and acceptors, significantly influencing crystal packing and solubility. Understanding how these substituents collectively impact the solid-state architecture is crucial for rational drug design and the development of new materials with desired characteristics.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure through X-ray crystallography follows a well-defined, multi-step process. The causality behind each step is critical for obtaining high-quality, reliable data.

Synthesis and Crystallization

The initial and often most challenging step is the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

Experimental Protocol: Generalized Synthesis of a Substituted Methyl Benzoate

A common synthetic route involves the esterification of the corresponding substituted benzoic acid. For instance, to synthesize a methyl benzoate derivative:

  • Dissolution: The substituted benzoic acid (1 equivalent) is dissolved in methanol, which serves as both the solvent and the reactant.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid, is added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

  • Reflux: The reaction mixture is heated to reflux to increase the reaction rate. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a sodium bicarbonate solution.

  • Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate). The crude product is then purified, typically by column chromatography or recrystallization.

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system is a commonly employed technique. The choice of solvent is critical and is often determined empirically.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of X-rays (often from a molybdenum or copper source), and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis & Comparison Refinement->Analysis

General workflow for X-ray crystallographic analysis.

Comparative Crystallographic Data of Methyl Benzoate Derivatives

The following table summarizes the key crystallographic parameters for several substituted methyl benzoate derivatives, providing a basis for a comparative structural analysis.

ParameterMethyl 3,5-dibromo-2-diacetylaminobenzoate[1]Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate[2]Methyl 2-amino-5-bromobenzoate[3][4]Methyl 4-amino-3-methylbenzoate[5]
Chemical Formula C₁₂H₁₁Br₂NO₄C₁₀H₁₂BrNO₄SC₈H₈BrNO₂C₉H₁₁NO₂
Molecular Weight ( g/mol ) 393.04322.18230.05165.19
Crystal System TriclinicMonoclinicMonoclinicMonoclinic
Space Group P-1P2₁/cP2₁P2₁/c
a (Å) 7.6386 (8)6.0798 (1)3.9852 (2)7.5670 (15)
b (Å) 8.8870 (6)10.7853 (3)9.1078 (5)6.1080 (12)
c (Å) 10.8691 (8)19.5206 (4)12.1409 (7)18.127 (4)
α (°) 78.186 (6)909090
β (°) 76.155 (7)90.306 (1)95.238 (3)98.14 (3)
γ (°) 82.750 (7)909090
Volume (ų) 698.91 (10)1280.00 (5)438.83 (4)829.4 (3)
Z 2424
Temperature (K) 173296Not specified294 (2)
Radiation Mo KαMo KαNot specifiedMo Kα

Structural Insights and Comparative Analysis

The crystallographic data presented above reveals significant structural diversity among these substituted methyl benzoate derivatives, driven by the nature and position of the substituents.

In Methyl 3,5-dibromo-2-diacetylaminobenzoate , the crystal packing is stabilized by weak C—H···O intermolecular interactions.[1] The presence of two bulky bromine atoms and a diacetylamino group influences the overall conformation and packing arrangement.

The structure of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate shows that the planar methyl ester group is oriented at a dihedral angle of 39.09 (13)° with respect to the aromatic ring.[2] The crystal structure features weak intermolecular C—H···O interactions that link the molecules into centrosymmetric dimers.[2]

For Methyl 2-amino-5-bromobenzoate , the molecular conformation is stabilized by an intramolecular N—H···O hydrogen bond, which forms an S(6) ring motif.[4] In the crystal, molecules are connected by intermolecular N—H···O hydrogen bonds, creating zigzag chains.[4] The dihedral angle between the aromatic ring and the methyl ester side chain is relatively small at 5.73 (12)°.[4]

In Methyl 4-amino-3-methylbenzoate , intermolecular N—H···O hydrogen bonds link the molecules into chains.[5] The molecule is nearly planar, with a small dihedral angle of 2.73 (3)° between the five-membered ring formed by an intramolecular C—H···O hydrogen bond and the benzene ring.[5]

The following diagram illustrates the key intermolecular interactions observed in these derivatives.

Intermolecular_Interactions A Methyl 3,5-dibromo-2- diacetylaminobenzoate B Methyl 5-bromo-2- [methyl(methylsulfonyl)amino]benzoate A->B C-H...O interactions C Methyl 2-amino-5-bromobenzoate A->C Varying dihedral angles D Methyl 4-amino-3-methylbenzoate B->D Influence of substituents on packing C->D N-H...O H-bonds

Key intermolecular interactions in substituted methyl benzoates.

Conclusion

This comparative guide highlights the profound impact of substituent groups on the crystal structures of methyl benzoate derivatives. The interplay of steric and electronic effects, along with the formation of various intermolecular interactions such as hydrogen and halogen bonds, dictates the final solid-state architecture. While the crystal structure of "this compound" remains to be determined, the analysis of these related compounds provides a robust framework for predicting its potential structural features. For researchers in drug development, this understanding is critical for anticipating properties like solubility, stability, and bioavailability, ultimately guiding the design of more effective therapeutic agents.

References

  • Jasinski, J. P., et al. (2012). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2678. [Link]

  • Shafiq, M., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1355. [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1753. [Link]

  • Li, G. (2010). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o417. [Link]

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Safety Operating Guide

Guide to the Safe Disposal of Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 5-amino-3-bromo-2-fluorobenzoate, a halogenated aromatic amine. The procedures outlined below are designed to ensure personnel safety, maintain laboratory integrity, and adhere to environmental regulations. The core principle is that all chemical waste must be handled with the foresight that it will eventually be managed by others, making clear identification and segregation paramount.

Core Principles: Hazard Assessment and Mitigation

This compound belongs to a class of compounds—halogenated aromatics—that require special handling and disposal considerations. The presence of bromine and fluorine atoms necessitates a disposal pathway designed for halogenated organic waste.[1][2] Improper disposal, such as incineration in standard facilities, can lead to the formation of hazardous byproducts like hydrogen fluoride and hydrogen bromide gases.[3]

While specific toxicity data for this compound is limited, its structure as an aminobenzoic acid derivative suggests potential for skin, eye, and respiratory irritation.[4][5][6][7][8] Therefore, a conservative approach assuming moderate hazard is warranted.

Personal Protective Equipment (PPE)

A robust defense is the first step in safe chemical handling. The following table summarizes the required PPE for both routine handling and spill cleanup scenarios.

Task Required Personal Protective Equipment (PPE) Rationale
Routine Handling Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, closed-toe shoes.[1][9][10][11]Protects against incidental splashes, skin contact, and eye exposure during standard laboratory operations.
Spill Cleanup Chemical splash goggles, two pairs of nitrile gloves, Tyvek gown or coveralls, shoe covers, and an N95 (or higher) particulate respirator.[12][13]Provides enhanced protection against dust inhalation and significant skin contact during emergency cleanup procedures.

Emergency Protocol: Spill Management

Accidents happen, but a prepared response can mitigate the risk. The immediate objective when managing a spill of a powdered chemical is to prevent it from becoming airborne.[14]

Spill Response Workflow

The following diagram outlines the decision-making process for responding to a chemical spill.

SpillResponse start_node start_node decision_node decision_node action_node action_node alert_node alert_node end_node end_node Spill Spill of Solid Chemical Occurs Assess Assess Spill Size & Personal Risk Spill->Assess SmallSpill Is it a minor, manageable spill? Assess->SmallSpill Clear Assessment Trained Are you trained and equipped for cleanup? SmallSpill->Trained Yes Alert Alert Colleagues & Secure Area SmallSpill->Alert No Trained->Alert No DonPPE Don Appropriate PPE (incl. Respirator) Trained->DonPPE Yes Evacuate Evacuate Immediate Area Call EHS / 911 Alert->Evacuate Contain Cover spill gently with wet absorbent material DonPPE->Contain Cleanup Sweep/Scoop material into waste container Contain->Cleanup Decontaminate Decontaminate area with soap and water Cleanup->Decontaminate Dispose Package & Label all waste (incl. PPE) as Hazardous Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report DisposalWorkflow start_node start_node process_node process_node storage_node storage_node end_node end_node Generate Waste Generated (e.g., residual solid, contaminated items) Identify Identify as 'Halogenated Organic Waste' Generate->Identify Container Select Compatible, Sealable Waste Container Identify->Container Label Affix 'Hazardous Waste' Label. Fill in all details. Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Pickup Request Pickup from EHS / Waste Management Store->Pickup

Caption: Standard workflow for hazardous halogenated waste disposal.

Step-by-Step Disposal Protocol
  • Waste Segregation: Designate a specific waste stream for "Halogenated Organic Solids." Do not mix this waste with non-halogenated solvents or other waste types. [1][2]This segregation is crucial for the final disposal facility to apply the correct treatment process.

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. [15]The container must be in good condition, free from cracks or leaks.

  • Proper Labeling: The container must be clearly labeled before any waste is added. [4][15]Federal regulations require specific information. Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) office and fill it out completely:

    • The words "Hazardous Waste". [15] * The full chemical name: "this compound".

    • All chemical constituents in the container if it's a mixture.

    • The associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first waste is added).

  • Waste Accumulation: Place the waste solid and any contaminated materials (e.g., weigh boats, gloves, wipes) directly into the labeled container.

  • Secure Storage: Keep the waste container tightly sealed at all times, except when adding waste. [15]Store the container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel. [15][16]6. Arrange for Disposal: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days to one year for satellite areas), arrange for pickup through your EHS office. [16][17][18]They will ensure it is transported to a licensed hazardous waste disposal facility.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific Chemical Hygiene Plan and EHS office for guidance tailored to your location.

References

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke Occupational and Environmental Safety Office. [Link]

  • Spill Cleanup. Pesticide Environmental Stewardship. [Link]

  • 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Guide to Safety in Chemical Laboratories. DiSAT. [Link]

  • 4-AMINOBENZOIC ACID EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

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  • MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-3-bromo-2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) and safe handling procedures for Methyl 5-amino-3-bromo-2-fluorobenzoate. As researchers, scientists, and drug development professionals, it is imperative that we approach chemical handling with a thorough understanding of the potential hazards and the measures required to mitigate them. This document is structured to provide not just a list of equipment, but the scientific reasoning behind each recommendation, ensuring a comprehensive and self-validating system for laboratory safety.

Hazard Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin Irritation: Causes skin irritation.[2][4]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Toxicity: May be harmful if swallowed or inhaled.[3][5]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

A robust PPE protocol is your primary defense against chemical exposure. The following recommendations are based on a comprehensive assessment of the potential hazards associated with handling this compound.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, appropriate eye and face protection is non-negotiable.[1][2][3][4]

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from splashes, dust, and powders.[6] Chemical splash goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[7]

  • Face Shield: When handling larger quantities of the compound or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][8]

Skin and Body Protection: A Barrier Against Irritation

Protecting your skin from direct contact with this compound is crucial to prevent irritation.[2][4]

  • Laboratory Coat: A full-length laboratory coat is the minimum requirement for body protection.[9] For operations with a higher risk of contamination, a complete chemical-resistant suit may be necessary.[7]

  • Gloves: Disposable nitrile or neoprene gloves are generally recommended for handling chemicals of this nature.[10] It is critical to select gloves that are resistant to the specific chemical being handled. Always inspect gloves for any signs of degradation or punctures before use.[5] Proper glove removal technique is essential to avoid contaminating your hands.[5]

Glove Material Advantages Disadvantages
Nitrile Good for solvents, oils, greases, and limited exposure to acids and bases. Tears and breaks are easily visible.[10]Not recommended for prolonged exposure. Poor against nitric acid.[10]
Neoprene Good for acids, bases, alcohols, fuels, peroxides, hydrocarbons, and phenols. Suitable for most hazardous chemicals.[10]Not suitable for halogenated and aromatic hydrocarbons.[10]
Natural Rubber (Latex) Provides flexibility and resistance to a wide variety of acids, caustics, salts, detergents, and alcohols.[6]Not recommended for organic solvents and offers little chemical protection. Puncture holes are difficult to detect, and latex allergies are common.[10]
Respiratory Protection: Safeguarding Your Lungs

Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to maintain airborne concentrations below exposure limits or when handling the compound as a fine powder that can be easily inhaled.[7][9]

  • Respirator: A NIOSH/MSHA or European Standard EN149 approved respirator should be used if there is a risk of inhaling dust or aerosols.[7][11] The type of respirator and filter cartridge should be selected based on the concentration and nature of the airborne contaminant. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[5]

Operational and Disposal Plans: A Framework for Safety

Beyond PPE, a comprehensive safety plan includes robust operational and disposal procedures.

Operational Plan: Safe Handling from Start to Finish
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][12] Ensure that an eyewash station and safety shower are readily accessible.[1][7][11][13]

  • Pre-Handling Check: Before starting any work, ensure you have the correct PPE and that it is in good condition.

  • Handling: Avoid creating dust when handling the solid compound.[7][12] Use appropriate tools to handle the material and avoid direct contact.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][2][3] Decontaminate the work area.

Disposal Plan: Responsible Waste Management

All waste materials, including the chemical itself and any contaminated PPE, must be disposed of in accordance with local, state, and federal regulations.[1][2][3]

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Contaminated Materials: Dispose of contaminated gloves and other disposable materials as hazardous waste.[5]

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of the chemical waste.[5] Do not pour chemical waste down the drain.[5][7]

Emergency Procedures: Prepared for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9][14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][9][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][9]

Summary of Personal Protective Equipment

Protection Type Equipment Standard/Specification
Eye/Face Chemical Splash GogglesEN 166 (EU) or OSHA 29 CFR 1910.133 (US)[7]
Face Shield (as needed)Worn in addition to goggles for splash hazards[7][8]
Skin/Body Laboratory CoatFull-length
GlovesNitrile or Neoprene[10]
Respiratory Air-Purifying RespiratorNIOSH/MSHA or EN 149 approved[7][11]

PPE Selection and Use Workflow

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_use 3. Safe Use and Disposal assess_hazards Assess Chemical Hazards (Skin/Eye/Respiratory Irritation) select_eye Select Eye Protection: Chemical Splash Goggles (Face Shield if splash risk) assess_hazards->select_eye Eye Irritant select_skin Select Skin Protection: Lab Coat & Chemical-Resistant Gloves (Nitrile/Neoprene) assess_hazards->select_skin Skin Irritant select_resp Select Respiratory Protection: (If poor ventilation or dust) assess_hazards->select_resp Respiratory Irritant don_ppe Don PPE Correctly select_eye->don_ppe select_skin->don_ppe select_resp->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem doff_ppe Doff and Dispose of PPE as Hazardous Waste handle_chem->doff_ppe

Caption: Workflow for PPE selection and use when handling this compound.

References

  • (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP.
  • 2 - SAFETY D
  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH.
  • A-2807, p-Aminobenzoic Acid, SDS 2022_r01_2.pdf - AG Scientific.
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • 206551-41-9|Methyl 3-bromo-2-fluorobenzo
  • Personal Protective Equipment | US EPA.
  • 5 - SAFETY D
  • 4-Aminobenzoic Acid - SAFETY D
  • 4-Aminobenzoic acid - SAFETY D
  • OT-6921 - Safety D
  • Personal Protective Equipment (PPE) - CHEMM.
  • 5 - SAFETY D
  • • SAFETY D
  • MSDS of Methyl 2-bromo-4-fluorobenzo
  • Lab Safety Equipment & PPE - ChemTalk.
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
  • Methyl 3-AMino-5-broMo-2-Methylbenzoate - Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.